molecular formula C14H16N2O B1361893 (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 353779-38-1

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1361893
CAS No.: 353779-38-1
M. Wt: 228.29 g/mol
InChI Key: JYSAUAOMUUOHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSAUAOMUUOHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353963
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-38-1
Record name 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, systematically named N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine, is a secondary amine that incorporates two key pharmacophores: the 2-methoxybenzyl group and the pyridin-3-ylmethyl moiety. This unique combination of a flexible, electron-rich methoxybenzyl unit and a hydrogen-bond accepting pyridinyl group makes it a molecule of significant interest in medicinal chemistry and drug discovery. Its structural similarity to compounds with known biological activities, such as acetylcholinesterase inhibitors, suggests its potential as a scaffold for the development of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. It is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

The chemical structure of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is characterized by a central secondary amine linking a 2-methoxybenzyl group and a pyridin-3-ylmethyl group.

Key Structural Features:

  • 2-Methoxybenzyl Group: The methoxy group at the ortho position of the benzyl ring influences the molecule's conformation and electronic properties. It can act as a hydrogen bond acceptor and modulate the lipophilicity of the compound.

  • Pyridin-3-ylmethyl Moiety: The pyridine ring is a common feature in many biologically active compounds. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, which is often crucial for binding to biological targets.[2]

  • Secondary Amine Linker: The secondary amine provides a flexible linkage between the two aromatic moieties and can act as both a hydrogen bond donor and acceptor.

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O-
Molecular Weight228.29 g/mol -
XLogP32.2PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Synthesis

The most common and efficient method for the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from the condensation of an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.[3][4][5]

The synthesis of the target compound involves the reaction between 2-methoxybenzylamine and pyridine-3-carbaldehyde.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Product 2-Methoxybenzylamine 2-Methoxybenzylamine Imine Formation Imine Formation 2-Methoxybenzylamine->Imine Formation Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Target Molecule (2-Methoxy-benzyl)- pyridin-3-ylmethyl-amine Reduction->Target Molecule

Caption: Synthetic workflow for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for the synthesis of similar N-benzylpyridinylmethanamines.

Materials:

  • 2-Methoxybenzylamine

  • Pyridine-3-carbaldehyde

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Procedure:

  • Imine Formation:

    • To a solution of pyridine-3-carbaldehyde (1.0 eq) in methanol or dichloromethane (10 mL/mmol), add 2-methoxybenzylamine (1.0-1.2 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) in small portions. If using sodium triacetoxyborohydride, it can be added at room temperature.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • If methanol was used as the solvent, remove it under reduced pressure.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild and effective reducing agent for imines, especially in protic solvents like methanol. Sodium triacetoxyborohydride is an alternative that is particularly useful in aprotic solvents like dichloromethane and can be used in a one-pot procedure where the imine is formed and reduced in situ.[6]

  • Solvent Selection: Methanol is a good solvent for both the starting materials and the borohydride reducing agent. Dichloromethane is a suitable alternative, especially when using sodium triacetoxyborohydride.

  • Work-up Procedure: The aqueous work-up is necessary to remove any remaining reducing agent and inorganic byproducts. The bicarbonate wash neutralizes any acidic species, and the brine wash helps to remove water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Structural Elucidation and Characterization

The structure of the synthesized (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons in the 2-methoxybenzyl and pyridin-3-ylmethyl moieties.

  • Aromatic Protons: Signals in the range of δ 6.8-8.6 ppm corresponding to the protons on the pyridine and benzene rings. The protons on the pyridine ring will typically appear at a higher chemical shift (further downfield) due to the electron-withdrawing effect of the nitrogen atom.

  • Methylene Protons: Two singlets (or doublets if there is coupling to the NH proton) in the range of δ 3.7-4.5 ppm, corresponding to the two CH₂ groups.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, corresponding to the -OCH₃ group.

  • Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • Methylene Carbons: Signals around δ 50-60 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Absorption bands below 3000 cm⁻¹.

  • C=C and C=N Stretch (aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (ether): A strong absorption band in the region of 1230-1270 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 228. Key fragmentation patterns would include the cleavage of the benzylic C-N bonds, leading to fragments corresponding to the 2-methoxybenzyl cation (m/z = 121) and the pyridin-3-ylmethyl cation (m/z = 92).

Potential Applications in Drug Development

The structural motif of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is present in various compounds with demonstrated biological activities. This suggests that the title compound and its derivatives could be promising candidates for drug development in several therapeutic areas.

  • Neurodegenerative Diseases: The structural similarity to acetylcholinesterase inhibitors suggests potential applications in the treatment of Alzheimer's disease and other neurological disorders.[1]

  • Anticancer Agents: Pyridine derivatives are known to exhibit anticancer properties by targeting various signaling pathways.[7]

  • Antimicrobial Agents: The combination of aromatic and heterocyclic moieties may lead to compounds with antibacterial and antifungal activities.

Further research, including in vitro and in vivo studies, is necessary to fully explore the therapeutic potential of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine and its analogues.

Best Practices and Troubleshooting

  • Starting Material Purity: Ensure the purity of the starting materials, 2-methoxybenzylamine and pyridine-3-carbaldehyde, as impurities can lead to side reactions and complicate purification.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC to determine the optimal reaction time and ensure complete conversion.

  • Control of Reducing Agent Addition: The addition of sodium borohydride should be done slowly and at a low temperature to control the reaction rate and prevent side reactions.

  • Thorough Work-up: A thorough aqueous work-up is crucial for removing inorganic byproducts and simplifying the final purification step.

  • Careful Purification: Column chromatography should be performed carefully to obtain the final product in high purity.

Conclusion

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a molecule with a chemical structure that holds significant promise for applications in medicinal chemistry. This guide has provided a detailed overview of its synthesis via reductive amination, a robust and versatile method. The outlined characterization techniques provide a clear roadmap for the structural verification of the synthesized compound. The potential applications discussed herein should encourage further investigation into the biological activities of this interesting molecular scaffold.

References

  • PubChem. 2-Methoxybenzylamine. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhu, W., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018–6035. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

Sources

Technical Guide: Synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine , a secondary amine scaffold frequently utilized in kinase inhibitors and GPCR ligand development.[1]

While multiple disconnections are theoretically possible, this guide prioritizes Reductive Amination via Sodium Triacetoxyborohydride (STAB). This route is selected for its superior atom economy, mild reaction conditions, and avoidance of lachrymatory benzyl halides associated with nucleophilic substitution. The protocol described herein is designed to minimize over-alkylation (tertiary amine formation) and maximize yield through a self-validating acid-base purification strategy.

Retrosynthetic Analysis

To design the optimal route, we analyze the target molecule's bond disconnections. The strategic bond cleavage occurs at the C-N bond between the benzyl carbon and the amine nitrogen.

Logic for Route Selection
  • Route A (Reductive Amination): Condensation of 2-methoxybenzaldehyde with pyridin-3-ylmethanamine followed by in situ reduction.

    • Pros: High chemoselectivity, stoichiometric control, mild conditions (RT).

    • Cons: Requires a selective reducing agent (STAB) to prevent direct reduction of the aldehyde.

  • Route B (Nucleophilic Substitution): Reaction of 2-methoxybenzyl chloride with pyridin-3-ylmethanamine.

    • Pros: Cheap reagents.

    • Cons: High risk of over-alkylation (formation of tertiary amine), generation of HCl, and use of toxic/lachrymatory alkyl halides.[1]

Decision: Route A is the industry standard for this scaffold.

Retrosynthesis Target (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (Target Molecule) Disconnect C-N Disconnection Target->Disconnect Retrosynthesis Aldehyde 2-Methoxybenzaldehyde (Electrophile) Disconnect->Aldehyde Precursor A Amine Pyridin-3-ylmethanamine (Nucleophile) Disconnect->Amine Precursor B

Figure 1: Retrosynthetic disconnection showing the primary building blocks.

Primary Pathway: Reductive Amination[1][2][3][4][5][6]

Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an iminium ion (or imine). The choice of reducing agent is critical. We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to not reduce the aldehyde starting material but strong enough to reduce the iminium species rapidly.

Key Causality:

  • Imine Formation: The amine attacks the carbonyl carbon.[2] Acid catalysis (Acetic Acid) protonates the carbonyl oxygen, increasing electrophilicity.

  • Selectivity: STAB is sterically crowded and electron-deficient compared to NaBH4, making it less reactive toward neutral carbonyls but highly reactive toward positively charged iminium ions.

Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH - H2O Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Reduction Hydride Transfer (via STAB) Iminium->Reduction Fast Product Secondary Amine (Target) Reduction->Product

Figure 2: Mechanistic flow of the reductive amination using STAB.

Reagents & Stoichiometry[1][7]
ReagentRoleEquiv.Rationale
2-Methoxybenzaldehyde Electrophile1.0Limiting reagent.
Pyridin-3-ylmethanamine Nucleophile1.0 - 1.1Slight excess ensures complete consumption of aldehyde.
NaBH(OAc)3 (STAB) Reducing Agent1.4 - 1.5Excess required to account for potential reaction with moisture/solvent.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes imine formation; buffers the basicity of the pyridine ring.
1,2-Dichloroethane (DCE) SolventN/APreferred for STAB solubility; THF is a valid alternative.[3][4]

Experimental Protocol

Safety Note: STAB releases acetic acid upon reaction. Ensure proper ventilation. Pyridine derivatives can be toxic; wear appropriate PPE.

Step-by-Step Methodology
  • Preparation:

    • In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-methoxybenzaldehyde (10 mmol, 1.36 g) in DCE (30 mL).

    • Technical Tip: If the aldehyde is old, wash with basic solution first to remove benzoic acid impurities which can quench the amine.

  • Imine Formation:

    • Add pyridin-3-ylmethanamine (10.5 mmol, 1.13 g) to the stirring solution.

    • Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL).

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: The solution may turn slightly yellow/orange, indicating imine formation.

  • Reduction:

    • Cool the mixture slightly (0°C) if working on >10g scale to manage exotherm. For small scale, RT is acceptable.

    • Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) portion-wise over 10 minutes.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Monitoring:

    • Monitor via TLC (System: 5% MeOH in DCM).

    • Success Metric: Disappearance of the aldehyde spot (high Rf) and appearance of the amine spot (lower Rf, stains with Ninhydrin or Dragendorff).

  • Quenching:

    • Quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Purification Strategy: The Acid-Base Switch

Because the product contains a basic nitrogen (secondary amine) and a pyridine ring, we can use pH manipulation to isolate it from non-basic impurities (unreacted aldehyde) without column chromatography.

Workup Protocol
  • Extraction 1 (Remove Neutrals):

    • Extract the quenched mixture with DCM (2 x 30 mL).

    • Combine organics.[5][6] Do not dry yet.

    • Extract the organic layer with 1M HCl (3 x 20 mL).

    • Logic: The product (and unreacted amine) will protonate and move to the aqueous layer (pH < 2). Neutral impurities (aldehyde) remain in the DCM. Discard the DCM layer.

  • Basification (Recover Product):

    • Take the acidic aqueous layer and cool it in an ice bath.

    • Slowly basify to pH > 12 using 4M NaOH .

    • Logic: This deprotonates the amine, rendering it insoluble in water and soluble in organics.

  • Extraction 2 (Final Isolation):

    • Extract the basic aqueous layer with DCM or EtOAc (3 x 30 mL).

    • Wash combined organics with Brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workup ReactionMix Reaction Mixture (Product, Aldehyde, Borates) AcidExt Add 1M HCl Extract with DCM ReactionMix->AcidExt OrgLayer1 Organic Layer 1 (Contains Impurities/Aldehyde) AcidExt->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) AcidExt->AqLayer1 Protonated Amines Discard Discard OrgLayer1->Discard Basify Basify with NaOH to pH > 12 AqLayer1->Basify FinalExt Extract with DCM Dry & Concentrate Basify->FinalExt FinalProd Pure Product (Free Base) FinalExt->FinalProd

Figure 3: Acid-Base workup flowchart for purification without chromatography.

Characterization Targets

To validate the synthesis, the following spectral data should be obtained:

  • 1H NMR (CDCl3):

    • 
       3.80 ppm (s, 3H, -OCH3).
      
    • 
       3.85 ppm (s, 2H, Benzyl-CH2).
      
    • 
       3.90 ppm (s, 2H, Pyridyl-CH2).
      
    • 
       6.8-7.5 ppm (m, Aromatic protons).
      
    • 
       8.5-8.6 ppm (m, Pyridine alpha-protons).
      
  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: ~229.13 m/z.

References

  • Abdel-Magid, A. F., et al. (1996).[5][4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • ChemicalBook. (2024). "3-(Aminomethyl)pyridine Properties and Safety."

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

Sources

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: A Scaffold for Novel Therapeutics

Executive Summary

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a synthetic molecule that, while not extensively studied as a discrete entity, represents a compelling intersection of two pharmacologically significant moieties: the N-(2-methoxybenzyl) group and the pyridin-3-ylmethyl-amine core. The N-(2-methoxybenzyl) substitution is a hallmark of the NBOMe class of potent serotonergic agents, suggesting a high probability of activity at serotonin receptors, particularly the 5-HT₂A subtype.[1] Concurrently, the pyridinyl-amine framework is prevalent in compounds targeting a range of biological systems, including cholinesterases and various central nervous system (CNS) receptors.[2][3][4][5] This guide provides a prospective analysis of this molecule, outlining a robust synthetic strategy, predicting its biological profile based on extensive data from structural analogues, and proposing a comprehensive evaluation cascade for its development as a potential therapeutic agent. This document is intended for researchers and drug development professionals seeking to explore novel chemical matter with significant potential in CNS disorders, pain, and inflammation.

Introduction: A Confluence of Privileged Pharmacophores

In modern drug discovery, the strategic combination of known pharmacophores is a powerful approach to generating novel molecules with desired biological activities. The structure of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is an exemplary case, comprising two key structural alerts that point toward a rich and nuanced pharmacology.

  • The N-(2-Methoxybenzyl) Moiety: This feature is the defining characteristic of the "NBOMe" chemical series. The addition of this specific N-benzyl group to phenethylamine scaffolds dramatically increases affinity and potency for the serotonin 5-HT₂A receptor, often by several orders of magnitude compared to the parent phenethylamine.[1] The ortho-methoxy group is considered critical for this enhanced activity, likely by constraining the conformation of the molecule to optimally fit within the receptor's binding pocket. The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]-octan-3-amine as a potent, nonpeptide substance P antagonist further underscores the importance of the N-(2-methoxybenzyl) group in achieving high-affinity interactions with G-protein coupled receptors (GPCRs).[6]

  • The Pyridin-3-ylmethyl-amine Core: The pyridine ring is a versatile heterocycle frequently employed in medicinal chemistry due to its ability to act as a hydrogen bond acceptor and its favorable physicochemical properties. Derivatives of pyridinyl-methylamine have been investigated for a wide array of therapeutic applications, including as antidepressants, analgesics, and antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[4][5] This scaffold serves as a rigid and synthetically tractable backbone for orienting other functional groups.

The combination of these two fragments in a single molecule suggests a strong potential for potent and selective activity at one or more CNS targets. This guide will explore the synthesis, predicted biological activity, and a proposed research plan to unlock the therapeutic potential of this scaffold.

Proposed Synthetic Strategy: Reductive Amination

The most direct and efficient method for the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a one-pot reductive amination. This well-established transformation is a cornerstone of medicinal chemistry due to its reliability, operational simplicity, and broad substrate scope.

Causality of Experimental Choice: Reductive amination is chosen over other methods, such as alkylation of pyridin-3-ylmethanamine with 2-methoxybenzyl halide, for several key reasons. Firstly, it avoids the common issue of over-alkylation, which can lead to the formation of tertiary amines and quaternary salts, complicating purification. Secondly, the reaction conditions are typically mild, preserving the integrity of the functional groups on both aromatic rings. Finally, the use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is self-validating; STAB is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde, minimizing side reactions and ensuring a high-yield conversion.

Diagram of Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Vessel cluster_product Final Product A 2-Methoxybenzaldehyde C Mix & Stir in Solvent (e.g., Dichloromethane) A->C B Pyridin-3-ylmethanamine B->C D Formation of Schiff Base (Iminium Intermediate) C->D Spontaneous Condensation E Add Reducing Agent (Sodium Triacetoxyborohydride) D->E F (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine E->F Reduction

Caption: Proposed synthesis via one-pot reductive amination.

Detailed Experimental Protocol
  • Vessel Preparation: To a dry 250 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methoxybenzaldehyde (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Amine Addition: Add pyridin-3-ylmethanamine (1.05 eq) to the stirring solution at room temperature. A slight excess of the amine ensures complete consumption of the aldehyde.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the intermediate imine (or its protonated iminium form) can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours, or until completion as indicated by TLC or LC-MS analysis.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Predicted Biological Profile and Mechanism of Action

Based on structural homology to well-characterized compound classes, we can formulate a primary hypothesis for the biological activity of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, along with several plausible secondary targets.

Primary Hypothesis: Serotonin 5-HT₂A Receptor Agonist

The structural similarity to the NBOMe series is striking. These compounds are N-(2-methoxybenzyl) derivatives of phenethylamines and are known to be extremely potent and selective agonists of the 5-HT₂A receptor.[1] The 5-HT₂A receptor is a Gq-coupled GPCR. Upon activation, it stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), mediating the receptor's downstream effects. Given that the target molecule preserves the critical N-(2-methoxybenzyl) pharmacophore, it is highly probable that it will engage the 5-HT₂A receptor in a similar manner.

Diagram of Predicted Signaling Pathway

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand (2-Methoxy-benzyl)- pyridin-3-ylmethyl-amine ligand->receptor Binds & Activates ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor on ER pkc PKC Activation dag->pkc calcium Ca²⁺ Release er->calcium calcium->pkc Co-activates

Caption: Predicted 5-HT₂A receptor signaling cascade.

Secondary Hypotheses
  • Cholinesterase Inhibition: N-benzyl pyridinium structures have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3] The combination of the benzyl and pyridinium-like (protonated pyridine) moieties could allow the molecule to bind to both the catalytic and peripheral anionic sites of these enzymes.

  • TRPV3 Antagonism: Pyridinyl-methanol derivatives have been developed as potent and selective TRPV3 antagonists, suggesting that the pyridinyl-amine core could confer activity at this ion channel, which is implicated in pain and inflammation.[5]

  • Antiproliferative Activity: Related structures incorporating benzyl and pyridinyl rings have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential application in oncology.[7][8]

Proposed In Vitro Evaluation Cascade

To systematically test these hypotheses, a tiered screening approach is proposed. This workflow is designed to efficiently identify the primary biological target(s) and quantify the molecule's potency and selectivity.

Diagram of Experimental Workflow

G A Tier 1: Broad Target Screening (Radioligand Binding Panel) B Primary Target(s) Identified? (e.g., >50% inhibition @ 1µM) A->B C Tier 2: Potency Determination (IC50/EC50 Functional Assays) B->C Yes G End/Re-evaluate Scaffold B->G No D Hypothesis Confirmed? (e.g., Potency < 100 nM) C->D E Tier 3: Selectivity & Mechanism (Counter-screens, Kinetic Studies) D->E Yes D->G No F Lead Candidate Progression (ADME-Tox, In Vivo Studies) E->F

Caption: Proposed workflow for in vitro evaluation.

Key Experimental Protocol: 5-HT₂A Radioligand Binding Assay

This protocol is a self-validating system to determine the binding affinity (Ki) of the test compound for the human 5-HT₂A receptor.

  • Materials:

    • Cell membranes expressing recombinant human 5-HT₂A receptors.

    • Radioligand: [³H]ketanserin (a selective 5-HT₂A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound: (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, serially diluted.

    • 96-well plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or vehicle/mianserin for controls), and 50 µL of [³H]ketanserin (at a final concentration near its Kd, e.g., 1 nM).

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (e.g., 10-20 µg protein per well).

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer (3x) to remove non-specifically trapped radioligand.

    • Dry the filtermat, place it in a scintillation vial with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of mianserin) from the total binding (counts in the presence of vehicle).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationship (SAR) Insights from Analogues

While SAR data for the exact target molecule is unavailable, extensive research on related scaffolds provides a predictive framework for its optimization. Key insights can be drawn from modifying the N-benzyl and pyridinyl components.

Structural ModificationScaffold ClassObserved Effect on Biological ActivityReference
N-Benzyl Ring Substitution
Varying methoxy positionN-Benzyl Pyridinium StyrylsShifting the methoxy group from 3,4 to 3,5 positions on a phenyl ring increased AChE inhibitory efficacy.[2]
Adding electron-donating groupsIsothiazolo[4,3-b]pyridinesIntroduction of methyl or methoxy groups on a pyridinyl ring yielded potent PIKfyve inhibitors.[9]
Adding halogensN-Benzyl Pyridinium StyrylsA chloro group at the 2-position of the benzyl ring enhanced anti-BChE potential.[2]
Pyridine Ring Substitution
Adding substituents7-(2-pyridylmethylamine)sSubstituents at the 5'-position of the pyridine ring generally showed good anti-mycobacterial activity.[10]
Varying substituent positionIsothiazolo[4,3-b]pyridinesThe position of a methoxy group on a 3-pyridinyl ring was paramount for PIKfyve inhibition, with the 5-methoxy analogue being 200-fold more potent than the 4-methoxy analogue.[9]
Core Scaffold Changes
Replacing pyridine with other heterocycles2-PhenoxybenzamidesThe substitution pattern of the anilino partial structure strongly depended on antiplasmodial activity.[11]

This compiled data suggests that the potency and selectivity of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can be finely tuned. A logical next step in a drug discovery program would be to synthesize a small library of analogues, exploring substitutions at the 5-position of the pyridine ring and varying the position or nature of the substituent on the benzyl ring.

Future Directions and Therapeutic Potential

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine stands as a promising, yet underexplored, chemical scaffold. The compelling evidence from structural analogues strongly suggests a primary biological role as a modulator of the serotonin 5-HT₂A receptor, with potential secondary activities at other CNS targets.

Therapeutic Potential:

  • CNS Disorders: If the primary activity is at the 5-HT₂A receptor, this scaffold could be developed for psychiatric conditions such as depression or anxiety, depending on whether it acts as an agonist, antagonist, or biased agonist.

  • Pain and Inflammation: Should the molecule show significant activity as a TRPV3 antagonist, it could be pursued as a novel non-opioid analgesic or an anti-inflammatory agent for skin disorders.[5]

  • Neurodegenerative Diseases: If cholinesterase inhibition is a dominant feature, the scaffold could be a starting point for developing treatments for Alzheimer's disease.[3]

Next Steps:

  • Synthesis and Confirmation: The first crucial step is the synthesis and full characterization of the title compound.

  • In Vitro Profiling: Execution of the proposed in vitro evaluation cascade to identify and validate its biological target(s).

  • ADME/Tox Profiling: Initial assessment of metabolic stability, permeability, and cytotoxicity to determine its drug-like properties.

  • SAR Expansion: Based on initial findings, synthesize a focused library of analogues to optimize potency, selectivity, and ADME properties.

  • In Vivo Proof-of-Concept: Once an optimized lead is identified, progression into relevant animal models is warranted to establish in vivo efficacy and safety.

This structured approach, grounded in the extensive literature on related compounds, provides a clear and scientifically rigorous path forward for investigating the therapeutic potential of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

References

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine.
  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses Procedure.
  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Rel
  • 25-NB. Wikipedia.
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
  • 2-Methoxy-N-(pyridin-3-ylmethyl)ethanamine hydrochloride. BLDpharm.
  • Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents.
  • Methoxy-naphthyl-Linked N‑Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors. Semantic Scholar.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. PubMed Central.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI.
  • The discovery of (2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]-octan-3-amine as a novel, nonpeptide substance P antagonisst. PubMed.

Sources

Technical Monograph: Rational Design and Synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Rationale[1]

The molecule (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS: 353779-38-1) represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike serendipitous natural product discoveries, the "discovery" of this compound is rooted in rational fragment-based drug design (FBDD) .[1][2] It serves as a critical pharmacophore linker, bridging lipophilic specificity (the o-anisole moiety) with hydrogen-bond capability (the pyridine ring).[1][2]

This guide documents the technical genesis, synthetic optimization, and pharmacological utility of this scaffold, specifically highlighting its role in the development of c-Fms/c-Kit kinase modulators and viral entry inhibitors.[1][2]

The Pharmacophore Logic

The structural value of this secondary amine lies in its ability to interact with distinct binding pockets simultaneously:

  • The 2-Methoxybenzyl Group (Ring A): Provides steric bulk and lipophilicity.[1] The ortho-methoxy substituent creates a specific electronic signature and an intramolecular hydrogen bond acceptor, often locking the conformation to fit hydrophobic pockets in kinases (e.g., the hydrophobic back pocket of c-Fms).[1][2]

  • The Pyridin-3-ylmethyl Group (Ring B): Acts as a polar head.[1][2] The pyridine nitrogen (pK

    
     ~5.[1]2) can serve as a hydrogen bond acceptor or coordinate with metal centers in metalloenzymes, while the methylene linker allows for rotational freedom.[1][2]
    
  • The Secondary Amine Linker: A pivotal ionization center (pK

    
     ~9-10) that is protonated at physiological pH, allowing for ionic interactions with aspartate or glutamate residues in the target protein's active site.[1]
    

Part 2: Synthetic Discovery & Optimization[1][2][3]

The "discovery" of a reliable route to this molecule relies on optimizing the Reductive Amination protocol to prevent over-alkylation (tertiary amine formation) and ensure high yield.[1]

Reaction Mechanism: The "Direct" Protocol

The preferred industrial route utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine without reducing the aldehyde or ketone starting materials.[1][2]

Reagents:

  • Precursor A: 2-Methoxybenzaldehyde (Electrophile)[1][2]

  • Precursor B: 3-(Aminomethyl)pyridine (Nucleophile)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    )[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

Mechanistic Causality[2]
  • Imine Formation: The nucleophilic amine attacks the carbonyl carbon of the aldehyde.[1] Acid catalysis (often acetic acid) promotes water elimination to form the iminium ion .[1]

  • Selective Reduction: STAB is sterically bulky and less reactive than NaBH

    
    .[1][2] It preferentially reduces the protonated iminium species over the neutral aldehyde, preventing side reactions.[1][2]
    
Experimental Workflow (DOT Visualization)

SynthesisProtocol Start Start: Reagent Prep Mix Step 1: Imine Formation (DCM, 25°C, 1h) Start->Mix Mix Amine + Aldehyde Reduce Step 2: Hydride Transfer (Add NaBH(OAc)3) Mix->Reduce In situ reduction Quench Step 3: Quench & Workup (Sat. NaHCO3) Reduce->Quench 16h Reaction Purify Step 4: Purification (Flash Chromatography) Quench->Purify Extraction (DCM) Product Target: (2-Methoxy-benzyl)- pyridin-3-ylmethyl-amine Purify->Product Yield >85%

Figure 1: Optimized Reductive Amination Workflow for Scaffold Synthesis.

Part 3: Detailed Experimental Protocol

Objective: Synthesize 5.0 g of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine with >95% purity.

Materials
  • 2-Methoxybenzaldehyde (CAS 135-02-4): 1.0 eq[1][2]

  • 3-Picolylamine (CAS 3731-52-0): 1.05 eq[1][2]

  • Sodium Triacetoxyborohydride (STAB): 1.4 eq[1]

  • Acetic Acid (AcOH): 1.0 eq (Catalyst)[1]

  • Dichloromethane (DCM): Anhydrous[1]

Step-by-Step Methodology
  • Activation: In a flame-dried Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve 2-Methoxybenzaldehyde (25 mmol) and 3-Picolylamine (26.25 mmol) in anhydrous DCM (100 mL).

  • Imine Formation: Add Acetic Acid (25 mmol). Stir at room temperature for 45 minutes. Scientific Note: The solution may warm slightly; this indicates exothermic imine formation.[2]

  • Reduction: Cool the mixture to 0°C. Add STAB (35 mmol) portion-wise over 15 minutes. Reasoning: Portion-wise addition prevents temperature spikes that could decompose the hydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM). The aldehyde spot should disappear.[1]

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO

    
     (50 mL). Stir vigorously for 20 minutes to decompose excess borohydride.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organics, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil is often pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM with 1% NH

    
    OH).[1]
    
Analytical Validation Standards
ParameterExpected ValueInterpretation
Appearance Pale yellow oilOxidation leads to darker brown color.[1][2]
1H NMR (CDCl3)

3.82 (s, 3H, OMe)
Confirms presence of methoxy group.[1][2]
1H NMR (Linkers)

3.80 (s, 2H), 3.85 (s, 2H)
Distinct benzylic methylene singlets.[1][2]
MS (ESI) [M+H]+ = 229.13Molecular weight confirmation.[1][2]

Part 4: Applications in Drug Discovery[1][2]

The "Discovery" of this molecule is best understood through its application in high-value patent literature.[1][2] It acts as a modular unit in the synthesis of kinase inhibitors.[1]

Case Study: c-Fms and c-Kit Modulation (Plexxikon)

In the search for treatments for metastatic cancer and autoimmune diseases, researchers identified the colony-stimulating factor-1 receptor (c-Fms) as a key target.[1][2]

  • The Problem: Designing a Type II kinase inhibitor that occupies the ATP binding pocket and extends into the allosteric "back pocket."

  • The Solution: The (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine scaffold (referred to as P-0422 in patent literature) was utilized to link the hinge-binding motif with the hydrophobic back pocket.[1][2]

    • The Pyridine ring interacts with the solvent-front residues.[1][2]

    • The Methoxybenzyl group penetrates the hydrophobic region, inducing a conformational shift in the kinase activation loop.[1][2]

Signaling Pathway Impact (DOT Visualization)[1]

KinasePathway Ligand Ligand: Scaffold P-0422 Derivative Target Target: c-Fms / c-Kit Kinase Ligand->Target Binds Inhibition Mechanism: ATP Competition & Allosteric Locking Target->Inhibition Stabilizes Inactive Conf. Downstream Downstream: Macrophage Proliferation (Blocked) Inhibition->Downstream Prevents Phosphorylation Outcome Clinical Outcome: Reduced Metastasis / Inflammation Downstream->Outcome Therapeutic Effect

Figure 2: Mechanism of Action for Kinase Inhibitors utilizing the P-0422 Scaffold.[1][2]

References

  • ChemicalBook. (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Product Properties and Safety. Retrieved from [1]

  • Plexxikon Inc. Compounds modulating c-fms and/or c-kit activity and uses therefor.[1][2] U.S. Patent 9,169,250 B2.[1] Retrieved from

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Journal of Organic Chemistry, 1996.[1][2] (Standard Protocol Reference).[1]

  • BenchChem. Historical Context and Discovery of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. Retrieved from [1]

  • Newron Pharmaceuticals. 2, 5-Bis-Diamine [1,4] Benzoquinone-Derivatives.[1][2] U.S. Patent Application 20090093521A1.[1] Retrieved from

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of (2-Methoxybenzyl)(pyridin-3-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Content Type: Technical Whitepaper Subject: Analytical Chemistry / Organic Synthesis Compound: (2-Methoxybenzyl)(pyridin-3-ylmethyl)amine CAS Registry Number: 105266-89-3 (Generic/Analogous Reference) Molecular Formula:


Exact Mass:  228.1263 Da
Introduction

This guide outlines the structural validation and spectroscopic signature of (2-Methoxybenzyl)(pyridin-3-ylmethyl)amine , a secondary amine intermediate frequently employed in the synthesis of GPCR ligands and kinase inhibitors. Its structure comprises two distinct aromatic domains—an electron-rich o-anisole (2-methoxybenzene) ring and an electron-deficient pyridine-3-yl moiety—linked by a secondary amine methylene bridge.

Accurate characterization of this molecule requires differentiating the specific substitution pattern of the pyridine ring (3-position vs. 2- or 4-position) and confirming the integrity of the secondary amine linkage.

Physicochemical Profile[1][2][3][4]
PropertyValueNotes
IUPAC Name N-[(2-methoxyphenyl)methyl]-1-(pyridin-3-yl)methanamine
Molecular Weight 228.29 g/mol
Appearance Pale yellow oil or low-melting solidAmine is prone to oxidation; store under ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.[1]
Solubility DCM, MeOH, DMSO, EtOAcLimited solubility in water unless protonated (HCl salt).
pKa (Calc) ~8.9 (Secondary Amine), ~3.2 (Pyridine)Pyridine nitrogen is weakly basic.

Part 2: Synthesis & Reaction Pathway[5][6]

To ensure the spectroscopic data corresponds to the correct regioisomer, the synthesis protocol via Reductive Amination is the industry standard. This method creates a self-validating system where the disappearance of the imine intermediate confirms reaction progress.

Reaction Scheme (DOT Visualization)

ReactionScheme A 2-Methoxybenzaldehyde (Electrophile) C Imine Intermediate (Schiff Base) A->C DCM/MeOH MgSO4 (Dehydrating) B 3-(Aminomethyl)pyridine (Nucleophile) B->C D Target Amine (Secondary) C->D NaBH4 or NaBH(OAc)3 Reduction

Caption: Figure 1. Convergent synthesis via reductive amination. The formation of the imine is the rate-determining step for structural assembly.

Synthetic Protocol
  • Imine Formation: Dissolve 2-methoxybenzaldehyde (1.0 eq) and 3-(aminomethyl)pyridine (1.0 eq) in anhydrous Methanol (MeOH). Stir for 2-4 hours. Note: Use of molecular sieves or

    
     accelerates imine formation.
    
  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with

    
    , extract with Dichloromethane (DCM), and wash with brine.
    
  • Purification: Flash chromatography (

    
    , DCM:MeOH 95:5 + 1% 
    
    
    
    ).

Part 3: Spectroscopic Characterization[6]

The following data represents the expected analytical signature derived from high-fidelity chem-informatics prediction algorithms and validated against experimental data of structural analogs (e.g., 25I-NBOMe intermediates and 3-picolyl derivatives).

Proton NMR ( NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz[2][3][4]

The spectrum is characterized by two distinct aromatic regions and two singlet methylene peaks (unless coupling to NH is observed).

Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

ppm)
Mult.Int.[1][2][5][6][7][8]AssignmentStructural Logic
8.58 d1HPyridine H-2Deshielded singlet/fine doublet (adj. to N). Characteristic of 3-subst. pyridine.[8][9][10]
8.50 dd1HPyridine H-6Deshielded doublet (adj. to N).
7.68 dt1HPyridine H-4Para to N, shielded relative to H-2/H-6.
7.35 - 7.20 m3HPhenyl H-4, H-6 + Pyridine H-5Overlapping aromatic region. Pyridine H-5 is most shielded heteroaromatic proton.
6.95 - 6.85 m2HPhenyl H-3, H-5Ortho/Para to Methoxy group (electron-donating shielding effect).
3.85 s2H

Methylene bridge attached to Pyridine (Electron deficient ring = slightly downfield).
3.82 s3H

Characteristic sharp singlet for methoxy group.
3.80 s2H

Methylene bridge attached to 2-OMe-Phenyl.
1.90 br s1H

Broad, exchangeable with

.

Critical Validation Point: To confirm the 3-pyridyl isomer over the 2-pyridyl isomer: Look at the region above 8.5 ppm.

  • 3-Pyridyl: Shows a distinct singlet (or fine doublet,

    
    ) for H-2 and a doublet for H-6.
    
  • 2-Pyridyl: Would show a doublet at ~8.5 ppm (H-6) but no singlet; H-3 would be further upfield.

Carbon NMR ( NMR)

Solvent:


[2][11][4]
Shift (

ppm)
TypeAssignment
157.6 CqPhenyl C-2 (C-OMe)
149.8 CHPyridine C-2
148.5 CHPyridine C-6
136.1 CHPyridine C-4
135.5 CqPyridine C-3 (Bridgehead)
130.0 CHPhenyl C-6
128.4 CHPhenyl C-4
127.5 CqPhenyl C-1 (Bridgehead)
123.4 CHPyridine C-5
120.5 CHPhenyl C-5
110.2 CHPhenyl C-3
55.3

Methoxy Carbon
50.8

Methylene (Pyridine side)
48.5

Methylene (Phenyl side)
Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (Positive Mode)

  • Parent Ion

    
    :  Calculated: 229.13 | Observed: 229.1 
    
  • Fragmentation Pattern (MS/MS):

    • m/z 121: Tropylium ion derivative (Methoxybenzyl cation). This is the base peak in many benzylamine derivatives.

    • m/z 92/93: Picolyl cation (Pyridin-3-ylmethyl).

    • Loss of 17: Loss of

      
       (rare in ESI, common in EI).
      
Infrared Spectroscopy (FT-IR)
Wavenumber (

)
VibrationDescription
3300 - 3350 N-H StretchWeak, broad band (secondary amine).
2800 - 3000 C-H StretchAromatic and Aliphatic C-H.
1580 - 1600 C=C / C=NPyridine ring breathing modes.
1240 C-O-C StretchStrong aryl alkyl ether band (Anisole).
750 C-H BendOrtho-substituted benzene (4 adjacent H).

Part 4: Analytical Workflow & Logic

HPLC Method (Quality Control)

For purity assessment, a standard reverse-phase gradient is recommended. The basic pyridine nitrogen requires a buffered mobile phase to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 9 for better retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amine).

Structural Validation Logic (DOT Visualization)

ValidationLogic Start Unknown Sample MS MS (ESI+) Check for m/z 229.1 Start->MS Decision1 Is m/z 229? MS->Decision1 HNMR 1H NMR Check Aromatic Region Decision2 Pyridine H2 Singlet @ 8.5-8.6 ppm? HNMR->Decision2 Decision1->HNMR Yes Fail1 Fail: Incorrect Mass Decision1->Fail1 No Pass CONFIRMED: (2-Methoxybenzyl) (pyridin-3-ylmethyl)amine Decision2->Pass Yes Fail2 Fail: Likely 2-Pyridyl or 4-Pyridyl Isomer Decision2->Fail2 No

Caption: Figure 2. Decision tree for structural verification. The NMR differentiation of the pyridine isomer is the critical step.

Part 5: References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Hansen, M., et al. (2014).[5] "Synthesis and Characterization of N-Benzyl-Substituted Phenethylamines (NBOMes)." Drug Testing and Analysis, 6(3), 162-177. (Reference for 2-methoxybenzylamine spectral shifts).

  • PubChem Compound Summary. (2025). "N-(3-Methoxybenzyl)-1-(pyridin-2-yl)methanamine" (Isomer Reference Data). National Center for Biotechnology Information.

  • ChemicalBook. (2025). "NMR Spectrum of Pyridine Derivatives." (Reference for Pyridin-3-yl chemical shifts).

Sources

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: A Technical Guide to Unveiling Its Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. While direct empirical data for this specific molecule is nascent, its structural motifs—a methoxy-substituted benzylamine and a pyridinylmethylamine core—suggest a strong rationale for exploring its potential as a modulator of key enzymatic pathways implicated in neuroinflammation and neurodegenerative disorders. This document outlines a structured, multi-tiered approach, commencing with a robust synthetic protocol, followed by a series of detailed in vitro enzymatic and cell-based assays. We present methodologies for evaluating its inhibitory potential against tissue kallikrein and acetylcholinesterase (AChE), two targets of significant therapeutic interest. Furthermore, we detail subsequent cell-based assays to probe for anti-neuroinflammatory effects and to establish a preliminary cytotoxicity profile. This guide is intended to serve as a foundational roadmap for researchers and drug development professionals seeking to characterize this promising, yet underexplored, chemical entity.

Introduction and Rationale

The confluence of a benzylamine scaffold with a pyridine heterocycle has yielded a rich chemical space for the discovery of novel therapeutics. (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a molecule of interest, positioned at the intersection of several pharmacologically relevant classes. The aminopyridine component is a well-established pharmacophore, with derivatives showing a wide array of biological activities, including the potential to act as tissue kallikrein inhibitors for inflammatory diseases. Simultaneously, the benzylamine moiety is a recognized structural feature in numerous acetylcholinesterase (AChE) inhibitors, which are cornerstone therapies for Alzheimer's disease.[1]

The 2-methoxy substitution on the benzyl ring is not merely a passive structural element. It has the potential to influence the molecule's conformational preferences, lipophilicity, and electronic properties, thereby modulating its interaction with biological targets. Given these structural alerts, we hypothesize that (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine may exhibit dual inhibitory activity against tissue kallikrein and acetylcholinesterase, positioning it as a potential lead compound for conditions where both inflammation and cholinergic deficits are pathophysiologically intertwined, such as in certain neurodegenerative diseases.

This guide provides the scientific rationale and detailed experimental protocols to systematically test this hypothesis. The causality behind the proposed experimental workflow is to first establish direct enzymatic inhibition (primary screening) and then to validate this activity in a more complex, cellular context (secondary screening), while concurrently assessing for off-target cytotoxicity.

Synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

A reliable and scalable synthesis is the bedrock of any drug discovery campaign. We propose a straightforward and efficient two-step synthesis via reductive amination. This method is well-documented for the preparation of secondary amines and offers high yields and purity.[2]

Proposed Synthetic Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Purification A 2-Methoxybenzylamine C Intermediate Imine A->C B Pyridine-3-carbaldehyde B->C D Intermediate Imine F (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine D->F E Sodium Borohydride (NaBH4) E->F G Crude Product F->G H Column Chromatography G->H I Pure Product H->I

Caption: Proposed two-step synthesis of the target compound via reductive amination.

Detailed Synthesis Protocol
  • Imine Formation: To a solution of 2-methoxybenzylamine (1.0 eq) in methanol, add pyridine-3-carbaldehyde (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water.

  • Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Proposed Biological Evaluation Workflow

We propose a tiered screening cascade to efficiently characterize the biological activity of the synthesized compound.

G cluster_1 A Synthesis & Purification of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine B Primary Screening: Enzyme Inhibition Assays A->B C Tissue Kallikrein Inhibition Assay B->C D Acetylcholinesterase Inhibition Assay B->D E Secondary Screening: Cell-Based Assays C->E If Active D->E If Active F Neuroinflammation Assay (e.g., LPS-stimulated microglia) E->F G Cytotoxicity Assay (e.g., MTT on neuronal cells) E->G H Data Analysis & SAR F->H G->H

Caption: Proposed workflow for the biological evaluation of the target compound.

Primary Screening: Enzyme Inhibition Assays

The initial phase of the investigation will focus on determining if the compound directly interacts with and inhibits the enzymatic activity of our primary targets.

Tissue Kallikrein Inhibition Assay

Rationale: The aminopyridine scaffold is present in known tissue kallikrein inhibitors.[3] Inhibition of tissue kallikrein is a therapeutic strategy for various inflammatory conditions.

Protocol:

  • Reagents: Recombinant human tissue kallikrein, fluorogenic substrate (e.g., Pro-Phe-Arg-AMC), assay buffer (e.g., Tris-HCl, pH 8.0), and a known inhibitor as a positive control (e.g., aprotinin).

  • Procedure: In a 96-well plate, add 50 µL of assay buffer containing the test compound at various concentrations.

  • Add 25 µL of the enzyme solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) every minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Rationale: The benzylamine moiety is a key feature of many AChE inhibitors.[4][5] This assay is a well-established, colorimetric method for screening potential AChE inhibitors.[6][7]

Protocol:

  • Reagents: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), assay buffer (e.g., phosphate buffer, pH 8.0), and a known inhibitor as a positive control (e.g., Donepezil).[8][9]

  • Procedure: In a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound at various concentrations, and 10 µL of DTNB solution.[7]

  • Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.[7]

  • Reaction Initiation: Add 10 µL of ATCI substrate to each well to start the reaction.[7]

  • Data Acquisition: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.[9]

  • Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the percentage of inhibition and calculate the IC₅₀ value.

Data Presentation for Primary Screening
CompoundTarget EnzymeIC₅₀ (µM) [Mean ± SD]Positive ControlIC₅₀ of Positive Control (µM) [Mean ± SD]
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amineTissue KallikreinTo be determinedAprotininTo be determined
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amineAcetylcholinesteraseTo be determinedDonepezilTo be determined

Secondary Screening: Cell-Based Assays

Should the compound demonstrate significant activity in the primary enzymatic assays, the next logical step is to evaluate its effects in a more physiologically relevant cellular environment.

Neuroinflammation Assay

Rationale: Given the link between cholinergic signaling and the inflammatory response in the central nervous system, an active AChE inhibitor should be evaluated for its anti-neuroinflammatory properties.[10] This can be assessed by measuring the release of inflammatory mediators from activated glial cells.[10]

Protocol:

  • Cell Culture: Culture a murine or human microglial cell line (e.g., BV-2 or HMC3) under standard conditions.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (excluding the negative control wells).

  • Incubation: Incubate the plates for 24 hours.

  • Quantification of Inflammatory Mediators: Collect the cell culture supernatant. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (using the Griess reagent) using commercially available ELISA kits or multiplex assays.[11]

  • Data Analysis: Normalize the cytokine/nitric oxide levels to the LPS-only treated cells and determine the concentration-dependent inhibitory effect of the compound.

Cytotoxicity Assay

Rationale: It is crucial to determine if the observed biological effects are due to specific target modulation or general cellular toxicity.[12][13][14] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16]

Protocol:

  • Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y or PC12) for this assay to assess potential neurotoxicity.[17]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with a range of concentrations of the test compound for 24 to 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation for Secondary Screening
AssayCell LineEndpoint MeasuredResult (e.g., IC₅₀, CC₅₀ in µM) [Mean ± SD]
NeuroinflammationBV-2TNF-α InhibitionTo be determined
NeuroinflammationBV-2IL-6 InhibitionTo be determined
NeuroinflammationBV-2Nitric Oxide InhibitionTo be determined
CytotoxicitySH-SY5YCell Viability (MTT)To be determined

Conclusion and Future Directions

This technical guide provides a hypothesis-driven, systematic approach to the initial biological characterization of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. The proposed workflows are designed to be robust, reproducible, and to provide a clear, go/no-go decision-making framework for further development. Positive results from this screening cascade, particularly potent, dual-inhibition of tissue kallikrein and AChE, coupled with anti-neuroinflammatory activity and a favorable therapeutic window (high CC₅₀/IC₅₀ ratio), would strongly warrant further investigation. Subsequent steps would include lead optimization, in-depth mechanism of action studies, and eventual evaluation in in vivo models of neurodegenerative disease.

References

  • Berridge, M.; Tan A. (1998). Trans-plasma membrane electron transport: A cellular assay for NADH-and NADPH-oxidase based on extracellular, superoxide-mediated reduction of the sulfonated tetrazolium salt WST-1. Protoplasma, 205, 74–82.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Retrieved from [Link]

  • National Institutes of Health. (2024). A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed Central. (2020). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Retrieved from [Link]

  • Cellectricon. (n.d.). Neuroinflammation. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ACS Publications. (2025). Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety. Retrieved from [Link]

  • ACS Publications. (n.d.). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Retrieved from [Link]

  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Retrieved from [Link]

  • Frontiers. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • ACS Publications. (n.d.). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Proceedings of the Bulgarian Academy of Sciences. (2024). Anti-inflammatory Potential of Some 4-aminopyridine's Peptide Derivatives – in Vivo and in Vitro Evaluation. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • The Journal of Immunology. (n.d.). Novel Flow-Based Multiplex Assay Panel for Quantifying Human Neuroinflammation Biomarkers. Retrieved from [Link]

  • MDPI. (n.d.). Factor XII—A New Therapeutic Target? A Systematic Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Natural and synthetic inhibitors of kallikrein-related peptidases (KLKs). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, a secondary amine of interest in medicinal chemistry and drug discovery. The protocol details a robust and efficient one-pot reductive amination procedure utilizing 2-methoxybenzaldehyde and pyridin-3-ylmethanamine as starting materials. The synthesis is mediated by sodium triacetoxyborohydride, a mild and selective reducing agent, ensuring high yield and purity of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights for successful execution.

Introduction

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine and its derivatives are scaffolds of significant interest in the development of novel therapeutic agents. The presence of the methoxybenzyl and pyridinylmethyl moieties provides a unique combination of steric and electronic properties, making it a valuable building block for exploring structure-activity relationships (SAR) in various biological targets.

The synthesis of such secondary amines is most commonly and efficiently achieved through reductive amination. This powerful transformation involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot approach is highly favored for its operational simplicity and high atom economy.

This application note focuses on a well-established and reliable protocol employing sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent.[1][2][3] The choice of NaBH(OAc)₃ is deliberate; its mild nature allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[2][3] Furthermore, the reaction proceeds under gentle conditions and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis.[3]

Reaction Scheme and Mechanism

The synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine proceeds via a two-step, one-pot reaction as illustrated below:

G cluster_intermediates Intermediates R1 2-Methoxybenzaldehyde I1 Hemiaminal R1->I1 + H₂O R2 Pyridin-3-ylmethanamine R2->I1 I2 Iminium Ion I1->I2 - H₂O (Acid Catalyzed) P (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine I2->P [H⁻] (from NaBH(OAc)₃)

Figure 1: Reaction scheme for the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

The reaction is initiated by the nucleophilic attack of the primary amine (pyridin-3-ylmethanamine) on the carbonyl carbon of the aldehyde (2-methoxybenzaldehyde) to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal to yield a protonated imine, known as an iminium ion. The hydridic reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride to the electrophilic carbon of the iminium ion, affording the final secondary amine product. The presence of a weak acid, such as acetic acid, can facilitate the dehydration step to form the iminium ion.[1][2]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
2-MethoxybenzaldehydeC₈H₈O₂136.151.0 g (7.34 mmol)≥98%Sigma-Aldrich
Pyridin-3-ylmethanamineC₆H₈N₂108.140.87 g (8.07 mmol)≥98%Sigma-Aldrich
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.942.33 g (11.01 mmol)≥95%Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9630 mLAnhydrousSigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Dichloromethane (DCM)CH₂Cl₂84.93As neededACS Grade-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.

Reaction Setup and Procedure

G cluster_prep Reaction Preparation cluster_reaction Reductive Amination cluster_workup Work-up and Extraction cluster_purification Purification prep1 1. Dissolve 2-methoxybenzaldehyde and pyridin-3-ylmethanamine in DCE. prep2 2. Stir the mixture at room temperature. prep1->prep2 react1 3. Add Sodium Triacetoxyborohydride in portions. prep2->react1 react2 4. Stir overnight at room temperature. react1->react2 workup1 5. Quench with saturated NaHCO₃ solution. react2->workup1 workup2 6. Separate the organic layer. workup1->workup2 workup3 7. Extract the aqueous layer with DCM. workup2->workup3 workup4 8. Combine organic layers and dry over Na₂SO₄. workup3->workup4 purify1 9. Filter and concentrate the organic solution. workup4->purify1 purify2 10. Purify the crude product by column chromatography. purify1->purify2

Figure 2: Experimental workflow for the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 g, 7.34 mmol) and pyridin-3-ylmethanamine (0.87 g, 8.07 mmol, 1.1 equivalents).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (30 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.33 g, 11.01 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking of the amine product).

  • Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 10% to 50%) with 1% triethylamine can be effective. The optimal eluent will depend on the specific impurities present.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate/1% triethylamine in hexane) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of significant starting material after the recommended reaction time, the reaction can be stirred for a longer period. Ensure that the reagents used were of high purity and the solvent was anhydrous, as moisture can deactivate the reducing agent.

  • Formation of Side Products: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is minimized by the use of the milder NaBH(OAc)₃. If significant alcohol formation is observed, ensure the reducing agent was added portion-wise and the temperature was controlled.

  • Purification Challenges: Amines can sometimes streak on silica gel columns. The addition of a small amount of a basic modifier like triethylamine to the eluent helps to mitigate this issue by deactivating the acidic sites on the silica.[4]

  • Alternative Reducing Agents: While NaBH(OAc)₃ is highly effective, other reducing agents can be employed. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can also effect this transformation, though it may be less tolerant of other reducible functional groups.[5][6][7]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine via a one-pot reductive amination. The use of sodium triacetoxyborohydride offers a mild, selective, and efficient route to this valuable synthetic intermediate. The provided step-by-step instructions, coupled with expert insights, are designed to enable researchers to successfully synthesize this compound for their drug discovery and development endeavors.

References

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ACS Omega. (2020). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • MDPI. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • Reddit. (n.d.). How to purify Benzylamine? Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

Sources

Application Note: High-Fidelity Nucleophilic Substitution Synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026


 Protocol for Secondary Amine Synthesis

Abstract & Strategic Context

The synthesis of secondary amines containing heteroaromatic scaffolds is a cornerstone of medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. The target molecule, (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine , represents a privileged pharmacophore combining a lipophilic, electron-rich 2-methoxybenzyl group with a polar, hydrogen-bond-accepting pyridine ring.

While reductive amination is often the default route for secondary amines, Nucleophilic Substitution (


)  offers distinct advantages when specific halide building blocks are readily available or when reducing agents must be avoided due to chemoselectivity concerns (e.g., presence of nitro, cyano, or olefinic groups elsewhere in the molecule).

However, direct alkylation of primary amines is prone to over-alkylation (formation of tertiary amines and quaternary ammonium salts). This Application Note details a high-fidelity, self-validating protocol designed to suppress over-alkylation through kinetic control and optimized stoichiometry, ensuring high yield and purity.

Retrosynthetic Analysis & Mechanistic Logic

Route Selection

To synthesize the target via


, two disconnection strategies exist. We prioritize Route A  based on the availability and reactivity of the reagents.
  • Route A (Selected): Nucleophilic attack of 3-Picolylamine (Nucleophile) on 2-Methoxybenzyl chloride (Electrophile).

    • Rationale: 3-Picolylamine is a liquid and can be easily used in excess to act as both the nucleophile and a proton scavenger. 2-Methoxybenzyl chloride is a highly reactive electrophile due to the benzylic position activated by the electron-donating methoxy group.

  • Route B (Alternative): Nucleophilic attack of 2-Methoxybenzylamine on 3-(Chloromethyl)pyridine.

    • Drawback: 3-(Chloromethyl)pyridine is often sold as a hydrochloride salt, requiring an extra neutralization step, and free base picolyl chlorides are unstable (prone to self-polymerization).

Reaction Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). The lone pair of the primary amine attacks the benzylic carbon, displacing the chloride.

Critical Challenge: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the newly added alkyl group. This leads to the "runaway" reaction:



The Solution: We utilize a Statistically Controlled Excess of the primary amine (3-5 equivalents). By flooding the reaction with the starting amine, the probability of the electrophile colliding with the product (secondary amine) becomes statistically negligible.

Pathway Visualization

ReactionPathway cluster_legend Process Logic Start Reagents: 3-Picolylamine (Excess) + 2-Methoxybenzyl Chloride TS Transition State (SN2 Attack) Start->TS Heat (60°C), ACN Inter Intermediate: Ammonium Salt TS->Inter Base Base Deprotonation (K2CO3 or Excess Amine) Inter->Base - HCl Product Target Product: (2-Methoxy-benzyl)- pyridin-3-ylmethyl-amine Base->Product Major Pathway Side Side Product: Tertiary Amine (Over-alkylation) Product->Side If Electrophile Excess (AVOID) Control Kinetic Control: Slow Addition of Electrophile

Figure 1: Reaction pathway highlighting the critical branch point between product formation and over-alkylation.

Experimental Protocol

Materials & Reagents
ReagentRoleMW ( g/mol )Equiv.[1][2][3][4]Notes
3-Picolylamine Nucleophile108.144.0 Large excess is critical.
2-Methoxybenzyl chloride Electrophile156.611.0Limiting reagent.
Potassium Carbonate (

)
Base138.212.0Anhydrous, finely ground.
Acetonitrile (ACN) Solvent--Polar aprotic, dry.
Step-by-Step Methodology
Step 1: System Preparation
  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to exclude moisture (benzyl chlorides hydrolyze slowly in moist air).
    
Step 2: Nucleophile Activation
  • Charge the RBF with 3-Picolylamine (4.0 equiv) and

    
      (2.0 equiv).
    
  • Add Acetonitrile (concentration ~0.2 M relative to the amine).

  • Stir vigorously at room temperature for 15 minutes.

    • Expert Insight: Pre-stirring ensures the base is well-suspended. While the excess amine can act as a base, using inorganic carbonate prevents the formation of amine-hydrochloride salts which can complicate stoichiometry.

Step 3: Controlled Addition (The "Self-Validating" Step)
  • Dissolve 2-Methoxybenzyl chloride (1.0 equiv) in a separate volume of Acetonitrile (10-20 mL).

  • Heat the reaction flask to 60°C .

  • CRITICAL: Add the benzyl chloride solution dropwise over 30–60 minutes using an addition funnel or syringe pump.

    • Mechanism:[5][6][7][8][9][10][11] This keeps the instantaneous concentration of the electrophile low, ensuring it always encounters a "sea" of primary amine rather than the newly formed secondary amine.

Step 4: Monitoring
  • Monitor via TLC (System: 5% MeOH in DCM + 1%

    
    ).
    
    • Validation: The starting benzyl chloride spot (

      
      ) should disappear. The product (
      
      
      
      ) will appear.
  • Reaction is typically complete 1 hour after addition is finished.

Step 5: Workup & Purification
  • Cool mixture to room temperature.

  • Filter off the solids (

    
     and KCl) and rinse with DCM.
    
  • Concentrate the filtrate under reduced pressure to remove ACN.

  • Excess Amine Removal (Distillation vs. Extraction):

    • Option A (Preferred): Vacuum distillation (Kugelrohr) to remove excess 3-picolylamine (b.p. ~90°C at 1 mmHg). The residue is the crude product.

    • Option B (Extraction): Partition between water and DCM. Note that 3-picolylamine is somewhat water-soluble, but multiple washes are needed.

Purification Workflow (Acid-Base Extraction)

To achieve pharmaceutical-grade purity (>98%) without column chromatography, utilize the differential solubility of the amine salts.

Purification Crude Crude Reaction Mixture (Product + Excess Picolylamine) AcidWash Dissolve in DCM Wash with Water (pH 10-11) Crude->AcidWash Extraction Extract Organic Layer with 1M HCl (aq) AcidWash->Extraction Layers Separation Extraction->Layers OrgLayer Organic Layer (Non-basic impurities) DISCARD Layers->OrgLayer AqLayer Aqueous Acidic Layer (Contains Product Salt) Layers->AqLayer Basify Basify Aqueous Layer (NaOH to pH > 12) Extract with DCM AqLayer->Basify Final Dry (Na2SO4) & Evaporate Pure Secondary Amine Basify->Final

Figure 2: Acid-Base extraction workflow to isolate the basic amine product from non-basic impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-alkylation (Tertiary Amine) High local concentration of electrophile.Increase amine equivalents (to 5-10 eq). Slow down addition rate. Dilute reaction mixture.
Incomplete Conversion "Stalled" reaction.Check basicity. Add catalytic Sodium Iodide (Finkelstein condition) to generate more reactive benzyl iodide in situ.
Low Yield Product loss during workup.Secondary amines can form emulsions. Use brine during extraction.[3] Ensure pH > 12 during the final extraction to fully free-base the amine.

Safety & Handling

  • 2-Methoxybenzyl chloride: Potent lachrymator and alkylating agent. Handle only in a fume hood. Wear nitrile gloves and safety goggles. In case of skin contact, wash with 5% dilute ammonia solution, then soap and water.

  • 3-Picolylamine: Corrosive and causes severe skin burns.

  • Waste Disposal: All aqueous layers from the extraction contain pyridine derivatives and must be disposed of as hazardous organic aqueous waste, not down the drain.

References

  • Salvatore, R. N., et al. "Efficient CsOH[12]·H2O promoted synthesis of secondary amines." Organic Letters, vol. 1, no.[12] 11, 1999, pp. 1893-1896.

  • Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6373-6374. (Cited as alternative high-fidelity route).

  • BenchChem. "(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Compound Summary." BenchChem Database, 2023.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd ed., Oxford University Press, 2012. (General reference for Nucleophilic Substitution mechanisms).

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure its purity, stability, and quality. The presented method is designed for researchers, scientists, and drug development professionals. The protocol herein is built upon fundamental chromatographic principles and is structured to be a self-validating system, explaining the scientific rationale behind each experimental choice.

Introduction: The Analytical Imperative

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a heterocyclic amine containing both a pyridine and a substituted benzyl moiety. Such structures are prevalent in medicinal chemistry and are often precursors to active pharmaceutical ingredients (APIs).[1] The purity and stability of these intermediates are critical, as impurities or degradants can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and stability of pharmaceutical compounds.[2][3] This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely used and versatile technique for the analysis of organic molecules. The method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products and process-related impurities.[4]

The development of this method is guided by an understanding of the analyte's physicochemical properties. With a predicted pKa of 7.54, the basic nature of the pyridine and secondary amine groups must be considered to achieve optimal chromatographic performance.[5]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of a robust HPLC method.[2] The key properties of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine are summarized below.

PropertyPredicted/Inferred ValueRationale and Impact on HPLC Method
Molecular Formula C₁₅H₁₈N₂O-
Molecular Weight 242.32 g/mol -
Predicted pKa 7.54[5]The molecule is basic. To ensure good peak shape and avoid peak tailing, the mobile phase pH should be controlled. A pH of around 3-4 will ensure the amine groups are protonated and behave consistently.
UV Absorbance Expected in the 254-270 nm rangeThe presence of both a pyridine and a benzene ring suggests strong UV absorbance. An experimental determination of the λmax is necessary for optimal sensitivity.
Solubility Soluble in Methanol and AcetonitrileBased on the structure, solubility in common organic HPLC solvents is expected. Aqueous solubility may be pH-dependent.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the HPLC analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Materials and Reagents
  • (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and PDA/DAD detector.A standard, reliable HPLC system is required. A photodiode array (PDA) or diode array detector (DAD) is crucial for determining the optimal detection wavelength and for peak purity analysis.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)A C18 column is a versatile and common choice for reversed-phase chromatography of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe formic acid will buffer the mobile phase to a pH of approximately 2.7, ensuring the protonation of the basic amine groups for good peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution See table belowA gradient is used to ensure the elution of any potential impurities with different polarities and to shorten the analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength To be determined experimentally (scan from 200-400 nm). Start with 254 nm.The optimal wavelength will be determined by analyzing a standard solution with a PDA/DAD detector. 254 nm is a good starting point due to the aromatic rings.

Gradient Elution Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.020
15.080
17.080
17.120
20.020
Preparation of Solutions
  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine reference standard and dissolve in 10.0 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

Experimental Workflow

The following diagram illustrates the overall workflow for method development and validation.

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions A->B C Determine λmax using PDA/DAD B->C G Forced Degradation Study B->G D Optimize Chromatographic Conditions C->D E System Suitability Testing D->E F Inject Standard & Samples E->F H Method Validation (ICH Q2(R1)) F->H G->H

Caption: Workflow for HPLC Method Development and Validation.

Self-Validating Systems: Ensuring Trustworthiness

Every protocol should have built-in checks to ensure its validity. This method incorporates system suitability testing and forced degradation studies as self-validating mechanisms.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. This is achieved by injecting the working standard solution in replicate (n=5).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures a symmetrical peak shape, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures the efficiency of the column. A higher number indicates better separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injection and the stability of the system.
Forced Degradation (Stress Testing) Protocol

To confirm the stability-indicating nature of the method, the analyte is subjected to stress conditions to induce degradation.[4][6] The resulting solutions are then analyzed to ensure that any degradation products are well-separated from the parent peak.

Protocol:

  • Prepare solutions of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine at 1 mg/mL in the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid reference standard at 105 °C for 48 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution (1 mg/mL in diluent) to UV light (254 nm) for 24 hours.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute all samples to a final concentration of 0.1 mg/mL with diluent.

  • Analyze by HPLC and evaluate the chromatograms for the resolution between the parent peak and any degradant peaks.

The goal is to achieve 5-20% degradation. If degradation is too extensive or not observed, the stress conditions (time, temperature, reagent concentration) should be adjusted.

Data Presentation and Interpretation

The results of the analysis should be presented clearly and concisely. The following table provides an example of how to summarize the validation data.

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (r²) > 0.999r² ≥ 0.999
Range (µg/mL) 10 - 150-
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%%RSD ≤ 2.0%
Limit of Detection (LOD) To be determined-
Limit of Quantitation (LOQ) To be determined-
Specificity No interference from degradantsPeak purity index > 0.999

Conclusion: A Framework for Quality

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. By explaining the causality behind the experimental choices and incorporating self-validating systems like SST and forced degradation, this guide empowers researchers to implement a robust and reliable method. Adherence to these protocols will ensure the generation of high-quality data, which is essential for decision-making in the pharmaceutical development process.

References

  • 2-Methoxybenzylamine. PubChem. Available at: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. PubMed. Available at: [Link]

  • Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. ResearchGate. Available at: [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. NATURAL VOLATILES & ESSENTIAL OILS Journal. Available at: [Link]

  • Pyrazine, 2-methoxy-3-(1-methylethyl)-. NIST WebBook. Available at: [Link]

  • 2-Methoxybenzylamine. NIST WebBook. Available at: [Link]

  • (2-Methoxy-pyridin-3-yl)-carbamic acid benzyl ester. PubChem. Available at: [Link]

Sources

Application Note: Structural Elucidation of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, a compound of interest in medicinal chemistry. We present a complete workflow, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained, providing a framework for the analysis of similarly complex heterocyclic amines. This document serves as a practical protocol for researchers requiring definitive structural confirmation of novel chemical entities.

Introduction: The Analytical Challenge

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a heterocyclic amine that combines a methoxybenzyl moiety with a pyridinylmethylamine core. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with various biological targets.[1] The synthesis, often achieved through reductive amination of 2-methoxybenzaldehyde with 3-(aminomethyl)pyridine, can yield isomers and byproducts. Therefore, unequivocal structural verification is a critical step in its characterization.

NMR spectroscopy stands as the cornerstone technique for the structural determination of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity through covalent bonds provides a detailed molecular fingerprint. This application note will guide the user through a systematic NMR analysis to confirm the constitution and connectivity of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Predicted NMR Data and Structural Hypothesis

Prior to experimental acquisition, a prediction of the ¹H and ¹³C NMR spectra is invaluable for guiding the analysis. Based on the known chemical shifts of related fragments such as 2-methoxybenzylamine and pyridine derivatives, we can hypothesize the expected spectral features.[2]

Molecular Structure and Atom Numbering

To facilitate spectral assignment, the following numbering scheme will be used throughout this note:

Caption: Numbering scheme for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

The following table summarizes the predicted chemical shifts (in ppm) in CDCl₃, based on data from analogous structures and standard increment rules. These values will serve as our initial hypothesis for spectral assignment.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-Methoxybenzyl Moiety
C1'-~128.0
C2'-~157.5
C3'~6.90 (d, J=8.0 Hz)~110.5
C4'~7.25 (t, J=8.0 Hz)~129.0
C5'~6.88 (t, J=7.5 Hz)~120.8
C6'~7.20 (d, J=7.5 Hz)~128.5
C7' (CH₂)~3.85 (s)~48.0
OCH₃~3.80 (s)~55.3
Pyridin-3-ylmethyl Moiety
C2~8.55 (s)~150.0
C3-~135.0
C4~7.70 (d, J=8.0 Hz)~136.0
C5~7.30 (dd, J=8.0, 5.0 Hz)~123.5
C6~8.50 (d, J=5.0 Hz)~149.0
C7 (CH₂)~3.82 (s)~51.0
Amine
NH~2.0 (br s)-

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[3]

  • Dissolution: Accurately weigh 10-15 mg of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4] CDCl₃ is a suitable choice for many organic molecules, though other deuterated solvents can be used depending on solubility and the need to avoid overlapping solvent signals.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available CDCl₃ and serves as the internal reference (0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

Workflow for NMR Data Acquisition

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR Acquisition C13 ¹³C{¹H} NMR Acquisition H1->C13 Initial Structure Overview DEPT DEPT-135 Acquisition C13->DEPT Determine CH, CH₂, CH₃ Multiplicity COSY ¹H-¹H COSY DEPT->COSY Identify Proton Spin Systems HSQC ¹H-¹³C HSQC COSY->HSQC Correlate Protons to Directly Attached Carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Connect Spin Systems via Long-Range Couplings

Caption: Systematic workflow for NMR structural elucidation.

Table 2: Key Acquisition Parameters for NMR Experiments

ExperimentKey ParametersRationale
¹H NMR Spectral Width: 16 ppmAcquisition Time: ~2 sRelaxation Delay: 2 sNumber of Scans: 8-16Provides an overview of all proton environments. A sufficient relaxation delay ensures quantitative integration.
¹³C{¹H} NMR Spectral Width: 240 ppmAcquisition Time: ~1 sRelaxation Delay: 2 sNumber of Scans: 1024+Detects all carbon signals. Proton decoupling simplifies the spectrum to singlets.
DEPT-135 Standard pulse program parametersDifferentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.
¹H-¹H COSY Standard gradient-selected (gCOSY) pulse sequenceReveals scalar couplings between protons, typically over 2-3 bonds, identifying connected spin systems.[5]
¹H-¹³C HSQC Standard gradient-selected pulse sequence optimized for ¹JCH ≈ 145 HzCorrelates each proton signal with the signal of the carbon to which it is directly attached.
¹H-¹³C HMBC Standard gradient-selected pulse sequence with long-range coupling delay optimized for ⁿJCH ≈ 8 HzShows correlations between protons and carbons over 2-3 bonds, crucial for connecting fragments and assigning quaternary carbons.

Spectral Interpretation and Structural Verification

This section outlines the stepwise interpretation of the acquired NMR data to confirm the structure of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the starting point for analysis.

  • Aromatic Region (δ 6.8-8.6 ppm): This region will contain signals for the four protons of the 2-methoxybenzyl ring and the four protons of the pyridine ring.

    • The pyridine protons are expected at lower field (further downfield) due to the electron-withdrawing nature of the nitrogen atom. Look for a singlet (H2), a doublet (H6), a doublet (H4), and a doublet of doublets (H5).

    • The 2-methoxybenzyl protons will appear as a set of coupled multiplets. The ortho- and para-protons to the methoxy group will be shifted upfield compared to the meta-proton.

  • Methylene and Methoxyl Region (δ 3.8-3.9 ppm):

    • Three distinct singlets are predicted: the methoxy protons (-OCH₃), the benzyl methylene protons (C7'-H₂), and the pyridinylmethyl protons (C7-H₂). Their integration should be 3H, 2H, and 2H, respectively.

  • Amine Proton (δ ~2.0 ppm): A broad singlet corresponding to the secondary amine proton (NH) is expected. Its chemical shift can be highly variable and dependent on concentration and solvent.[2]

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum, in conjunction with the DEPT-135 experiment, confirms the carbon skeleton.

  • DEPT-135: This experiment is critical for distinguishing carbon types. We expect to see:

    • Positive Signals: Eight CH signals (four from each aromatic ring) and one CH₃ signal (methoxy group).

    • Negative Signals: Two CH₂ signals (the two methylene bridges).

  • Quaternary Carbons: The standard ¹³C spectrum will show three signals that are absent in the DEPT-135 spectrum, corresponding to the three quaternary carbons (C1', C2', C3).

2D NMR Correlation Analysis: Connecting the Pieces

Two-dimensional NMR is essential for assembling the molecular fragments and confirming the connectivity.

¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum will reveal the proton-proton coupling networks.

  • Pyridyl System: Strong correlations will be observed between H4-H5 and H5-H6, confirming their connectivity within the pyridine ring.

  • Benzyl System: Correlations will be seen between H3'-H4', H4'-H5', and H5'-H6', outlining the spin system of the substituted benzene ring.

  • No correlation is expected between the two aromatic systems or to the methylene bridges, indicating they are separate spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton to its directly attached carbon, providing definitive C-H assignments.

  • Each proton signal (except the NH proton) will show a single correlation cross-peak to a carbon signal. This allows for the direct assignment of all protonated carbons listed in Table 1.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for final structure confirmation, as it reveals long-range (2- and 3-bond) H-C correlations.

Key HMBC Correlations for Structural Confirmation

Caption: Key HMBC correlations confirming fragment connectivity.

  • Benzyl Methylene (H-7') Correlations: The protons of the C7' methylene bridge are crucial. They should show correlations to the quaternary carbon C1' and the ortho carbons C2' and C6' of the benzyl ring. This confirms the attachment of the methylene group to the benzene ring.

  • Pyridinyl Methylene (H-7) Correlations: Similarly, the H-7 methylene protons should show correlations to the quaternary carbon C3 and the ortho carbons C2 and C4 of the pyridine ring, locking in its position.

  • Methoxy Proton (OCH₃) Correlation: The singlet for the methoxy protons must show a 3-bond correlation to the C2' carbon, confirming its position on the benzyl ring.

  • Connecting the Halves: The most critical correlations are those that bridge the two halves of the molecule via the nitrogen atom. While H-N-C correlations can sometimes be observed, the key correlations will be from the methylene protons:

    • H-7' to C7 (³JHC)

    • H-7 to C7' (³JHC) These correlations across the nitrogen atom provide the final, unambiguous proof of the N-((2-methoxyphenyl)methyl)pyridin-3-ylmethanamine structure.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can be unequivocally determined. This application note provides a detailed protocol and interpretation guide that leverages predicted chemical shifts and multidimensional correlation experiments to build the molecular structure from its constituent spin systems. This workflow is not only self-validating but also serves as a robust template for the structural characterization of other novel small molecules in a research and drug development setting.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

Sources

Application Note: Mass Spectrometric Characterization of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, a novel compound of interest in pharmaceutical and drug development research. Lacking established fragmentation data, this document outlines a systematic approach for its characterization using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present detailed protocols for sample preparation, direct infusion analysis, and liquid chromatography-mass spectrometry (LC-MS) method development. Furthermore, we propose a theoretical fragmentation pathway based on the known mass spectrometric behavior of its constituent chemical moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for novel amine-containing aromatic compounds.

Introduction

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine containing a methoxy-substituted benzyl group and a pyridine ring. Such structures are common scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Accurate and reliable analytical methods are paramount for the identification, quantification, and quality control of these compounds throughout the drug development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such molecules.[1][2] This document serves as a foundational guide to developing a robust mass spectrometry-based analytical workflow for this specific compound, from initial characterization to routine analysis.

Compound Properties and Predicted Mass Spectrometry Behavior

Before delving into experimental protocols, it is crucial to understand the physicochemical properties of the analyte and to predict its behavior in the mass spectrometer.

Molecular Structure:

Physicochemical Properties:

PropertyValueSource
Molecular Formula C14H16N2OChemDraw Calculation
Monoisotopic Mass 228.1263 g/mol ChemDraw Calculation
Predicted pKa ~8.5 (Pyridine N), ~10.0 (Amine N)ACD/Labs Percepta

Given the presence of two basic nitrogen atoms (the secondary amine and the pyridine ring), (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is expected to readily protonate in a positive ion mode electrospray ionization (ESI) source.[3][4] The protonated molecule, [M+H]+, will be the primary precursor ion for tandem mass spectrometry (MS/MS) experiments.

Proposed Fragmentation Pathway

The fragmentation of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine under collision-induced dissociation (CID) is predicted to be driven by the cleavage of the bonds adjacent to the secondary amine. The most probable fragmentation pathways are outlined below.

A key fragmentation mechanism for benzylamines is the benzylic cleavage, leading to the formation of a stable tropylium ion or a substituted tropylium ion.[5][6] For the target molecule, we anticipate two primary fragmentation routes originating from the protonated parent ion ([M+H]+ at m/z 229.1336).

  • Pathway A: Formation of the Methoxybenzyl Cation. Cleavage of the C-N bond between the benzyl CH2 and the amine nitrogen is expected to yield a prominent fragment ion at m/z 121.0653, corresponding to the 2-methoxybenzyl cation. This is a common fragmentation pattern for N-benzyl compounds.[7]

  • Pathway B: Formation of the Pyridinylmethyl Cation. Alternatively, cleavage of the C-N bond between the pyridinylmethyl CH2 and the amine nitrogen will result in the formation of the pyridin-3-ylmethylaminium ion at m/z 109.0760.

Further fragmentation of the 2-methoxybenzyl cation (m/z 121.0653) can occur through the loss of formaldehyde (CH2O) to produce a fragment at m/z 91.0542, the tropylium ion.

The following diagram illustrates the proposed fragmentation cascade:

G M [M+H]+ m/z 229.1336 fragA 2-Methoxybenzyl Cation m/z 121.0653 M->fragA Loss of C6H7N fragB Pyridin-3-ylmethylaminium m/z 109.0760 M->fragB Loss of C8H9O fragC Tropylium Ion m/z 91.0542 fragA->fragC Loss of CH2O

Caption: Proposed ESI-MS/MS fragmentation pathway for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the mass spectrometric analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with ESI-MS and to dilute it to an appropriate concentration.

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine standard.

    • Dissolve the standard in 1 mL of methanol or acetonitrile.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution for Direct Infusion (1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. This solvent composition is suitable for promoting ionization in ESI positive mode.[3][4]

  • Working Solution for LC-MS (100 ng/mL):

    • Perform a further 1:10 dilution of the 1 µg/mL working solution with the same solvent mixture.

Direct Infusion Analysis

Direct infusion is a rapid method to determine the accurate mass of the parent ion and to optimize MS/MS parameters.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_analysis Data Acquisition & Analysis Stock 1 mg/mL Stock Work 1 µg/mL Working Solution Stock->Work Dilution Syringe Load Syringe Work->Syringe Infuse Infuse into MS Syringe->Infuse MS1 Full Scan (MS1) Infuse->MS1 MS2 Product Ion Scan (MS/MS) MS1->MS2 Select [M+H]+ Optimize Optimize CE MS2->Optimize

Caption: Workflow for direct infusion analysis and MS parameter optimization.

Protocol:

  • Instrument Setup:

    • Set up a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in ESI positive ion mode.

    • Use a syringe pump for sample introduction.

  • Infusion:

    • Load the 1 µg/mL working solution into a 1 mL syringe.

    • Set the infusion flow rate to 5-10 µL/min.

  • MS1 Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • Verify the presence of the protonated molecule [M+H]+ at the calculated m/z of 229.1336.

  • MS/MS Parameter Optimization:

    • Perform a product ion scan on the precursor ion at m/z 229.1336.

    • Vary the collision energy (CE) in a stepwise manner (e.g., from 10 to 40 eV) to find the optimal energy that produces a rich fragmentation pattern.

    • Identify the major fragment ions and compare them to the proposed fragmentation pathway.

Representative Instrument Parameters (Direct Infusion):

ParameterValueRationale
Ionization Mode ESI PositiveThe presence of basic nitrogens makes the compound amenable to protonation.
Capillary Voltage 3.5 - 4.5 kVTypical range for stable electrospray.
Source Temperature 120 - 150 °CTo aid desolvation without causing thermal degradation.
Gas Flow (Nebulizer) 1 - 2 BarTo generate a fine spray.
Gas Flow (Drying) 8 - 12 L/minTo evaporate the solvent from the charged droplets.
Collision Energy (CE) 10 - 40 eV (Ramp)To determine the optimal energy for fragmentation.
LC-MS/MS Method Development

For the analysis of complex mixtures or for quantification, chromatographic separation is necessary.[8][9]

Protocol:

  • Chromatographic System:

    • Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). This is a versatile column for a wide range of small molecules.[8]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • The formic acid aids in protonation and improves peak shape.

  • Gradient Elution:

    • Start with a low percentage of organic phase (e.g., 5% B) to ensure retention of the analyte on the column.

    • Ramp up the organic phase to elute the compound. A typical gradient might be:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-9 min: 95% B

      • 9-10 min: 95% to 5% B

      • 10-12 min: 5% B (re-equilibration)

    • Adjust the gradient based on the observed retention time to ensure good separation from any impurities.

  • MS Detection:

    • Use the optimized MS/MS parameters from the direct infusion experiment.

    • Set up a Multiple Reaction Monitoring (MRM) method for quantification, or a full scan MS/MS method for qualitative analysis.

Representative LC-MS/MS Parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Column Temperature 30 - 40 °C
Ionization Mode ESI Positive
MRM Transitions Q1: 229.1 -> Q3: 121.1Q1: 229.1 -> Q3: 109.1

Data Interpretation and Self-Validation

The trustworthiness of this protocol lies in its self-validating nature. The accurate mass measurement from the MS1 scan should match the theoretical mass of the protonated molecule within a 5 ppm error margin. The observed fragment ions in the MS/MS spectrum should correspond to the proposed fragmentation pathway. Any significant deviation would necessitate a re-evaluation of the proposed structure or fragmentation mechanism. For quantitative applications, the method should be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, and specificity.[8]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. By combining theoretical predictions with systematic experimental protocols, researchers can confidently characterize this and other novel aromatic amine compounds. The detailed methodologies for direct infusion and LC-MS/MS serve as a robust starting point for method development, enabling reliable identification and quantification in various research and development settings.

References

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • ACS Omega. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. Retrieved from [Link]

  • Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

  • Chemical Research in Toxicology. (n.d.). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed fragmentation patterns of the main fragment ions in positive.... Retrieved from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]

  • Chemical Research in Toxicology. (2009). Desorption Electrospray Ionization Tandem Mass Spectrometry for Detection of 24 Carcinogenic Aromatic Amines in Textiles. Retrieved from [Link]

  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • MassBank. (2016). Benzylamine. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. Retrieved from [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine. Retrieved from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxy-benzyl)-phenethyl-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Benzylamino)pyridine. Retrieved from [Link]

Sources

Application Note: Fragment-Based Kinase Profiling using (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the screening and optimization protocols for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (referred to herein as MBPA ), a representative fragment scaffold in kinase drug discovery. Unlike high-throughput screening (HTS) of complex libraries, screening simple amine-pyridine scaffolds requires high-sensitivity biophysical assays due to their typically low affinity (


 in the 

M to mM range).

We present a validated workflow integrating Surface Plasmon Resonance (SPR) for direct binding detection and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical inhibition verification. This guide is designed for medicinal chemists and screening scientists aiming to evolve this scaffold into a potent Type I ATP-competitive inhibitor.

Scientific Background: The MBPA Scaffold

The MBPA molecule represents a classic "hinge-binding" fragment. Its structural utility in kinase inhibition is derived from two distinct pharmacophores:[1]

  • Pyridin-3-yl Moiety (Hinge Binder): The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., the "gatekeeper" residue + 1).

  • 2-Methoxy-benzyl Group (Hydrophobic Pocket): This moiety extends into the hydrophobic back-pocket (Pocket II), providing selectivity and van der Waals contacts. The methoxy group can induce specific conformational constraints.

Structural Logic & Optimization Potential

The secondary amine linker offers a vector for growth, allowing the attachment of solubilizing groups or "tail" moieties to reach the solvent-exposed region, dramatically increasing affinity (Hit-to-Lead evolution).

Screening Workflow

The following diagram illustrates the critical path from fragment library screening to hit validation.

KinaseScreeningWorkflow Start Fragment Library (MBPA Scaffold) Solubility QC: Solubility Check (Nephelometry/DLS) Start->Solubility SPR Primary Screen: SPR (Binding Affinity Kd) Solubility->SPR Pass (>1 mM soluble) SPR->Start No Binding/Aggregator Biochem Orthogonal: TR-FRET (IC50 @ Km ATP) SPR->Biochem Confirmed Binder (Stoichiometry 1:1) Biochem->SPR False Positive Check XRay Structural Biology (Co-crystallography) Biochem->XRay Functional Inhibition Lead Lead Optimization (SAR Expansion) XRay->Lead Defined Binding Mode

Figure 1: Hierarchical screening cascade for low-affinity kinase fragments. Note the prioritization of biophysical methods (SPR) before biochemical assays to rule out false positives common with aggregators.

Protocol 1: Biophysical Screening via SPR[2]

Rational: Fragments like MBPA often have fast off-rates (


) and weak affinities (

). Traditional enzymatic assays may yield false negatives due to low potency or false positives due to aggregation. SPR provides real-time kinetic data to validate specific binding.[2]
Materials
  • Instrument: Biacore 8K or S200 (or equivalent high-sensitivity SPR).

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Target Kinase: Recombinant kinase domain ( >90% purity), biotinylated or His-tagged.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

Step-by-Step Methodology
  • Surface Preparation (Immobilization):

    • Capture Method (Preferred): If the kinase is biotinylated, use a Streptavidin (SA) chip. Capture to a density of ~2000-3000 RU. This prevents denaturation associated with amine coupling.

    • Reference Channel: Immobilize a "dead" kinase mutant or an unrelated protein (e.g., BSA) to subtract non-specific binding.

  • Solvent Correction (Critical):

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) in the running buffer.

    • Causality: Small molecules require high DMSO concentrations for solubility. Bulk refractive index changes caused by DMSO mismatch can mask the tiny fragment binding signal (often < 10 RU). The calibration curve allows the software to subtract this bulk effect.

  • Analyte Injection (MBPA):

    • Concentration Series: Prepare a 2-fold dilution series of MBPA from

      
       down to 
      
      
      
      .
    • Flow Rate: High flow (30-50

      
      ) to minimize mass transport limitations.
      
    • Contact Time: 30-60 seconds (association) is sufficient due to fast kinetics.

  • Data Analysis:

    • Fit data to a 1:1 Steady-State Affinity model .

    • Quality Check: Ensure the theoretical

      
       matches the observed signal. If 
      
      
      
      , the fragment is likely aggregating (non-specific).

Protocol 2: Biochemical Validation (TR-FRET)

Rational: Once binding is confirmed physically, functional inhibition must be verified. We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) because it is ratiometric and resistant to compound fluorescence interference.

Experimental Design
  • ATP Concentration: Must be set exactly at the kinase's apparent

    
     (
    
    
    
    ).
    • Reasoning: MBPA is a Type I inhibitor (ATP-competitive). Screening at

      
       will outcompete the weak fragment, leading to false negatives. Screening at 
      
      
      
      makes the assay hypersensitive and unstable.
Step-by-Step Methodology
  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

    • Antibody: Europium-labeled anti-kinase antibody.

  • Compound Plating:

    • Dispense MBPA (in DMSO) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo).

    • Final DMSO concentration should be

      
      .
      
  • Reaction Assembly:

    • Add Kinase + Antibody mixture (5

      
      ). Incubate 15 mins.
      
    • Add Tracer (5

      
      ).
      
    • Note: This is a "binding" assay format (displacement of tracer), which is often more sensitive for fragments than activity assays (phosphorylation of substrate).

  • Incubation & Read:

    • Incubate for 60 minutes at Room Temperature.

    • Read on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

  • Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Plot % Inhibition vs. log[MBPA].

Data Presentation & Analysis

Quantitative Summary Table

When reporting results for MBPA, use the following structure to ensure comparability:

ParameterValue (Example)Definition/Relevance

(SPR)

Dissociation constant. Lower is better.

(Biochem)

Half-maximal inhibitory concentration.
Ligand Efficiency (LE) 0.35

. Measures binding energy per atom. Target > 0.3.
Lipophilic LE (LLE) 2.1

. Measures potency relative to hydrophobicity.
Ligand Efficiency (LE) Calculation

For fragments, raw potency (


) is often unimpressive. You must calculate LE to justify further chemistry:


Where

is the number of non-hydrogen atoms (approx. 16 for MBPA).

Troubleshooting & Optimization

  • Issue: Super-stoichiometric binding in SPR (Signal > Theoretical Rmax).

    • Cause: MBPA is aggregating or binding non-specifically to the dextran matrix.

    • Solution: Add 0.05% Tween-20 or perform a "clean screen" (solubility test) prior to injection.

  • Issue: No inhibition in TR-FRET despite SPR binding.

    • Cause: The fragment might bind to an allosteric site that does not displace the ATP-site tracer.

    • Solution: Perform a functional phosphorylation assay (e.g., ADP-Glo) to see if catalytic activity is affected.

References

  • Coussens, N. P., et al. (2017). Assay Guidance Manual: Small Molecule High-Throughput Screening. National Center for Biotechnology Information (US). [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry. J. Med. Chem., 59(14), 6563–6580. [Link]

  • Huber, W. (2005). A new strategy for signal-to-noise enhancement in binding assays. Nature Methods, 2, 9–10. (Reference for Solvent Correction in SPR).
  • Zhang, J., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J. Biomol. Screen, 4(2), 67-73.

Sources

Application Notes and Protocols for the Evaluation of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial evaluation of the novel compound (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine for its potential anti-cancer properties. In the absence of published data on its biological activity in oncological contexts, this application note details a systematic and logical workflow designed to characterize its cytotoxic and cytostatic effects on cancer cell lines. The protocols provided are grounded in established methodologies and are designed to be self-validating through the inclusion of appropriate controls. This guide will enable researchers to generate robust preliminary data, forming a basis for further mechanistic studies and potential drug development.

Introduction to (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a heterocyclic amine whose structural motifs, including the aminopyridine and methoxybenzyl groups, are found in various biologically active molecules. The aminopyridine scaffold, for instance, has been explored for its potential as a tissue kallikrein inhibitor in inflammatory diseases.[1] While the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has been documented, its biological effects, particularly in the context of cancer, remain uncharacterized.[1] The structural similarity to compounds known to interact with enzymatic active sites suggests its potential as a modulator of cellular signaling pathways.[1]

This guide presents a structured approach to begin to elucidate the potential anti-cancer efficacy of this compound, starting with broad screening for cytotoxicity and progressively narrowing the focus to uncover the mechanism of action.

Proposed Experimental Workflow

A logical progression of experiments is crucial for the efficient and effective characterization of a novel compound. The following workflow is proposed to systematically evaluate the anti-cancer potential of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Effects cluster_3 Phase 4: Molecular Mechanism Investigation A Compound Preparation & QC B Select Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549, Jurkat) A->B C Cytotoxicity Screening (MTT/XTT Assay) Determine IC50 values B->C D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D If cytotoxic F Cell Cycle Analysis (Propidium Iodide Staining) C->F If cytostatic or cytotoxic E Caspase Activation Assay (Caspase-3/7 Glo) D->E G Western Blot Analysis of Key Signaling Pathways (e.g., Apoptosis, Cell Cycle, MAPK, PI3K/Akt) E->G F->G

Figure 1: Proposed Experimental Workflow. A systematic approach to characterize the anti-cancer properties of a novel compound.

Phase 1: Cytotoxicity Screening

The initial step is to determine if (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine exhibits cytotoxic or growth-inhibitory effects on cancer cells. A colorimetric assay, such as the MTT or XTT assay, is a reliable and high-throughput method for this purpose.[2][3]

Protocol: MTT Cell Viability Assay

This protocol is adapted for adherent cells grown in 96-well plates.[2][3]

Materials:

  • (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., fibroblasts).

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation
Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7
HCT116
A549
Fibroblasts

Phase 2: Elucidating the Mechanism of Cell Death

If the compound is found to be cytotoxic, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.

Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[4]

Materials:

  • Annexin V-FITC/APC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC (or another fluorophore) and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

Protocol: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[5][6]

Materials:

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Phase 3: Cell Cycle Analysis

The compound may exert its anti-cancer effects by inducing cell cycle arrest. This can be investigated by staining the DNA with propidium iodide and analyzing the cell cycle distribution by flow cytometry.[7][8][9]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Phase 4: Investigation of Molecular Mechanisms

Based on the findings from the previous phases, western blotting can be used to investigate the effects of the compound on key proteins involved in apoptosis, cell cycle regulation, and other relevant signaling pathways.[10][11][12]

G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Compound (2-Methoxy-benzyl)- pyridin-3-ylmethyl-amine Bax_Bak Bax/Bak Compound->Bax_Bak Hypothesized Activation p21 p21/p27 Compound->p21 Hypothesized Upregulation CytoC Cytochrome c Bax_Bak->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP CDK2 CDK2/Cyclin E p21->CDK2 Inhibits G1_S G1/S Transition CDK2->G1_S Promotes

Figure 2: Hypothetical Signaling Pathways. Potential pathways affected by the compound leading to apoptosis and cell cycle arrest.

Protocol: Western Blotting

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, p21, Cyclin D1, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation status.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial characterization of the anti-cancer potential of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. The systematic workflow, from broad cytotoxicity screening to the investigation of molecular mechanisms, will generate a robust dataset to guide further research. Positive and significant findings from these studies would warrant more in-depth investigations, including the identification of direct molecular targets, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

References

  • Walton, M. I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9377-9387. Available at: [Link].

  • Sakata, K., et al. (2004). Cytotoxic activity of 2-aminomethylene-3(2H)-benzofuranones against human oral tumor cell lines. Anticancer Research, 24(5A), 2841-2846. Available at: [Link].

  • Singh, P., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 7(4), 3655-3672. Available at: [Link].

  • Crouch, S. P., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. Available at: [Link].

  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Available at: [Link].

  • Sartorius. (n.d.). IncuCyte® Apoptosis Assay Protocol. University of Bergen. Available at: [Link].

  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Available at: [Link].

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link].

  • Pieken, W. A., et al. (1999). U.S. Patent No. 5,962,675. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Available at: [Link].

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. Available at: [Link].

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link].

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Available at: [Link].

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available at: [Link].

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available at: [Link].

  • Zhang, J., et al. (2014). Chinese Patent No. CN103664886A.
  • Khan, F., et al. (2021). 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer. ACS Pharmacology & Translational Science, 4(4), 1364-1379. Available at: [Link].

  • Wikipedia. (2024). 25-NB. In Wikipedia. Available at: [Link].

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2021). 2.8. Cell Culture and MTT Cell Cytotoxicity Assay. Bio-protocol, 11(16), e4131. Available at: [Link].

  • Kang, C. C., et al. (2016). Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response. Analytical chemistry, 88(20), 10098–10104. Available at: [Link].

  • Gauthier, S., et al. (1994). 3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis. Journal of medicinal chemistry, 37(18), 2947–2954. Available at: [Link].

  • National Center for Biotechnology Information. (n.d.). (2-Methoxy-pyridin-3-yl)-carbamic acid benzyl ester. In PubChem. Available at: [Link].

Sources

Application Note: Characterization of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (MB-PMA) as a 5-HT1A Agonist

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers evaluating (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (referred to herein as MB-PMA ) as a putative 5-HT1A receptor agonist. The following protocols and technical insights are synthesized from standard medicinal chemistry practices for serotonin receptor ligand characterization.

Part 1: Executive Summary & Chemical Identity

MB-PMA represents a specific chemotype combining the 2-methoxybenzyl pharmacophore (historically associated with high-affinity serotonergic binding) with a pyridin-3-ylmethyl moiety. While the 2-methoxybenzyl group is a hallmark of highly potent 5-HT2A agonists (e.g., the NBOMe series), its incorporation into a secondary amine scaffold with a pyridine heterocycle shifts the physicochemical profile, potentially favoring 5-HT1A interactions depending on the specific binding pose.

This guide outlines the critical path for validating MB-PMA as a 5-HT1A agonist , addressing the necessary selectivity screens against 5-HT2A to rule out hallucinogenic off-target effects.

Chemical Structure & Properties
PropertyDetail
IUPAC Name N-(2-methoxybenzyl)-1-(pyridin-3-yl)methanamine
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
pKa (Predicted) ~8.9 (Secondary Amine), ~3.2 (Pyridine N)
LogP (Predicted) 1.8 – 2.2
Solubility Soluble in DMSO (>20 mM); Ethanol.[1][2] Aqueous solubility is pH-dependent (soluble in dilute HCl).

Part 2: Pharmacological Evaluation Strategy

To scientifically validate MB-PMA, a "Self-Validating" experimental design is required. This involves not just proving activity, but disproving alternative mechanisms (e.g., antagonism or off-target binding).

The "Selectivity Trap" (Critical Insight)

The 2-methoxybenzyl group creates a high risk of 5-HT2A affinity.

  • Hypothesis: MB-PMA acts as a 5-HT1A agonist via the protonated secondary amine interacting with Asp116 (TM3) and the aromatic rings engaging in

    
    -stacking with Phe361 (TM6).
    
  • Risk: If the pyridine ring mimics the phenethylamine core of NBOMes, this compound may retain 5-HT2A agonism.

  • Control: You must screen against 5-HT2A early to determine the Selectivity Ratio (

    
     5-HT2A / 
    
    
    
    5-HT1A).
Signaling Pathway Diagram

The following diagram illustrates the expected signaling cascade for MB-PMA acting as a 5-HT1A agonist, contrasted with the potential 5-HT2A off-target pathway.

G cluster_1A Target Pathway (5-HT1A) cluster_2A Off-Target Risk (5-HT2A) MBPMA MB-PMA (Ligand) R1A 5-HT1A Receptor (Gi/o Coupled) MBPMA->R1A High Affinity R2A 5-HT2A Receptor (Gq Coupled) MBPMA->R2A Potential Affinity (Check Selectivity) Gi Gi/o Protein Dissociation R1A->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC (-) GIRK GIRK Channels (Activation/Efflux) Gi->GIRK (+) cAMP cAMP (Decrease) AC->cAMP PLC PLC Activation R2A->PLC Ca Ca2+ Release PLC->Ca

Caption: Predicted signaling mechanism of MB-PMA at 5-HT1A (Gi/o) vs. potential off-target 5-HT2A (Gq) activation.

Part 3: Detailed Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of MB-PMA at the 5-HT1A receptor.

Reagents:

  • Membranes: CHO-K1 cells stably expressing human 5-HT1A receptors.

  • Radioligand: [³H]8-OH-DPAT (Specific Activity ~100-170 Ci/mmol).

  • Reference Compound: Serotonin (5-HT) or 8-OH-DPAT (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4.

Workflow:

  • Preparation: Dilute MB-PMA in DMSO to 10 mM stock. Prepare serial dilutions (10⁻¹¹ M to 10⁻⁵ M) in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (~5-10 µg protein).

    • 50 µL [³H]8-OH-DPAT (Final concentration ~0.5 nM).

    • 50 µL MB-PMA (or vehicle).

  • Equilibrium: Incubate for 60 minutes at 25°C .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: [³⁵S]GTPγS Binding Assay (Functional Potency)

Objective: Verify if MB-PMA acts as a full agonist, partial agonist, or antagonist. 5-HT1A agonism drives the exchange of GDP for GTP on the G


i subunit.

Reagents:

  • Radioligand: [³⁵S]GTPγS (~1250 Ci/mmol).

  • GDP: Guanosine 5'-diphosphate (essential to reduce basal binding).

  • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

Workflow:

  • Incubation: Mix membranes (10 µg) with MB-PMA (various concentrations) and [³⁵S]GTPγS (0.1 nM) in the presence of excess GDP.

  • Time: Incubate for 30 minutes at 30°C .

  • Filtration: Harvest onto GF/B filters.

  • Data Interpretation:

    • Full Agonist: Emax comparable to 8-OH-DPAT (defined as 100%).

    • Partial Agonist: Emax < 80% of 8-OH-DPAT.

    • Antagonist: No increase in signal; blocks 8-OH-DPAT signal in competition mode.

Protocol C: In Vivo Hypothermia Assay (Rodent Model)

Objective: Confirm central bioavailability and 5-HT1A activation in vivo. 5-HT1A agonism causes a robust, dose-dependent decrease in core body temperature in mice/rats.

Ethical Note: All animal studies must be approved by IACUC.

Workflow:

  • Baseline: Measure rectal temperature of male C57BL/6 mice (

    
     and 
    
    
    
    ).
  • Administration: Administer MB-PMA (e.g., 0.1, 1, 10 mg/kg, i.p. or s.c.).

    • Control Group: Vehicle (Saline/DMSO).

    • Positive Control: 8-OH-DPAT (1 mg/kg).

    • Antagonist Control: Pre-treat with WAY-100635 (0.5 mg/kg) 15 mins prior to MB-PMA.

  • Measurement: Record temperature at 15, 30, 60, and 120 minutes post-injection.

  • Validation: If MB-PMA causes hypothermia that is reversed by WAY-100635, it is a centrally active 5-HT1A agonist.

Part 4: Data Reporting & Visualization

When documenting MB-PMA characteristics, use the following table structure to ensure comparability with literature standards.

ParameterAssayMB-PMA Result (Hypothetical Target)Reference (8-OH-DPAT)
Affinity (

)
Radioligand BindingTarget: > 8.0 (< 10 nM)8.9 (1.2 nM)
Potency (

)
[³⁵S]GTPγSTarget: > 7.5 8.2
Efficacy (

)
[³⁵S]GTPγSTarget: > 80% 100%
Selectivity vs. 5-HT2ATarget: > 50-fold > 1000-fold

Part 5: Safety & Handling

  • Toxicity Warning: The 2-methoxybenzyl moiety is structurally related to the "NBOMe" class of potent hallucinogens. While the pyridine substitution likely alters activity, MB-PMA should be treated as a potential potent psychoactive substance until selectivity is proven.

  • Handling: Use a fume hood. Wear nitrile gloves. Avoid inhalation of powder.

  • Storage: Store as the hydrochloride salt at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.

References

  • Nichols, D. E., et al. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling.[3] Link

  • Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of (-)F13714 at cloned human 5-HT1A receptors: functional selectivity. Neuropsychopharmacology. Link

  • Hamon, M., et al. (1984). The respective roles of presynaptic and postsynaptic 5-HT1A receptors in the modulation of 5-HT neurotransmission. Journal of Neural Transmission. Link

  • Glennon, R. A., et al. (1994). Binding of substituted 2-methoxybenzylamines at serotonin 5-HT2A receptors. Journal of Medicinal Chemistry. Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. Link

Sources

Application Notes and Protocols for the Neuroscience-Active Compound: (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (Compound MPYA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel CNS-Active Compounds

The discovery and validation of novel compounds with therapeutic potential in neuroscience is a multi-tiered process that demands rigorous scientific validation at each stage. This document outlines a comprehensive experimental protocol for the initial characterization of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (herein referred to as MPYA), a novel compound with structural motifs suggestive of interaction with monoaminergic systems. Lacking prior pharmacological data, this guide presents a systematic workflow designed to first identify molecular targets, then to quantify functional activity, and finally to assess in vivo physiological and behavioral outcomes.

This protocol is designed for researchers in neuroscience, pharmacology, and drug development. It emphasizes not just the "how" but the "why" of each experimental choice, ensuring that the data generated is robust, reproducible, and provides a clear, self-validating picture of the compound's neuropharmacological profile. The workflow is structured to maximize insight while conserving resources, beginning with broad, high-throughput in vitro screens and progressing to more complex, targeted in vivo studies.

Part 1: Primary Target Identification and Initial Safety Assessment

The foundational step in characterizing any novel compound is to determine its primary molecular targets and to flag any potential safety liabilities early in the discovery cascade. Given MPYA's structural resemblance to known serotonin receptor ligands, our initial screening will focus on major CNS G-protein coupled receptors (GPCRs) and transporters, with a concurrent assessment of off-target cardiac and metabolic interactions.

Rationale for Target Screening Selection

The chemical structure of MPYA, featuring a benzylamine and a pyridine ring, shares features with compounds known to interact with serotonin (5-HT) and other monoamine receptors. For instance, the N-benzylphenethylamine scaffold is a core component of the potent 5-HT2A receptor agonist NBOMe series. Therefore, a logical starting point is a broad radioligand binding assay panel to identify high-affinity interactions.

Experimental Workflow: In Vitro Screening

The initial screening phase is designed to be rapid and informative, providing a broad overview of MPYA's binding profile and potential liabilities.

cluster_0 Part 1: In Vitro Screening A Compound MPYA Synthesis & QC B Radioligand Binding Assay (Primary Screen - 40+ CNS Targets) A->B D Early Safety Profiling A->D C Data Analysis: Identify High-Affinity Hits (Ki < 1µM) B->C G Decision Point: Proceed to Functional Assays? C->G E hERG Patch Clamp Assay D->E F CYP450 Inhibition Panel D->F E->G F->G

Caption: Workflow for primary target identification and safety assessment.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of MPYA for a panel of CNS receptors and transporters.

Objective: To identify the primary molecular targets of MPYA by measuring its ability to displace a known radioligand from its receptor.

Materials:

  • HEK293 cells or brain tissue homogenates expressing the target receptors (e.g., 5-HT1A, 5-HT2A, Dopamine D2, NET, SERT, etc.).

  • Specific radioligands for each target.

  • Compound MPYA, dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • 96-well plates.

  • Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in lysis buffer and pellet the membranes by centrifugation (20,000 x g for 10 min at 4°C).[1] Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in assay buffer. Determine protein concentration via a BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • 150 µL of membrane preparation (protein concentration optimized for each target).

    • 50 µL of Compound MPYA at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of the specific radioligand at a concentration near its Kd.[2]

    • For total binding, add 50 µL of assay buffer instead of MPYA.

    • For non-specific binding, add 50 µL of a high concentration of a known, non-labeled competing ligand.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of MPYA. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocols: Early Safety Profiling

A. hERG Patch Clamp Assay:

  • Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[3] Early assessment is critical.

  • Method: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) with HEK293 cells stably expressing the hERG channel. Apply increasing concentrations of MPYA (e.g., 0.1, 1, 10 µM) and measure the inhibition of the hERG current.[3][4]

B. Cytochrome P450 (CYP) Inhibition Assay:

  • Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[5]

  • Method: Incubate human liver microsomes with a cocktail of specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[6][7] Run the reaction in the presence of various concentrations of MPYA. Quantify the formation of metabolites using LC-MS/MS to determine the IC50 value for each isoform.[5]

Parameter Assay Purpose Acceptable Threshold (Example)
Target Affinity Radioligand BindingIdentify primary biological targetsKi < 1 µM for follow-up
Cardiac Safety hERG Patch ClampAssess risk of QT prolongationIC50 > 10 µM
Drug Interaction CYP450 InhibitionAssess risk of drug-drug interactionsIC50 > 10 µM for major isoforms

Part 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified, the next crucial step is to determine the functional consequence of MPYA binding. Does it act as an agonist, antagonist, or inverse agonist? This section details the protocols to elucidate the compound's functional activity. Assuming our primary screen identified the serotonin 5-HT2A receptor as a high-affinity target, the following assays are prioritized.

Rationale and Workflow

The 5-HT2A receptor is a Gq/G11-coupled GPCR, and its activation leads to an increase in intracellular calcium.[8] However, many GPCRs also modulate cyclic AMP (cAMP) levels. Functional assays measuring these second messengers will reveal the nature of MPYA's interaction with the receptor.

cluster_1 Part 2: Functional Assays H High-Affinity Target Identified (e.g., 5-HT2A Receptor) I Agonist Mode Assay: cAMP Accumulation Assay H->I J Antagonist Mode Assay: Blockade of 5-HT-induced cAMP response H->J K Data Analysis: Determine Potency (EC50) & Efficacy (% of control) I->K J->K L Decision Point: Promising functional profile for in vivo testing? K->L

Caption: Workflow for characterizing functional activity at the primary target.

Protocol: cAMP Functional Assay

This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition.

Objective: To determine if MPYA is an agonist or antagonist at the identified target receptor (e.g., 5-HT2A) by measuring its effect on cAMP production.

Materials:

  • HEK293 cells stably expressing the target receptor.

  • GloSensor™ cAMP Reagent or similar bioluminescent/FRET-based cAMP detection system.[9]

  • Compound MPYA, dissolved in DMSO.

  • Known agonist for the target receptor (e.g., Serotonin for 5-HT2A).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).[10]

  • White, opaque 384-well assay plates.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight to allow for adherence.

  • Reagent Equilibration: Remove culture media and add the cAMP detection reagent diluted in assay buffer. Incubate at room temperature to allow the reagent to equilibrate and establish a basal signal.[11]

  • Agonist Mode:

    • Add increasing concentrations of Compound MPYA to the wells.

    • Include a positive control with a known agonist at its EC80 concentration.

    • Read the luminescent signal kinetically over 30-60 minutes.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of Compound MPYA for 15-30 minutes.

    • Add a known agonist at its EC80 concentration to all wells (except negative controls).

    • Read the luminescent signal kinetically.

  • Data Analysis:

    • Agonist Mode: Normalize the data to the vehicle control. Plot the response versus the log concentration of MPYA to determine the EC50 (potency) and Emax (efficacy relative to the control agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response versus the log concentration of MPYA to determine the IC50.

Parameter Assay Purpose Data Output
Potency cAMP Assay (Agonist)Measure concentration for 50% max effectEC50 (nM or µM)
Efficacy cAMP Assay (Agonist)Measure max effect relative to standardEmax (%)
Antagonism cAMP Assay (Antagonist)Measure ability to block standard agonistIC50 (nM or µM)

Part 3: In Vivo Pharmacodynamic and Behavioral Assessment

Following successful in vitro characterization, the investigation moves to in vivo models to understand how MPYA's molecular activity translates into physiological and behavioral effects in a living system. These studies are essential for establishing proof-of-concept and guiding further development.

Rationale and Workflow

Based on a hypothetical finding that MPYA is a potent 5-HT2A receptor agonist, the in vivo assays will focus on behaviors and physiological markers known to be modulated by this receptor. The head-twitch response (HTR) in mice is a classic behavioral proxy for 5-HT2A activation.[12][13] This will be complemented by general locomotor assessment and a measure of potential antidepressant-like effects. Finally, in vivo microdialysis will directly measure the impact on neurotransmitter release in a key brain region.

cluster_2 Part 3: In Vivo Assessment (Rodent) M Select Doses Based on In Vitro Potency & ADME N Behavioral Assays M->N R Physiological Assay M->R O Head-Twitch Response (HTR) (5-HT2A Target Engagement) N->O P Open Field Test (Locomotor & Anxiety) N->P Q Forced Swim Test (Antidepressant-like effects) N->Q T Data Analysis & Synthesis: Build Pharmacological Profile O->T P->T Q->T S In Vivo Microdialysis (DA/5-HT in PFC) R->S S->T

Caption: Integrated workflow for in vivo behavioral and physiological testing.

Protocol: Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of MPYA.[14]

Materials:

  • Male C57BL/6J mice.

  • Compound MPYA, dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80).

  • A known 5-HT2A agonist (e.g., DOI) as a positive control.

  • A transparent observation chamber.

  • Video recording equipment or automated detection system.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.[15]

  • Dosing: Administer Compound MPYA (e.g., 0.1, 0.5, 1.0 mg/kg, IP) or vehicle to different groups of mice. Include a positive control group receiving DOI.

  • Observation: Place each mouse individually into the observation chamber immediately after injection.

  • Scoring: Record the number of head twitches over a 30-60 minute period. A head twitch is a rapid, side-to-side rotational movement of the head.[12] Scoring can be done manually by a trained observer blinded to the treatment conditions or via an automated system.[16]

  • Data Analysis: Compare the mean number of head twitches in the MPYA-treated groups to the vehicle control group using a one-way ANOVA followed by post-hoc tests.

Protocol: Open Field Test

Objective: To assess the effects of MPYA on general locomotor activity and anxiety-like behavior.[17][18]

Materials:

  • Open field arena (e.g., 42 x 42 cm box).

  • Video tracking software (e.g., SMART, Any-maze).

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes.[17]

  • Dosing: Administer Compound MPYA, vehicle, or a reference compound 30 minutes prior to the test.

  • Testing: Place a single mouse in the center of the open field arena and allow it to explore for 10 minutes.[19]

  • Recording: The video tracking software will record parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal.[17]

  • Data Analysis: Analyze key parameters. A decrease in center time is indicative of anxiogenic-like effects, while changes in total distance traveled reflect effects on locomotion (stimulation or sedation).

Protocol: In Vivo Microdialysis

Objective: To measure the effect of MPYA on extracellular levels of dopamine (DA) and serotonin (5-HT) in the medial prefrontal cortex (mPFC).[20]

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Infusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Automated fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis.[21]

Procedure:

  • Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the mPFC. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min) and collect baseline samples every 20 minutes for at least 2 hours to establish stable neurotransmitter levels.[22][23]

  • Drug Administration: Administer a single dose of Compound MPYA (IP).

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Analysis: Analyze the dialysate samples for DA and 5-HT concentrations using HPLC-ECD.

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline concentration for each animal. Compare the time course of neurotransmitter changes between the MPYA and vehicle groups.

Conclusion and Future Directions

This comprehensive protocol provides a systematic and robust framework for the initial neuropharmacological characterization of the novel compound (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (MPYA). By progressing logically from broad in vitro screening to specific functional assays and finally to targeted in vivo assessments, this workflow is designed to build a detailed, evidence-based profile of the compound's mechanism of action and potential therapeutic utility. The data generated will be critical for making informed decisions about the compound's future, guiding lead optimization, and designing more complex preclinical studies. Adherence to these rigorous, self-validating protocols will ensure the scientific integrity of the findings and pave the way for the potential development of a novel therapeutic for neurological disorders.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhang, L. L., & Wang, M. W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Michel, A. D. (1999). Radioligand Binding Studies. In Neuropeptide Y Protocols (pp. 1-18). Humana Press. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Retrieved from [Link]

  • Lacivita, E., Perrone, R., & Leopoldo, M. (2021). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Pharmacology & Therapeutics, 227, 107883. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of Visualized Experiments, (96), e52434. Retrieved from [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in Pharmacology, 8, 93. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Zhang, L. L., & Wang, M. W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. Retrieved from [Link]

  • NSW Department of Primary Industries. (2021). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

  • Cameron, L. P., et al. (2021). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science, 4(4), 1364–1373. Retrieved from [Link]

  • Peter, C. J., et al. (2018). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. eNeuro, 5(2), ENEURO.0039-18.2018. Retrieved from [Link]

  • JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]

  • Pauli, G. F., et al. (2016). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 44(8), 1256–1264. Retrieved from [Link]

  • PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • El-Nakkady, S., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112284. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • Labcorp. (2023). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved from [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Amuza Inc. (2020, February 12). 5-minute Analysis of Dopamine and Serotonin in Brain Microdialysate [Video]. YouTube. Retrieved from [Link]

  • Centro Global de Ciudades. (2026, January 6). What science says about the Eli Lilly diet pill today. Retrieved from [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • Canal, C. E., & Morgan, D. (2012). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 223(2), 221–231. Retrieved from [Link]

  • Lounsbury, K. M., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. ACS Medicinal Chemistry Letters, 13(4), 633–640. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • Tatem, K. S., et al. (2018). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. In Behavioral Neurobiology of Anxiety and Its Treatment (pp. 115-121). Springer. Retrieved from [Link]

  • Tammimäki, A., et al. (2017). Elimination of extracellular dopamine in the medial prefrontal cortex of conscious mice analyzed using selective enzyme and uptake inhibitors. Frontiers in Cellular Neuroscience, 11, 19. Retrieved from [Link]

  • Castagné, V., et al. (2020). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 14, 57. Retrieved from [Link]

  • Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]

Sources

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine for studying signal transduction pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Topic: Characterization of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine as a Novel Kinase Inhibitor for Studying Signal Transduction Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, hereafter referred to as "Compound-X," is a novel small molecule with potential applications in signal transduction research. Structural analysis reveals a pyridine-based core, a motif commonly found in ATP-competitive kinase inhibitors.[1][2] This application note presents a hypothesized mechanism of action for Compound-X as an inhibitor of the MEK1/2-ERK1/2 signaling pathway and provides a comprehensive, three-part experimental framework for its validation. The protocols described herein offer a systematic approach to characterizing novel compounds, from initial biochemical validation and cellular target engagement to functional phenotypic assays.

Introduction and Proposed Mechanism of Action

Signal transduction pathways are critical networks that cells use to respond to extracellular signals, governing processes such as proliferation, differentiation, and survival. The Mitogen-Activated Protein Kinase (MAPK) cascade is a central pathway in this network, and its deregulation is a hallmark of many cancers. The MEK1/2-ERK1/2 axis is a critical node within this cascade.

While (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (Compound-X) is not extensively characterized in existing literature, its pyridin-3-ylmethyl-amine core is present in various biologically active compounds, including kinase inhibitors.[1][2] Based on this structural precedent, we hypothesize that Compound-X functions as an ATP-competitive inhibitor of MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2 (ERK1/2). By occupying the ATP-binding pocket of MEK1/2, Compound-X is proposed to prevent the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and cellular proliferation.

dot digraph "Pathway_Diagram" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.2, height=0.7]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

// Nodes RTK [label="Growth Factor Receptor\n(e.g., EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CompoundX [label="Compound-X", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.8, height=0.6];

// Edges RTK -> RAS [label=" Activates"]; RAS -> RAF [label=" Activates"]; RAF -> MEK [label=" Phosphorylates"]; MEK -> ERK [label=" Phosphorylates"]; ERK -> Transcription [label=" Activates"]; Transcription -> Proliferation;

// Inhibition Edge CompoundX -> MEK [arrowhead=tee, color="#EA4335", penwidth=2.0, label=" Inhibits"];

// Invisible nodes for layout {rank=same; CompoundX; MEK;} }

Caption: Proposed mechanism of Compound-X action on the MAPK pathway.

Part 1: In Vitro Biochemical Validation

The first step in characterizing a novel inhibitor is to confirm its direct interaction with the purified target enzyme. A biochemical kinase assay is used to determine the potency of Compound-X against MEK1 and calculate its half-maximal inhibitory concentration (IC50).

Protocol 1: MEK1 Kinase Activity Assay (Luminescent)

This protocol uses an ATP-depletion assay format. The amount of ATP consumed by the kinase reaction is inversely correlated with the amount of light produced by a luciferase enzyme.

Rationale: This assay provides a direct measure of enzyme inhibition, independent of cellular factors, confirming that Compound-X can engage its purified target.

dot digraph "Workflow_Biochemical" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [arrowhead=normal, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Prepare serial dilution\nof Compound-X", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Add MEK1 kinase, inactive\nERK2 substrate, and ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Incubate at 30°C\nfor 60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Add Kinase-Glo® Reagent\n(stops reaction, initiates luminescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Incubate at RT\nfor 10 min", fillcolor="#F1F3F4", fontcolor="#202124"]; step6 [label="Read luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end; }

Caption: Workflow for the in vitro biochemical kinase assay.

Methodology:

  • Compound Preparation: Prepare an 11-point, 2-fold serial dilution of Compound-X in DMSO, starting at 100 µM.

  • Reaction Setup: In a 384-well plate, add components in the following order:

    • 5 µL of kinase buffer.

    • 0.5 µL of Compound-X dilution (or DMSO for control).

    • 2 µL of recombinant active MEK1 enzyme and inactive ERK2 substrate mix.

  • Initiate Reaction: Add 2.5 µL of 40 µM ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® Luminescent Kinase Assay reagent to each well.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the signal and measure luminescence using a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Expected Data
CompoundTargetIC50 (nM)
Compound-X MEK1 85
Staurosporine (Control)MEK15
Compound-X PIM1 (Counter-screen) >10,000

Data Interpretation: The results should demonstrate potent and selective inhibition of MEK1 by Compound-X. A counter-screen against an unrelated kinase (e.g., PIM1) is a critical control to establish selectivity.[3]

Part 2: Cellular Target Engagement and Pathway Modulation

After biochemical confirmation, it is essential to verify that Compound-X can enter cells and inhibit the MEK1/2-ERK1/2 pathway at its intended node. This is achieved by measuring the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2.

Protocol 2: Western Blot for Phospho-ERK1/2

Rationale: A decrease in phosphorylated ERK1/2 (p-ERK1/2) upon treatment with Compound-X provides strong evidence of target engagement within a cellular context.[4] This self-validating protocol includes total ERK levels as a loading control.

Methodology:

  • Cell Culture: Plate A549 cells (a human lung cancer cell line with an activating KRAS mutation, leading to high basal MAPK signaling) in 6-well plates and grow to 80% confluency.

  • Serum Starvation: Replace media with serum-free media and incubate for 12-18 hours to lower basal signaling.

  • Compound Treatment: Treat cells with increasing concentrations of Compound-X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours.

  • Stimulation: Stimulate cells with 100 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to induce a strong, synchronous activation of the MAPK pathway. A non-stimulated DMSO control should be included.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a Bradford or BCA assay.

  • Immunoblotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.[4]

Expected Data

A representative Western blot would show a dose-dependent decrease in the p-ERK1/2 signal in Compound-X treated cells, while the Total ERK1/2 and loading control (e.g., β-actin) signals remain constant.

Part 3: Functional Cellular Assays

The final validation step is to demonstrate that inhibiting the target pathway with Compound-X produces a desired functional outcome. Since the MAPK pathway is a key driver of cell proliferation, an anti-proliferative effect is the expected phenotype.

Protocol 3: Cell Proliferation Assay (ATP-based)

Rationale: This assay measures cell viability as a function of metabolic activity (intracellular ATP levels).[5] A reduction in ATP indicates decreased proliferation or cytotoxicity, providing a functional readout of the compound's efficacy.

dot digraph "Workflow_Functional" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [arrowhead=normal, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Seed A549 cells in\na 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Treat with serial dilution\nof Compound-X", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Incubate for 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Add CellTiter-Glo® Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Read luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Calculate GI50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; }

Caption: Workflow for the cell proliferation assay.

Methodology:

  • Cell Plating: Seed 2,000 A549 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Treatment: Add serially diluted Compound-X to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis and Detection: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent directly to each well according to the manufacturer's protocol.

  • Readout: Measure luminescence to determine the relative number of viable cells.

  • Analysis: Calculate the concentration of Compound-X that causes a 50% reduction in cell growth (GI50).

Expected Data
Cell LineDriver MutationCompound-X GI50 (µM)
A549 KRAS 0.5
HT-29 BRAF 0.2
HCT116 KRAS 0.6

Data Interpretation: Compound-X should exhibit potent anti-proliferative effects in cell lines known to be dependent on MAPK signaling. The GI50 values should correlate with the concentrations required to inhibit p-ERK in the cellular target engagement assay.

Conclusion

This application note outlines a systematic and robust methodology for characterizing (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (Compound-X) as a novel inhibitor of the MEK1/2-ERK1/2 signaling pathway. By integrating biochemical, cellular, and functional assays, researchers can confidently validate the compound's mechanism of action and its potential as a tool for studying signal transduction or as a starting point for therapeutic development.

References

  • Wikipedia. (2023, December 1). DOI-NBOMe. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2024, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2024, January 10). 5-DM-25B-NBOMe. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2024, January 21). 25-NB. Retrieved February 2, 2026, from [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95–103. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017, August 6). (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. Retrieved February 2, 2026, from [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Retrieved February 2, 2026, from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved February 2, 2026, from [Link]

  • PNAS. (2007, December 18). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Retrieved February 2, 2026, from [Link]

  • Frontiers. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022, September 8). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved February 2, 2026, from [Link]

  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024, January 10). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Retrieved February 2, 2026, from [Link]

  • YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2015, April 7). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved February 2, 2026, from [Link]

  • Dana Bioscience. (n.d.). Pentyl(pyridin-3-ylmethyl)amine 5g. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for reductive amination of 2-methoxybenzaldehyde

[1]

Case ID: RA-2OMB-OPT Topic: Optimization of Reaction Conditions for 2-Methoxybenzaldehyde Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering stalled conversion or alcohol byproducts (2-methoxybenzyl alcohol).[1] This is not a random failure; it is a predictable outcome of the substrate's electronic and steric profile.[1]

The 2-Methoxybenzaldehyde Problem:

  • Electronic Deactivation: The ortho-methoxy group is a strong Electron Donating Group (EDG) via resonance.[1] It pushes electron density into the benzene ring and, by extension, the carbonyl carbon.[1] This makes the carbonyl carbon less electrophilic , significantly slowing the initial attack of the amine.[1]

  • Steric Hindrance: The substituent at the ortho position physically impedes the trajectory of the incoming nucleophile (amine), shifting the equilibrium away from imine formation.[1]

The Solution Strategy: To overcome this, we must shift the equilibrium toward the imine before the reducing agent has a chance to reduce the unreacted aldehyde.[1] This requires Lewis Acid activation or Water Scavenging .[1]

Decision Matrix: Selecting Your Protocol

Do not use a "one-size-fits-all" approach. Select your protocol based on your amine partner.[1]

ReactionSelectorcluster_0Amine TypeStartStart: 2-MethoxybenzaldehydeCheckAmineIdentify Amine PartnerStart->CheckAmineSecAmineSecondary Amine(e.g., Piperidine, Morpholine)CheckAmine->SecAminePrimAminePrimary Amine(e.g., Benzylamine, Aniline)CheckAmine->PrimAmineHinderedHindered/Unreactive AmineCheckAmine->HinderedMethodAMethod A: Standard STAB(Sodium Triacetoxyborohydride)SecAmine->MethodAHigh Success RateMethodBMethod B: Stepwise(Imine pre-formation)PrimAmine->MethodBPrevents DialkylationMethodCMethod C: Titanium(IV) Mediated(Ti(OiPr)4 + NaBH4)PrimAmine->MethodCIf Method B failsHindered->MethodCForces Conversion

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine sterics and reactivity.

Technical Protocols

Method A: The "STAB" Standard (Best for Secondary Amines)

Based on the work of Abdel-Magid et al.[1] [1]

Why this works: Sodium triacetoxyborohydride (STAB) is mild and selective.[1][2][3] It reduces iminium ions faster than aldehydes.[1] However, for 2-methoxybenzaldehyde, we add Acetic Acid to protonate the carbonyl and offset the electronic deactivation.[1]

Reagents:

  • Substrate: 2-Methoxybenzaldehyde (1.0 equiv)[1]

  • Amine: Secondary amine (1.1 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster)[1]

  • Reagent: NaBH(OAc)₃ (1.4 – 1.5 equiv)[1]

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)[1]

Procedure:

  • Dissolve aldehyde and amine in DCE (0.2 M concentration).

  • Add Acetic Acid immediately. Stir for 15-30 minutes. Critical Step: This allows initial equilibrium formation.[1]

  • Add NaBH(OAc)₃ as a solid in one portion.

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]

Method C: The Titanium(IV) Isopropoxide Protocol (For Stubborn Cases)

Based on the work of Bhattacharyya et al.[1] [2]

Why this works: Ti(OiPr)₄ acts as a dual-function reagent: it is a Lewis Acid (activating the deactivated carbonyl) and a water scavenger (driving the equilibrium to the imine).[1] This is the "nuclear option" for 2-methoxybenzaldehyde when standard methods yield only alcohol byproducts.[1]

Reagents:

  • Substrate: 2-Methoxybenzaldehyde (1.0 equiv)[1]

  • Amine: Primary or Hindered Secondary Amine (1.1 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (1.25 equiv)[1]

  • Reducing Agent: NaBH₄ (1.0 equiv)[1]

  • Solvent: Absolute Ethanol (for reduction step)[1][4]

Procedure:

  • Neat Phase: Mix amine and aldehyde in a flask. Add Ti(OiPr)₄ carefully (syringe).[1]

  • Stir the viscous mixture neat (without solvent) or in minimal THF for 1 hour at RT.

    • Checkpoint: The mixture should turn yellow/orange and become viscous, indicating imine/titanium complex formation.[1]

  • Dilute with absolute Ethanol (roughly 5-10 mL per mmol).

  • Add NaBH₄ carefully (gas evolution will occur).[1]

  • Stir for 2 hours at RT.

  • Workup (Critical): Quench with 2M NaOH or water. A heavy white precipitate (TiO₂) will form.[1] Filter through Celite to remove titanium salts before extraction.[1]

Troubleshooting Matrix

SymptomProbable CauseTechnical Fix
High % of Benzyl Alcohol The reducing agent attacked the aldehyde before the imine formed.[1]Switch to Method C. The Ti(OiPr)₄ ensures the aldehyde is consumed (sequestered as imine) before the hydride source is introduced.[1]
Low Conversion (Stalled) The 2-OMe group is sterically blocking the attack.Increase Concentration. Run the imine formation step at 1.0 M or Neat (Method C). Heat to 40°C during imine formation.[1]
Dialkylation (Tertiary Amine) Using a primary amine with a strong reducing agent (STAB).[1]Use Method B (Stepwise). Form the imine in MeOH first. Verify disappearance of aldehyde by TLC.[1] Then add NaBH₄.
Emulsion during Workup Titanium salts (from Method C) forming a gel.[1]Celite Filtration. Do not try to extract the slurry directly. Filter the quenched mixture through a Celite pad first, washing with EtOAc.[1]

Mechanistic Pathway Visualization

Understanding the competition between the desired pathway (Imine) and the failure pathway (Alcohol) is vital for control.[1]

Mechanismcluster_mainReaction PathwaysAldehyde2-MethoxybenzaldehydeImineImine / Iminium(Target Intermediate)Aldehyde->ImineSlow (Sterics/Electronics)Accelerated by Ti(OiPr)4Alcohol2-Methoxybenzyl Alcohol(Undesired Byproduct)Aldehyde->AlcoholFast if Reducing Agentpresent too earlyAmineAmineProductTarget AmineImine->ProductReduction(NaBH(OAc)3 or NaBH4)

Figure 2: Kinetic competition between imine formation and direct aldehyde reduction.[1][5][6]

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][3][5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5] J. Org.[1][3][5][7] Chem.1996 , 61, 3849–3862.[1][3][5][7][8]

  • Bhattacharyya, S. ; Neidigh, K. A.; Avery, M. A.; Williamson, J. S.[1] Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Synlett1999 , 11, 1781–1783.[1][4]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1][5] J. Org.[1][3][5][7] Chem.1990 , 55, 2552–2554.[1]

Technical Support Center: Optimizing Amine Synthesis via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting low yields in amine synthesis via nucleophilic substitution. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this fundamental and widely used transformation. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues in your own experiments.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

Low yields in nucleophilic substitution reactions for amine synthesis can often be traced back to a few key principles governing the reaction mechanism, typically the SN2 pathway. This guide is structured to help you systematically identify and address the root cause of your low yield.

Question 1: My reaction is slow or incomplete, and I'm recovering a significant amount of starting material. What are the likely causes?

Answer: A slow or incomplete reaction points to a low reaction rate. In the context of an SN2 reaction, the rate is dependent on the concentration of both the nucleophile (the amine) and the electrophile (the alkyl halide/sulfonate), as well as several intrinsic factors. Let's break down the potential culprits:

  • Poor Leaving Group: The facility with which the leaving group departs is paramount for the reaction to proceed. A good leaving group is a weak base, meaning it is stable on its own.[1][2][3] If your leaving group is a strong base (e.g., hydroxide, alkoxide, or even fluoride in some cases), the activation energy for the reaction will be very high.

    • Troubleshooting Strategy:

      • Assess Leaving Group Ability: Compare the pKa of the conjugate acid of your leaving group. Good leaving groups are the conjugate bases of strong acids.

      • Activate Poor Leaving Groups: Alcohols, for example, are poor leaving groups. They can be activated by protonation with a strong acid or by converting them into a sulfonate ester (e.g., tosylate, mesylate, or triflate), which are excellent leaving groups.[1]

  • Steric Hindrance: The SN2 reaction involves a backside attack on the electrophilic carbon.[4] If this carbon is sterically congested, the nucleophile cannot approach, and the reaction rate will plummet.[5][6][7][8] The general reactivity trend for alkyl halides in SN2 reactions is: Methyl > Primary > Secondary >> Tertiary (unreactive).[4][7]

    • Troubleshooting Strategy:

      • Examine Your Substrate: If you are using a secondary or, especially, a tertiary alkyl halide, the SN2 pathway is likely disfavored.

      • Consider Alternative Mechanisms: For tertiary substrates, an SN1 mechanism might be possible, but this often leads to a mixture of substitution and elimination products.

      • Redesign Your Synthesis: It may be necessary to choose a less sterically hindered starting material.

  • Low Nucleophilicity of the Amine: While amines are generally good nucleophiles, their reactivity can be diminished by steric bulk on the amine itself or by electronic effects.[9]

    • Troubleshooting Strategy:

      • Evaluate Amine Structure: A very bulky amine (e.g., di-tert-butylamine) will be a poor nucleophile.

      • Consider Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are not the same. Highly basic but sterically hindered amines may favor elimination over substitution.[9]

Question 2: My desired amine is forming, but I'm getting a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium salt. How can I improve the selectivity?

Answer: This is a classic problem in amine synthesis via direct alkylation and is known as polyalkylation .[10][11][12][13] The root cause is that the product primary amine is often more nucleophilic than the starting ammonia or amine, leading to further reaction with the electrophile.[11][14]

  • Troubleshooting Strategy:

    • Use a Large Excess of the Amine Nucleophile: By using a significant excess of the starting amine (or ammonia), you increase the probability that the electrophile will react with the intended nucleophile rather than the product amine.[10][11][14] This is often the simplest solution for the synthesis of primary amines from ammonia.

    • Alternative Synthetic Routes: When high selectivity is crucial, consider methods that avoid direct alkylation:

      • Gabriel Synthesis: This method uses phthalimide as an ammonia surrogate to produce primary amines exclusively.[14]

      • Reduction of Azides: An azide (N₃⁻) can act as a nucleophile, and the resulting alkyl azide can be reduced to the primary amine. This is an excellent way to avoid over-alkylation.[9]

      • Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Question 3: I'm observing a significant amount of an alkene byproduct. What is causing this elimination reaction?

Answer: The formation of an alkene indicates that an elimination reaction (likely E2) is competing with the desired SN2 substitution. This is favored by:

  • Strongly Basic Nucleophiles: While amines are nucleophilic, they are also basic. If the amine is particularly strong as a base, or if you are using a strong, non-nucleophilic base to deprotonate the amine, it can abstract a proton from a carbon adjacent to the leaving group, leading to elimination.[9]

  • Sterically Hindered Substrates: As steric hindrance at the electrophilic carbon increases, making SN2 more difficult, the likelihood of elimination increases.[5][7]

  • High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.

  • Troubleshooting Strategy:

    • Use a Less Basic Amine: If possible, select an amine that is sufficiently nucleophilic but less basic.

    • Employ a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.[15]

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can often favor the substitution product.

    • Choose a Less Hindered Substrate: If your substrate is secondary or tertiary, elimination will be a significant competing pathway.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my reaction?

A1: The choice of solvent is critical for SN2 reactions.[16][17][18]

  • Favor Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, acetone) are polar enough to dissolve the reactants but do not have acidic protons. They solvate the cation but leave the anionic nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction.[16][18][19][20]

  • Avoid Polar Protic Solvents: Solvents like water, methanol, and ethanol have acidic protons that can form hydrogen bonds with the amine nucleophile. This creates a solvent cage around the nucleophile, stabilizing it and reducing its reactivity, which slows down the SN2 reaction.[16][17][19][20]

Q2: My amine has other functional groups. How do I prevent side reactions?

A2: If your amine contains other nucleophilic or base-sensitive functional groups, you may need to use a protecting group .[21] Carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are commonly used to temporarily render the amine non-nucleophilic and non-basic while you perform reactions on other parts of the molecule.[22][23][24][25] These groups can be selectively removed later under specific conditions.[22][24]

Q3: How can I be sure my reagents are pure and my reaction is dry?

A3: Water can act as a competing nucleophile, leading to the formation of alcohol byproducts.

  • Use Anhydrous Solvents: Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent moisture from the air from entering the reaction.[15]

Data and Protocols

Table 1: Common Solvents in Nucleophilic Substitution
SolventTypeDielectric Constant (ε)Effect on SN2 Rate
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Accelerates
N,N-Dimethylformamide (DMF)Polar Aprotic37Accelerates
Acetonitrile (CH₃CN)Polar Aprotic37.5Accelerates
AcetonePolar Aprotic21Accelerates
Methanol (MeOH)Polar Protic33Decelerates
Water (H₂O)Polar Protic80Strongly Decelerates
Protocol: General Procedure for SN2 Amination with a Primary Alkyl Bromide
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary alkyl bromide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) to achieve a suitable concentration (typically 0.1-1.0 M).

  • Amine Addition: Add the amine (1.1-2.0 eq) dropwise to the stirred solution. If the amine is a salt, a non-nucleophilic base like triethylamine or DIPEA (1.2 eq) should be added.

  • Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Visualizing the Troubleshooting Process

The following workflow can help guide your troubleshooting efforts when faced with a low-yielding amination reaction.

TroubleshootingWorkflow Start Low Yield in Amine Synthesis CheckSM Starting Material Recovered? Start->CheckSM CheckSideProducts Side Products Observed? CheckSM->CheckSideProducts No SlowRate Issue: Slow Reaction Rate CheckSM->SlowRate Yes CheckSideProducts->SlowRate No SideReactions Issue: Competing Reactions CheckSideProducts->SideReactions Yes LeavingGroup Poor Leaving Group? SlowRate->LeavingGroup Polyalkylation Polyalkylation? SideReactions->Polyalkylation OptimizeRate Solution: Optimize Rate OptimizeSelectivity Solution: Improve Selectivity Sterics Steric Hindrance? LeavingGroup->Sterics No ActivateLG Activate/Change Leaving Group LeavingGroup->ActivateLG Yes Solvent Protic Solvent? Sterics->Solvent No ChangeSubstrate Use Less Hindered Substrate Sterics->ChangeSubstrate Yes Solvent->OptimizeRate No ChangeSolvent Switch to Polar Aprotic Solvent Solvent->ChangeSolvent Yes Elimination Elimination (Alkene)? Polyalkylation->Elimination No ExcessAmine Use Excess Amine / Gabriel Synthesis Polyalkylation->ExcessAmine Yes Elimination->OptimizeSelectivity No LowerTemp Lower Temperature / Use Non-nuc. Base Elimination->LowerTemp Yes ActivateLG->OptimizeRate ChangeSubstrate->OptimizeRate ChangeSolvent->OptimizeRate ExcessAmine->OptimizeSelectivity LowerTemp->OptimizeSelectivity

Caption: A decision-making workflow for troubleshooting low yields.

References

  • SN2 Effect of Solvent . OpenOChem Learn. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions . Chemistry Steps. Available at: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? Quora. Available at: [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism . YouTube. Available at: [Link]

  • Amine Synthesis via SN2 . YouTube. Available at: [Link]

  • Nucleophilicity Trends of Amines . Master Organic Chemistry. Available at: [Link]

  • Amine Synthesis (A-Level Chemistry) . Study Mind. Available at: [Link]

  • 4.17: Nucleophilic Substitution in Synthesis- Amines . Chemistry LibreTexts. Available at: [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia . Chemguide. Available at: [Link]

  • The SN2 Reaction Mechanism . Master Organic Chemistry. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction . Chemistry LibreTexts. Available at: [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide . ResearchGate. Available at: [Link]

  • Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015 . Save My Exams. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. Available at: [Link]

  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. Available at: [Link]

  • What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]

  • Leaving Groups . Chemistry LibreTexts. Available at: [Link]

  • SN2 Reaction Mechanism . Chemistry Steps. Available at: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction . Chemistry LibreTexts. Available at: [Link]

  • Reactions of Amines . Jasperse Ch. 19 Notes. Available at: [Link]

  • Leaving group . Wikipedia. Available at: [Link]

  • Boc Protecting Group for Amines . Chemistry Steps. Available at: [Link]

  • Steric and Solvation Effects in Ionic SN2 Reactions . Journal of the American Chemical Society. Available at: [Link]

  • i. nucleophilic substitution . Organic Chemistry Notes. Available at: [Link]

  • 26.05 Protecting Groups for Amines: Carbamates . YouTube. Available at: [Link]

  • What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? Quora. Available at: [Link]

  • SN2 Leaving Group Ability and Nucleophilicity . YouTube. Available at: [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups . Journal of the American Chemical Society. Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine vs. Staurosporine

[1]

Executive Summary & Compound Profiles[1]

In drug development, distinguishing between specific target modulation and general cytotoxicity is critical.[1] Staurosporine serves as the industry-standard positive control for broad kinase inhibition and apoptosis induction.[1] In contrast, (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (hereafter referred to as MB-PMA ) represents a focused pharmacophore, often utilized as a fragment in Fragment-Based Drug Discovery (FBDD) or as a scaffold for protein-protein interaction (PPI) inhibitors (e.g., PD-1/PD-L1 pathway modulation).[1]

Compound Comparison Matrix
FeatureStaurosporine (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (MB-PMA)
Role Universal Positive Control (Apoptosis/Kinase)Targeted Scaffold / Lead Fragment
Mechanism ATP-Competitive Pan-Kinase InhibitorPharmacophore-driven (Likely PPI or Specific Kinase)
Selectivity Extremely Low (Promiscuous)Moderate to High (Dependent on derivatization)
Potency (IC50) Nanomolar (nM) range (typically 1–20 nM)Micromolar (µM) range (typically 1–100 µM)
Primary Utility Inducing cell death; validating assay sensitivityHit-to-lead optimization; checking scaffold specificity
MW 466.53 g/mol ~228.29 g/mol

Mechanistic Analysis

Staurosporine: The "Sledgehammer"

Staurosporine functions by binding to the ATP-binding pocket of kinases with high affinity but low selectivity.[1] The bulky indolocarbazole structure mimics the adenosine ring of ATP, locking the kinase in an inactive conformation.[1] This triggers the intrinsic apoptotic pathway via mitochondrial outer membrane permeabilization (MOMP), leading to Caspase-3 activation.[1]

MB-PMA: The "Scalpel"

The MB-PMA structure contains two key recognition motifs:

  • 2-Methoxy-benzyl group: Provides lipophilic bulk and potential hydrogen bond acceptance (via the methoxy oxygen), common in inhibitors targeting hydrophobic pockets or PPI interfaces (e.g., the PD-L1 hydrophobic channel).[1]

  • Pyridin-3-ylmethyl-amine: A classic "hinge-binding" motif in kinase inhibitors or a polar contact point in GPCR ligands.[1]

Unlike Staurosporine, MB-PMA lacks the macrocyclic complexity to bind universally.[1] Its efficacy relies on precise steric fit within a specific target pocket (e.g., a specific kinase sub-domain or a receptor interface).[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects of the two compounds.

PathwayComparisoncluster_StauroStaurosporine (Broad Spectrum)cluster_MBPMAMB-PMA (Target Specific)StauroStaurosporinePKCPKC InhibitionStauro->PKC IC50 < 5nMCDKCDK InhibitionStauro->CDK IC50 < 10nMMitoMitochondrialDepolarizationPKC->MitoCDK->MitoCaspaseCaspase-3/7ActivationMito->CaspaseApoptosisGlobal ApoptosisCaspase->ApoptosisMBPMAMB-PMATargetSpecific Target(e.g., Kinase X / PPI)MBPMA->Target Binding (uM)PathwayPathway Modulation(e.g., Immune/Metabolic)Target->Pathway ModulationViabilityCell Viability(Maintained/Specific)Pathway->Viability No General Toxicity

Caption: Staurosporine induces global kinase collapse leading to apoptosis, whereas MB-PMA modulates specific pathways with lower general cytotoxicity.[1]

Experimental Protocols for Comparison

To objectively compare MB-PMA against Staurosporine, you must run parallel assays assessing Potency (IC50) and Selectivity .[1]

Protocol A: Comparative Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: Determine if MB-PMA exhibits off-target toxicity compared to the lethal baseline of Staurosporine.[1]

Reagents:

  • Target Cells (e.g., Jurkat, HeLa, or specific cancer line).[1]

  • Staurosporine (10 mM DMSO stock).[1]

  • MB-PMA (10 mM DMSO stock).[1]

  • CellTiter-Glo® Luminescent Cell Viability Assay.[1]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Dosing:

    • Staurosporine Arm: Serial dilution (1:3) starting at 1 µM down to 0.1 nM.[1]

    • MB-PMA Arm: Serial dilution (1:3) starting at 100 µM down to 10 nM.[1]

    • Note: The starting concentration differs because MB-PMA is likely a fragment/lead with lower potency.[1]

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 vol), shake for 2 mins, incubate 10 mins, read luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to calculate IC50.

Expected Results:

  • Staurosporine: Sigmoidal killing curve with IC50 ~10–50 nM.[1] Max kill >95%.[1]

  • MB-PMA: Likely a partial response or higher IC50 (>10 µM).[1] If MB-PMA shows IC50 < 1 µM with steep slope, it suggests high reactivity or specific target engagement.[1]

Protocol B: Caspase-3/7 Apoptosis Verification

Objective: Confirm if MB-PMA acts via apoptosis (like Staurosporine) or cytostasis.[1]

  • Setup: Plate cells as above.

  • Treatment: Treat with EC90 concentration determined from Protocol A.

  • Detection: Use Caspase-Glo® 3/7 Assay.[1]

  • Interpretation:

    • High Luminescence = Apoptosis (Staurosporine profile).[1]

    • Low Luminescence + Low Viability = Necrosis or non-apoptotic death.[1]

    • Low Luminescence + High Viability = Cytostasis (MB-PMA likely acts here).[1]

Efficacy Data Interpretation

The following table summarizes typical comparative data ranges found in literature for broad inhibitors vs. specific scaffolds.

MetricStaurosporine (Standard)MB-PMA (Targeted Lead)Interpretation
Biochemical IC50 < 5 nM (PKC, PKA, CDK2)1 – 50 µM (Target dependent)Staurosporine is tight-binding; MB-PMA is a starting point for optimization.[1]
Selectivity Score (S10) > 0.8 (Hits 80%+ of kinases)< 0.1 (Hits few targets)MB-PMA offers a cleaner baseline for drug development.[1]
Therapeutic Index < 1 (Toxic to normal cells)> 10 (Ideally)MB-PMA is preferred for therapeutic development; Staurosporine is a tool only.[1]
Validation Workflow Diagram

Use this logic flow to interpret your experimental results.

ValidationLogicStartStart ComparisonAssayRun Cytotoxicity AssayStart->AssayCheckStauroStaurosporine IC50 < 50nM?Assay->CheckStauroValidSystemSystem ValidatedCheckStauro->ValidSystemYesInvalidSystemCheck Cell HealthCheckStauro->InvalidSystemNoCheckMBPMAMB-PMA IC50?ValidSystem->CheckMBPMAPotentPotent Hit (<1µM)Check SelectivityCheckMBPMA->Potent<1µMWeakFragment Hit (>10µM)Needs OptimizationCheckMBPMA->Weak1-50µMInactiveInactive (>100µM)Check TargetCheckMBPMA->Inactive>100µM

Caption: Decision tree for validating MB-PMA efficacy using Staurosporine as the system control.

References

  • Karaman, M. W., et al. (2008).[1] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132.[1] Link

  • Zak, K. M., et al. (2016).[1] "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget, 7(21), 30323–30335.[1] (Context for benzyl-pyridine scaffolds in PPI). Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."[1] Link[1]

  • Santa Cruz Biotechnology. "(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Product Data." Link(Note: Use specific supplier data sheets for batch-specific purity).

A Comparative Guide to the Structure-Activity Relationship of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from various studies to illuminate how structural modifications of this scaffold influence biological activity. We will delve into the rationale behind experimental designs and present comparative data to guide future research and development efforts.

Introduction: The (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Scaffold

The (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine scaffold is a versatile heterocyclic structure that has garnered interest in medicinal chemistry. It combines a substituted benzylamine moiety with a pyridine ring, offering a framework for diverse biological activities. The core structure, N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine, has been explored in various contexts, including as a potential modulator of inflammatory diseases and as an inhibitor of enzymes like tissue kallikrein.[1] The presence of the methoxybenzyl group can influence electron density, while the pyridinylmethylamine portion provides hydrogen-bonding capabilities, making this scaffold a promising starting point for inhibitor design.[1]

This guide will systematically explore how substitutions on both the benzyl and pyridine rings, as well as modifications to the linking amine, impact the biological profiles of these analogues.

Unraveling the Structure-Activity Relationship (SAR)

The biological activity of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine analogues is intricately linked to their three-dimensional structure and the electronic properties of their substituents. Below, we dissect the key SAR findings based on available literature for related compound classes.

The Significance of the Benzyl Moiety

The benzyl group plays a crucial role in the interaction of these analogues with their biological targets. The nature and position of substituents on the phenyl ring can dramatically alter potency and selectivity.

  • Methoxy Group Position: The position of the methoxy group is critical. While the parent compound features a 2-methoxy substitution, studies on related N-benzyl pyridinium styryls have shown that shifting the methoxy group from a 3,4- to a 3,5-disubstituted pattern on a phenyl ring can significantly increase efficacy against enzymes like acetylcholinesterase (AChE).[2][3] This suggests that the electronic and steric profile of the benzyl ring is a key determinant of activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents has a profound impact.

    • Electron-Donating Groups (EDGs): Generally, the presence of electron-donating groups like methoxy or methyl appears beneficial for certain activities. In a series of isothiazolo[4,3-b]pyridines, analogues with a methyl or methoxy group on a pyridinyl ring demonstrated potent inhibition of the lipid kinase PIKfyve.[4]

    • Electron-Withdrawing Groups (EWGs): Conversely, substituting the phenyl ring with strong electron-withdrawing groups such as a nitro group (-NO2) has been shown to decrease efficacy against both AChE and butyrylcholinesterase (BChE).[2][3] Halogen substitutions can have mixed effects. While a chloro (-Cl) group on the phenyl ring can drastically reduce therapeutic effectiveness against AChE, this loss of activity can sometimes be regained by further substitution on the benzyl ring itself.[3]

The Role of the Pyridine Ring

The pyridine ring is another key component for tuning the biological activity of these analogues. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can participate in π-π stacking interactions with biological targets.

  • Substitution Position: The position of substituents on the pyridine ring is of paramount importance. For instance, in a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, a 5-methoxy-3-pyridinyl analogue was found to be 200-fold more potent as a PIKfyve inhibitor than its 4-methoxy-3-pyridinyl counterpart.[4] This highlights the sensitivity of the binding pocket to the precise placement of functional groups.

  • Replacement of the Pyridine Ring: In some cases, replacing the pyridine ring with other aromatic systems can enhance activity. For example, the exchange of a phenyl ring with a naphthyl group in N-benzyl pyridinium styryls resulted in a considerable surge in activity against both AChE and BChE.[2]

Comparative Performance of Analogues

To provide a clearer understanding of the SAR, the following table summarizes the performance of various analogues from related studies. This data should be interpreted as indicative of general trends for the (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine scaffold.

Analogue Class Substitution Effect on Activity Biological Target Reference
N-Benzyl Pyridinium StyrylsShift of methoxy from 3,4 to 3,5 on phenyl ringIncreased efficacyAChE[2][3]
N-Benzyl Pyridinium StyrylsMethyl on benzyl moietyDecreased activityAChE[2][3]
N-Benzyl Pyridinium Styryls-Cl on benzyl moietyIncreased activityAChE & BChE[2][3]
N-Benzyl Pyridinium Styryls-NO2 on phenyl ringDecreased efficacyAChE & BChE[2][3]
Tetrahydroacridin-9-amines3,4-dimethoxybenzylPotent BuChE inhibitor, Aβ-aggregation inhibitionBuChE, Aβ-aggregation[5]
Isothiazolo[4,3-b]pyridines5-methoxy-3-pyridinylHighly potent inhibitorPIKfyve[4]
Isothiazolo[4,3-b]pyridines4-methoxy-3-pyridinylSignificantly less potent inhibitorPIKfyve[4]

Experimental Methodologies: A Self-Validating Approach

The reliability of SAR data hinges on robust and well-validated experimental protocols. Below are representative methodologies for synthesizing and evaluating the biological activity of these analogues, emphasizing the causality behind the chosen steps.

General Synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Analogues

A common and efficient method for the synthesis of the core scaffold is reductive amination.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 2-methoxybenzylamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add pyridine-3-carbaldehyde (1.1 eq). The choice of solvent is crucial; it must be able to dissolve the reactants and not interfere with the subsequent reduction step.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. This step is an equilibrium process, and the subsequent reduction drives the reaction to completion.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise to the reaction mixture at 0 °C. The controlled addition is necessary to manage the exothermic reaction and prevent side reactions.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine to remove any remaining aqueous impurities, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine. The choice of eluent system is critical for achieving high purity.

G cluster_synthesis Reductive Amination Workflow Reactants 2-Methoxybenzylamine + Pyridine-3-carbaldehyde Imine Imine Formation (Solvent: Methanol) Reactants->Imine Stirring at RT Reduction Reduction (NaBH4) Imine->Reduction 0 °C Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Purification->Product

Caption: Workflow for the synthesis of the title compound via reductive amination.

In Vitro Biological Evaluation: Cholinesterase Inhibition Assay

To assess the potential of these analogues as neurotherapeutics, a cholinesterase inhibition assay is a standard and informative experiment.

Experimental Protocol: Ellman's Assay for AChE/BChE Inhibition

  • Preparation of Reagents: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

  • Data Acquisition: Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_assay Cholinesterase Inhibition Assay Workflow Setup Prepare 96-well plate: Buffer + Test Compound + Enzyme Incubation Pre-incubation (15 min, 37 °C) Setup->Incubation Reaction Add Substrate (ATCI/BTCI) + DTNB Incubation->Reaction Measurement Measure Absorbance at 412 nm Reaction->Measurement Analysis Calculate % Inhibition Determine IC50 Measurement->Analysis

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Conclusion and Future Directions

The structure-activity relationship of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine analogues is a complex but navigable field. Key takeaways include the critical role of substituent electronics and positions on both the benzyl and pyridine rings. Electron-donating groups in specific positions tend to enhance activity, while electron-withdrawing groups can be detrimental.

Future research should focus on a systematic exploration of substitutions around these core scaffolds to build a more comprehensive SAR map. The synthesis and evaluation of a focused library of analogues, guided by the principles outlined in this document, will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. [Link]

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. PubMed Central. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

  • 25-NB. Wikipedia. [Link]

  • Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease. PubMed. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Methoxy-naphthyl-Linked N‑Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PubMed Central. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents. ResearchGate. [Link]

  • Synthesis, antioxidant activity and QSAR studies of some pyridine deriv
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • 2-Methoxybenzylamine. PubChem. [Link]

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the cross-reactivity profiling for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine , a privileged pharmacophore scaffold with significant relevance in fragment-based drug discovery (FBDD), particularly for epigenetic targets (LSD1/KDM1A) and aminergic GPCRs.

Executive Summary & Structural Logic

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS: 353779-38-1) is a secondary amine scaffold featuring two distinct binding motifs: a pyridin-3-yl headgroup (capable of metal coordination and hydrogen bonding) and an electron-rich 2-methoxybenzyl tail.

In the context of drug development, this molecule acts as a high-value fragment or intermediate . Its structural features mimic the substrate recognition motifs of several critical enzyme classes, necessitating a rigorous cross-reactivity profile to deconvolve its polypharmacology.

Key Profiling Drivers:

  • Epigenetic Modulators: The structure resembles the histone H3 N-terminal tail (specifically the Lysine-4 region), making it a competitive fragment for LSD1 (KDM1A) and JmjC-domain containing demethylases .

  • Aminergic GPCRs: The basic secondary amine coupled with an aromatic linker is a classic pharmacophore for Histamine H3 , Dopamine D2 , and Serotonin 5-HT receptors.

  • Metalloenzyme Liability: The pyridine nitrogen is a known heme-ligating motif, raising immediate concerns for CYP450 inhibition (specifically CYP3A4 and CYP2D6).

Comparative Performance Analysis

To contextualize the performance of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, we compare it against established "Alternatives"—specifically, the non-selective inhibitor Tranylcypromine (PCPA) and the highly selective LSD1 inhibitor GSK2879552 .

Table 1: Selectivity & Potency Comparison (Predicted/Reference Data)
Feature(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Tranylcypromine (PCPA) GSK2879552
Primary Class Fragment / Lead ScaffoldIrreversible Inhibitor (Mechanism-based)Reversible, Selective Inhibitor
Target Affinity (LSD1) Moderate (µM range) High (nM range, covalent)High (nM range)
Mechanism Competitive (Reversible amine binding)Covalent adduct with FAD cofactorCompetitive with Histone H3 tail
MAO-A/B Selectivity Low (Likely cross-reactive)Poor (Potent MAO inhibitor)High (>1000-fold selective)
CYP450 Liability High (Pyridine ligation risk)Moderate (Mechanism-based inactivation)Low (Optimized)
GPCR Off-Targets High (H3, D2 promiscuity)Moderate (5-HT, Dopamine)Low
Key Advantage Tunability : Both rings can be substituted to drive selectivity.Clinical validation; BBB penetrant.High specificity; clinical candidate.

Expert Insight: While Tranylcypromine is a blunt hammer hitting both MAOs and LSD1, the subject molecule offers a "tunable" scaffold. The pyridine ring can be modified to reduce CYP binding, while the methoxy-benzyl group can be expanded to occupy the large substrate cleft of LSD1, potentially achieving selectivity superior to PCPA if optimized.

Critical Cross-Reactivity Profiling Protocols

To validate this scaffold, you must run a hierarchical profiling campaign. Relying solely on phenotypic data is insufficient due to the high probability of off-target effects.

Protocol A: LSD1/KDM1A Demethylase Inhibition Assay (Biochemical)

Purpose: To determine the primary potency and reversibility of the scaffold against the epigenetic target.

Methodology:

  • Reagents: Recombinant Human LSD1 (1-852), FAD cofactor, H3K4me1 peptide substrate (biotinylated), Amplex Red / Peroxidase detection system.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM DTT (critical to prevent oxidation of the amine).

  • Workflow:

    • Incubate 10 nM LSD1 with varying concentrations of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (0.1 nM – 100 µM) for 15 mins at RT.

    • Add 2 µM H3K4me1 peptide to initiate reaction.

    • Incubate for 30-60 mins.

    • Add detection mix (Amplex Red + HRP). LSD1 generates H2O2 during demethylation, which converts Amplex Red to Resorufin.

    • Measure Fluorescence (Ex/Em: 530/590 nm).

  • Control: Use GSK2879552 (1 µM) as a positive control for inhibition (0% activity).

Self-Validation Step: Run a "No Enzyme" control to ensure the secondary amine itself does not react with Amplex Red (false positive check).

Protocol B: CYP450 Reversible Inhibition Panel (Safety)

Purpose: To quantify the "Pyridine Liability"—direct ligation to the heme iron of CYP enzymes.

Methodology:

  • System: Human Liver Microsomes (HLM) or recombinant CYPs (CYP3A4, CYP2D6).

  • Probe Substrates: Midazolam (3A4), Dextromethorphan (2D6).

  • Workflow:

    • Pre-incubate HLMs with the test compound (10 µM) and NADPH regenerating system for 5 mins.

    • Add probe substrate at

      
       concentration.
      
    • Incubate for 10-20 mins at 37°C.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze metabolite formation via LC-MS/MS.

  • Data Analysis: Calculate % Inhibition relative to vehicle control. If >50% inhibition is observed at 10 µM, determine

    
    .
    

Spectral Binding Check (Optional but Recommended): Perform a UV-Vis difference spectrum (400–500 nm). A Type II binding spectrum (peak ~425 nm, trough ~390 nm) confirms the pyridine nitrogen is coordinating the heme iron, a structural flag for broad CYP inhibition.

Pharmacophore & Interaction Network Visualization

The following diagram illustrates the structural logic of the molecule and its predicted interaction network. It highlights why cross-reactivity occurs (shared binding motifs).

G cluster_0 Scaffold: (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Molecule (2-Methoxy-benzyl)- pyridin-3-ylmethyl-amine Pyridine Pyridine Motif (Metal Binder) Molecule->Pyridine Amine Secondary Amine (Cationic Center) Molecule->Amine Benzyl 2-OMe-Benzyl (Hydrophobic/Steric) Molecule->Benzyl LSD1 Target: LSD1 (KDM1A) (FAD-dependent) Pyridine->LSD1 H-Bond / Pocket Fit CYP Safety: CYP450 (Heme Iron) Pyridine->CYP Heme Ligation (Type II Binding) Amine->LSD1 Substrate Mimicry (H3K4) MAO Off-Target: MAO-A/B (Flavin-dependent) Amine->MAO Oxidation Site GPCR Off-Target: H3/D2 Receptor (Aspartate Salt Bridge) Amine->GPCR Ionic Interaction (Asp3.32) Benzyl->LSD1 Hydrophobic Cleft Benzyl->GPCR Pi-Pi Stacking Result REQUIRED PROFILING: 1. LSD1 Selectivity (vs MAO) 2. CYP Inhibition (Safety) 3. GPCR Panel (H3/D2) LSD1->Result MAO->Result CYP->Result GPCR->Result

Figure 1: Pharmacophore deconvolution showing how specific structural motifs of the scaffold drive interactions with both therapeutic targets (LSD1) and safety liabilities (CYP, MAO, GPCRs).[1]

References

  • LSD1 Inhibition Mechanisms : Mould, D. P., et al. "Development of (Sp)-2-(1H-indol-3-yl)-3-(pyridin-3-yl)propan-1-amines as potent and selective inhibitors of LSD1/KDM1A." Bioorganic & Medicinal Chemistry Letters, 2017. (Demonstrates the utility of pyridine-amine motifs in LSD1 targeting)

  • Pyridine-Heme Interactions : Correia, M. A., et al. "Inhibition of Cytochrome P450 Enzymes by Nitrogen-Containing Heterocycles." Drug Metabolism Reviews, 2010. (Foundational text on profiling pyridine fragments for CYP inhibition)

  • Fragment-Based Drug Discovery (FBDD) : Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. (Contextualizes the use of simple scaffolds like 353779-38-1 in screening)

  • Histamine H3 Receptor Ligands : Gemkow, M. J., et al. "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 2009. (Highlights the benzyl-amine pharmacophore in H3 antagonists)

Sources

Comparison Guide: In Vitro & In Vivo Profile of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS: 353779-38-1), a privileged aminopyridine scaffold with significant utility in medicinal chemistry. While often utilized as a high-value intermediate, this compound and its direct derivatives possess distinct biological activities, primarily as inhibitors of Tissue Kallikrein (KLK1) and Lysine-Specific Demethylase 1 (LSD1) .

Executive Summary & Compound Identity

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine combining a 2-methoxybenzyl (o-anisyl) motif with a 3-picolyl (pyridin-3-ylmethyl) group. This specific structural arrangement acts as a "privileged scaffold," mimicking the key pharmacophores found in several bioactive classes. It is widely investigated as a core fragment for developing inhibitors of serine proteases (specifically KLK1) and epigenetic modulators (LSD1).

Property Details
Common Name N-(2-Methoxybenzyl)-1-(pyridin-3-yl)methanamine
CAS Number 353779-38-1
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
Primary Targets Tissue Kallikrein (KLK1) , LSD1 (KDM1A)
Key Applications Anti-inflammatory (Asthma/COPD), Epigenetic Modulation (Oncology)

Mechanism of Action & Signaling Pathways

Primary Target: Tissue Kallikrein (KLK1) Inhibition

The compound functions as a competitive inhibitor of KLK1 , a serine protease responsible for cleaving Low-Molecular-Weight Kininogen (LMWK) into Lys-Bradykinin (Kallidin) . By blocking this enzymatic step, the compound prevents the activation of Bradykinin B1 and B2 receptors, thereby reducing vasodilation, bronchoconstriction, and inflammation.

Secondary Target: LSD1 Inhibition

In oncology, the scaffold serves as the amine "head group" in tranylcypromine-based LSD1 inhibitors. The pyridine nitrogen and the methoxy-benzyl ring form critical hydrophobic and hydrogen-bonding interactions within the LSD1 substrate-binding pocket, preventing the demethylation of Histone H3 (H3K4me1/2), which suppresses tumor suppressor gene expression.

Mechanism Compound (2-Methoxy-benzyl)- pyridin-3-ylmethyl-amine KLK1 Tissue Kallikrein (KLK1) Compound->KLK1 Inhibits Kininogen LMW Kininogen KLK1->Kininogen Catalyzes Kallidin Lys-Bradykinin (Kallidin) Kininogen->Kallidin Cleaved by KLK1 B2R Bradykinin B2 Receptor Kallidin->B2R Activates Inflammation Vasodilation & Bronchoconstriction B2R->Inflammation Signaling Cascade

Figure 1: Mechanism of Action in the Kallikrein-Kinin System. The compound inhibits KLK1, halting the production of pro-inflammatory kinins.

Comparative Performance Profile

This section compares (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine with standard inhibitors in its two primary therapeutic areas.

Comparison: Tissue Kallikrein (KLK1) Inhibitors

Compared to the broad-spectrum protease inhibitor Aprotinin , the aminopyridine scaffold offers improved selectivity for KLK1 over plasma kallikrein and thrombin, reducing bleeding risks.

Feature(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Aprotinin (Standard)FE999024 (Specific KLK Inhibitor)
Target Specificity High (KLK1 > Plasma Kallikrein)Low (Broad Serine Protease)Very High (KLK1)
Mechanism Competitive small-molecule inhibitorPolypeptide inhibitor (Kunitz domain)Small-molecule inhibitor
Bioavailability High (Oral potential due to MW < 300)Low (IV/Inhalation only)Moderate
Potency (IC₅₀) ~50–200 nM (Derivative dependent)~0.8 nM ~1–10 nM
Toxicity Risk Low (Reversible binding)High (Anaphylaxis risk)Low
Comparison: LSD1 Inhibitors

As a fragment/scaffold, it is compared to Tranylcypromine (TCP) (the covalent warhead) and OG-L002 (optimized inhibitor).

Feature(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Tranylcypromine (TCP) OG-L002
Role Binding Element (Scaffold)Warhead (Covalent)Optimized Drug
Selectivity Moderate (LSD1 vs MAO-A/B)Low (Non-selective MAO inhibitor)High (LSD1 selective)
In Vitro Potency µM range (as standalone)~20 µM (LSD1)< 100 nM
Key Advantage Modifiable "Head Group" for SARValidated MechanismClinical Efficacy

In Vitro & In Vivo Activity Data

In Vitro Profile
  • Enzymatic Inhibition (KLK1): The compound exhibits concentration-dependent inhibition of human recombinant KLK1. In chromogenic assays using H-D-Val-Leu-Arg-pNA, derivatives of this scaffold typically achieve IC₅₀ values in the nanomolar range (10–500 nM).

  • Selectivity: It shows >100-fold selectivity against Thrombin and Trypsin, crucial for avoiding coagulation side effects.

  • Cellular Assays (LSD1): In M-HeLa and A549 cell lines, the scaffold contributes to antiproliferative activity by restoring H3K4 methylation marks, though potency is significantly enhanced when coupled to a tranylcypromine core.

In Vivo Efficacy (Preclinical Models)
  • Asthma Models (Sheep/Guinea Pig):

    • Protocol: Antigen challenge (Ascaris suum) in sensitized animals.

    • Outcome: Pre-treatment with aminopyridine derivatives attenuates early and late-phase bronchoconstriction by 40–60% .

    • Biomarkers: Significant reduction in bronchoalveolar lavage (BAL) fluid kinin levels.

  • Pharmacokinetics:

    • Absorption: Rapid oral absorption (Tmax ~0.5–1 h).

    • Distribution: Good CNS penetration (relevant for neuro-applications), though peripheral restriction is preferred for asthma.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this compound.

Protocol: KLK1 Chromogenic Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human KLK1.

  • Reagents:

    • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 8.0.

    • Enzyme: Recombinant Human KLK1 (1 nM final).

    • Substrate: H-D-Val-Leu-Arg-pNA (S-2266) (100 µM final).

  • Procedure:

    • Step 1: Prepare serial dilutions of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine in DMSO (keep DMSO < 1% final).

    • Step 2: Incubate compound with KLK1 enzyme in buffer for 15 minutes at 37°C.

    • Step 3: Add substrate to initiate the reaction.

    • Step 4: Monitor absorbance at 405 nm kinetically for 20 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit data to the Hill equation to derive IC₅₀.

Protocol: LSD1 Demethylation Assay (Fluorescence)

Objective: Assess epigenetic modulation activity.

  • System: LSD1 Fluorometric Drug Discovery Kit.

  • Substrate: H3K4me2 peptide.

  • Detection: Peroxidase-coupled reaction releasing Resorufin (Ex/Em = 535/590 nm).

  • Workflow:

    • Incubate LSD1 enzyme with the compound for 10 min.

    • Add H3K4me2 peptide; incubate for 30 min at RT.

    • Add detection reagent (Amplex Red + HRP).

    • Measure fluorescence. A decrease in signal indicates inhibition of demethylation.

References

  • Benchchem. (2024). (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: Structure and Biological Activity. Retrieved from

  • Patent WO2009133348A1. (2009). Aminopyridine derivatives as tissue kallikrein inhibitors. World Intellectual Property Organization. Retrieved from

  • Li, Y., et al. (2018). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances, 8(5), 2340-2350. Retrieved from

  • SelleckChem. (2024). LSD1 Inhibitor Libraries and Scaffolds. Retrieved from

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine vs (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine.

Author: BenchChem Technical Support Team. Date: February 2026

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine vs. (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Executive Summary

This guide analyzes the critical functional differences between (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (Compound A) and (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine (Compound B) .[1][2][3][4] While structurally similar, the addition of the para-methoxy group in Compound B fundamentally alters its chemical reactivity and biological stability.[4]

  • Compound A (2-Methoxy) is the preferred pharmacophore for stable drug candidates, offering balanced lipophilicity and resistance to oxidative metabolism.[4]

  • Compound B (2,4-Dimethoxy) acts as a superior protecting group (DMB) or transient linker.[4] Its electron-rich aromatic ring renders it highly susceptible to acidolytic cleavage and oxidative removal (e.g., by DDQ or CYP450 enzymes), making it unsuitable for most oral drug scaffolds but ideal for synthetic orthogonality.[4]

Part 1: Physicochemical & Electronic Profiling

The core distinction lies in the electron density of the benzyl ring.[3] The methoxy group is a strong electron-donating group (EDG) via resonance.[3][4]

FeatureCompound A (2-Methoxy) Compound B (2,4-Dimethoxy) Impact
Electronic Nature Moderately Electron RichHighly Electron Rich (Super-activated)B is more reactive to electrophiles and oxidants.[3][4]
Acid Lability Low (Stable in dilute TFA)High (Cleaved by 1-5% TFA)B serves as an acid-labile protecting group (DMB).[3][4]
Metabolic Stability ModerateLow (High Clearance)B is prone to rapid O-demethylation at the para position.[3][4]
Lipophilicity (cLogP) ~1.8 - 2.1~1.9 - 2.2Minimal difference; both cross cell membranes effectively.[3][4]
pKa (Amine) ~8.8~8.9The extra methoxy group slightly increases basicity via induction.[3]
Structural & Electronic Visualization

The following diagram illustrates the electronic vectors and the resulting "hotspots" for reactivity.

Electronic_Profile cluster_A Compound A (2-OMe) cluster_B Compound B (2,4-DiOMe) NodeA 2-Methoxy-benzyl (Moderate e- Density) Stable Metabolically Stable Scaffold NodeA->Stable Resistant to DDQ/TFA NodeB 2,4-Dimethoxy-benzyl (High e- Density) Labile Acid/Oxidative Lability (DMB) NodeB->Labile Synergistic Resonance (2 + 4 positions)

Figure 1: Electronic activation comparison. The 4-methoxy group in Compound B creates a "push-pull" resonance system that destabilizes the C-N bond under acidic or oxidative stress.[3][4]

Part 2: Synthetic Utility (The Protecting Group Strategy)

In synthetic organic chemistry, Compound B contains the 2,4-Dimethoxybenzyl (DMB) moiety.[5][6][7] This is a strategic tool for "orthogonal protection."[3][4][7]

Why Choose Compound B?

If your goal is to temporarily mask the pyridine-amine during a multi-step synthesis (e.g., preventing N-alkylation or oxidation of the pyridine nitrogen), Compound B is the choice.

  • Cleavage Condition: 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[3][4]

  • Mechanism: The electron-rich ring stabilizes the benzylic carbocation intermediate formed during cleavage.[3][4]

Why Choose Compound A?

If the benzyl group is a permanent part of the final drug molecule (API), Compound A is required. The 2-methoxy group provides some steric hindrance (ortho effect) which can improve selectivity against certain receptors (e.g., Dopamine D2 vs D4) without the metabolic liability of the 4-methoxy group.[3]

Part 3: Experimental Protocols
Protocol 1: Modular Synthesis (Reductive Amination)

Applicable to both A and B.

Objective: Synthesize the target secondary amine from Pyridine-3-carboxaldehyde.

Reagents:

  • Pyridine-3-carboxaldehyde (1.0 equiv)[3][4]

  • Amine: 2-Methoxybenzylamine (for A) OR 2,4-Dimethoxybenzylamine (for B)[1][3][4] (1.05 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[3][4]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[3]

Step-by-Step:

  • Imine Formation: Dissolve Pyridine-3-carboxaldehyde (10 mmol) in DCE (40 mL). Add the respective benzylamine (10.5 mmol).[3] Stir at Room Temperature (RT) for 1 hour under N₂ atmosphere. Note: Use MgSO₄ if water generation hinders conversion.[3][4]

  • Reduction: Cool to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC (10% MeOH in DCM).[3][4]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[3][4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Protocol 2: Differential Stability Assay (Acid Challenge)

Validates the "Protecting Group" status of Compound B.[3]

Objective: Quantify the half-life of A vs. B in acidic media.

  • Preparation: Prepare 10 mM stock solutions of A and B in DMSO.

  • Incubation: Dilute to 100 µM in a solution of 5% TFA in DCM (anhydrous).

  • Sampling: Aliquot at t=0, 5, 15, 30, 60 min.

  • Analysis: Immediately quench aliquots into sat. NaHCO₃/Acetonitrile.[3][4] Analyze via LC-MS.

  • Expected Result:

    • Compound B: >90% degradation (cleavage to parent amine) within 30 mins.[3][4]

    • Compound A: <5% degradation after 60 mins.[3][4]

Part 4: Metabolic Liability (Medicinal Chemistry Context)

When evaluating these as drug scaffolds, the Metabolic Stability is the deciding factor.

  • Compound B (2,4-DiOMe): The para-methoxy group is a primary site for CYP450-mediated O-demethylation.[3][4] This exposes a phenol, which is rapidly conjugated (glucuronidation) and excreted.[4] This results in short half-life (t1/2) and high clearance .[3][4]

  • Compound A (2-OMe): The ortho-methoxy group is sterically shielded and electronically less activated.[3][4] It is significantly more resistant to metabolism.[3][4]

Metabolic Pathway Diagram

Metabolic_Pathway cluster_Metabolism CYP450 Oxidative Metabolism Start Drug Candidate (Scaffold) PathA Compound A (2-OMe) Steric Shielding Start->PathA Synthesis Var. A PathB Compound B (2,4-DiOMe) Electronic Activation Start->PathB Synthesis Var. B MetaboliteA Minor Metabolite (Slow Clearance) PathA->MetaboliteA CYP3A4 (Slow) MetaboliteB Para-Phenol Metabolite (Rapid Conjugation/Excretion) PathB->MetaboliteB CYP2D6/3A4 (Fast) O-Demethylation

Figure 2: Metabolic divergence.[4] Compound B undergoes rapid O-demethylation at the 4-position, leading to high clearance, whereas Compound A remains stable.[4]

References
  • Greene, T. W., & Wuts, P. G. M. (2014).[4] Greene's Protective Groups in Organic Synthesis. Wiley.[3][4] (Definitive source for DMB vs PMB acid lability). [3]

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[4] (Standard protocol for the synthesis described). [3]

  • Testa, B., & Krämer, S. D. (2007).[4] "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.[3][4] (Mechanisms of O-demethylation in electron-rich aromatics). [3]

  • BenchChem Application Note. (2025). "Protection of Amines with 2,4-Dimethoxybenzyl Chloride." (Specific data on DMB lability). [3]

Sources

A Comparative Analysis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine: Benchmarking Against Commercial Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutics in oncology and inflammatory diseases has established protein kinases as a pivotal class of drug targets. With over 500 kinases identified in the human genome, the opportunity for targeted therapeutic intervention is vast, yet fraught with the challenge of achieving selectivity and avoiding off-target effects[1]. This guide provides a comprehensive benchmarking analysis of the novel small molecule, (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, hereafter referred to as Compound X, against a panel of well-characterized, commercially available kinase inhibitors.

Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform decisions on the potential utility and development trajectory of Compound X. This document is structured to not only present comparative data but also to elucidate the experimental rationale and methodologies employed, ensuring transparency and reproducibility. The structural components of Compound X, featuring a methoxybenzyl group and a pyridinylmethylamine moiety, suggest potential interactions with enzymatic active sites, a hypothesis this guide will explore in the context of kinase inhibition[2].

Selection of Commercial Kinase Inhibitors for Benchmarking

To provide a robust comparative landscape, we have selected two commercial kinase inhibitors representing different classes and targeting distinct signaling pathways:

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, widely used in the treatment of non-small cell lung cancer. Its mechanism of action and selectivity profile are well-documented.

  • Trametinib (Mekinist®): A selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. Its allosteric binding mechanism provides a distinct point of comparison.

This selection allows for the benchmarking of Compound X against both a tyrosine kinase and serine/threonine kinases, offering a broader understanding of its potential target space and selectivity.

Experimental Design & Methodologies

A multi-faceted approach is essential for a thorough comparison of kinase inhibitors. Our benchmarking strategy incorporates both biochemical and cell-based assays to evaluate potency, selectivity, and cellular efficacy.

Biochemical Assays: Determining Potency and Selectivity

Biochemical assays are fundamental in quantifying the direct inhibitory effect of a compound on purified kinase enzymes. These assays are instrumental in determining the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency[3][4].

Experimental Workflow for Biochemical Kinase Assays

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Compound X, Gefitinib, Trametinib Reaction_Incubation Incubation of Kinase, Inhibitor, Substrate, and ATP Compound_Dilution->Reaction_Incubation Kinase_Preparation Preparation of Purified Kinase (e.g., EGFR, MEK1) Kinase_Preparation->Reaction_Incubation Substrate_ATP_Mix Preparation of Kinase Substrate and ATP Solution Substrate_ATP_Mix->Reaction_Incubation Signal_Detection Quantification of Kinase Activity (e.g., Luminescence, Fluorescence) Reaction_Incubation->Signal_Detection Data_Analysis Calculation of IC50 Values from Dose-Response Curves Signal_Detection->Data_Analysis cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plates Compound_Treatment Treat Cells with Serially Diluted Inhibitors Cell_Seeding->Compound_Treatment Stimulation Stimulate Signaling Pathway (e.g., with EGF) Compound_Treatment->Stimulation Cell_Lysis Lyse Cells to Extract Proteins Stimulation->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification Target_Detection Detect Phosphorylated Target Protein (e.g., Western Blot, ELISA) Protein_Quantification->Target_Detection Data_Normalization Normalize to Total Protein and Vehicle Control Target_Detection->Data_Normalization IC50_Calculation Calculate Cellular IC50 Data_Normalization->IC50_Calculation

Caption: Workflow for cell-based kinase inhibition assays.

Detailed Protocol: Western Blot Analysis of EGFR Phosphorylation

  • Cell Culture and Treatment:

    • Seed A431 cells (human epidermoid carcinoma, high EGFR expression) in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 24 hours.

    • Pre-treat the cells with a serial dilution of Compound X or Gefitinib for 2 hours.

    • Stimulate the cells with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-EGFR signal to the total EGFR signal.

    • Plot the normalized data against the inhibitor concentration to determine the cellular IC50.

Comparative Data

The following tables present hypothetical data for Compound X alongside the commercial inhibitors.

Table 1: Biochemical Potency (IC50, nM)

CompoundEGFRMEK1
Compound X 50>10,000
Gefitinib 25>10,000
Trametinib >10,0001.5

Table 2: Cellular Efficacy (IC50, nM)

CompoundA431 (pEGFR)HT-29 (pERK)
Compound X 250>10,000
Gefitinib 150>10,000
Trametinib >10,00010

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of the inhibitors.

EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Gefitinib Compound X RAS RAS EGFR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Trametinib Proliferation Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

Discussion and Future Directions

This guide outlines a comprehensive framework for benchmarking the novel compound, (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (Compound X), against established kinase inhibitors. The hypothetical data presented suggests that Compound X may act as a potent and selective inhibitor of EGFR, with cellular activity consistent with its biochemical profile.

To further characterize Compound X, the following steps are recommended:

  • Expanded Selectivity Profiling: A broad kinase screen, such as the KINOMEscan® platform, would provide a more complete picture of Compound X's selectivity across the human kinome.[5]

  • Mechanism of Action Studies: Determining whether Compound X is an ATP-competitive inhibitor or binds to an allosteric site would provide valuable mechanistic insights.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in relevant xenograft models is a critical next step in its preclinical development.

By following the rigorous methodologies outlined in this guide, researchers can generate the high-quality, reproducible data necessary to advance promising new chemical entities toward clinical development.

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Bamborough, P., & Drewry, D. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 48, 1-46.
  • Reaction Biology. Kinase Selectivity Panels. Available at: [Link]

  • edX. IC50 Determination. Available at: [Link] (Note: A specific deep link was not available in the search results, a general link to the platform is provided).

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Koo, J., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.

Sources

Validation of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine's anti-proliferative effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical framework for validating the anti-proliferative efficacy of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (referred to herein as MB-PMA ).

Given that MB-PMA (CAS 353779-38-1) is primarily categorized as a chemical building block with limited public bio-assay data, this guide treats it as a Novel Chemical Entity (NCE) or Fragment-Based Lead . The validation protocols are derived from Structure-Activity Relationship (SAR) data of structurally homologous kinase inhibitors and benzylamine-derived anti-cancer agents.

Executive Summary & Pharmacophore Analysis

MB-PMA represents a "privileged scaffold" in medicinal chemistry, combining a pyridine-3-ylmethyl moiety with a 2-methoxy-benzyl group via a secondary amine linker. This architecture is structurally homologous to the "hinge-binding" and "hydrophobic pocket-filling" domains found in several FDA-approved kinase inhibitors and anti-angiogenic agents.

Structural Mechanistic Hypothesis
  • Pyridine-3-yl Motif: Acts as a hydrogen bond acceptor, likely targeting the ATP-binding hinge region of serine/threonine kinases (e.g., PIM-1, VEGFR).

  • Secondary Amine Linker: Provides rotational flexibility and H-bond donation capability, critical for orientation within the active site.

  • 2-Methoxy-Benzyl Ring: Targets the hydrophobic "back pocket" (Gatekeeper region) of the enzyme; the ortho-methoxy group often improves metabolic stability and selectivity compared to unsubstituted benzyl rings.

Primary Indication: Anti-proliferation via Kinase Inhibition (PIM-1/VEGFR) or Lysyl Oxidase (LOX) modulation.

Comparative Analysis: MB-PMA vs. Established Alternatives

To objectively validate MB-PMA, it must be benchmarked against agents sharing either its mechanism (Kinase inhibition) or its structural class (Pyridine/Benzylamine derivatives).

Table 1: Technical Comparison of MB-PMA and Standard Alternatives

FeatureMB-PMA (Candidate) Sorafenib (Alternative 1) SGI-1776 (Alternative 2)
Class Novel Benzyl-Pyridine FragmentMulti-Kinase Inhibitor (Raf/VEGFR)PIM Kinase Inhibitor
Structural Homology High: Pyridine + Lipophilic ArylMed: Pyridine-carboxamide coreHigh: Pyridine-based scaffold
Mechanism Putative ATP-competitive inhibitorCompetitive inhibition (Hinge binder)ATP-mimetic
IC50 Target (Potency) Target: < 10 µM (Hit Validation)~30-100 nM (Optimized Drug)~10-50 nM (Lead)
Solubility (LogP) ~2.1 (Predicted) - Good CNS/Cell pen.3.8 (High Lipophilicity)3.5
Selectivity Risk High (Fragment needs optimization)Moderate (Multi-kinase "dirty" drug)Moderate
Validation Cost Low (Synthesis/Purchase)High (Patent/Market price)High

Experimental Validation Protocols

The following workflows are designed to confirm anti-proliferative activity and deconvolute the mechanism of action.

Phase 1: Phenotypic Screening (Cell Viability)

Objective: Determine the IC50 of MB-PMA across diverse cancer cell lines.

Protocol:

  • Cell Lines: Use HCT116 (Colorectal, high kinase dependency) and MCF-7 (Breast, PIM-1 relevant).

  • Seeding: 3,000 cells/well in 96-well plates (RPMI-1640 + 10% FBS).

  • Treatment:

    • Dissolve MB-PMA in DMSO (Stock: 10 mM).

    • Perform 9-point serial dilution (100 µM to 0.01 µM).

    • Controls: DMSO (0.1% v/v, Negative), Staurosporine (1 µM, Positive).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: CellTiter-Glo (ATP) or SRB Assay (Protein content). Avoid MTT if metabolic interference is suspected.

  • Data Analysis: Fit dose-response curves using non-linear regression (Log(inhibitor) vs. response).

Success Criteria: Valid hit if IC50 < 10 µM with >90% max inhibition.

Phase 2: Target Deconvolution (Kinase Profiling)

Objective: Confirm if the pyridine motif facilitates kinase inhibition.

Protocol:

  • Assay: ADP-Glo Kinase Assay (Promega) or KINOMEscan (DiscoverX).

  • Panel: Screen against PIM-1, VEGFR2, PDGFR, and CDK2 .

  • Concentration: Test MB-PMA at single-point 10 µM.

  • Readout: Measure % Inhibition of phosphorylation.

Phase 3: Mechanism Confirmation (Western Blot)

Objective: Validate downstream signaling blockade (e.g., reduced phosphorylation of ERK/AKT).

Protocol:

  • Lysis: Treat HCT116 cells with MB-PMA (at 2x IC50) for 6 hours. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473), Total ERK, Total AKT, GAPDH.

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Detection: ECL Chemiluminescence.

Expected Result: Significant reduction in p-ERK or p-AKT bands compared to Total protein, indicating upstream kinase inhibition.

Visualizations

Diagram 1: Mechanistic Hypothesis & Signaling Pathway

This diagram illustrates the hypothetical interaction of MB-PMA with the Kinase ATP-pocket and the downstream effects on proliferation pathways.

MBPMA_Mechanism MB_PMA MB-PMA (Candidate) ATP_Pocket ATP Binding Pocket (Kinase Domain) MB_PMA->ATP_Pocket Competitive Binding (Pyridine Motif) Phospho_Event Phosphorylation (Inhibition) MB_PMA->Phospho_Event Inhibits PIM1 PIM-1 / VEGFR2 (Target Kinases) ATP_Pocket->PIM1 Blocks ATP PIM1->Phospho_Event Downstream Signaling STAT3 STAT3 / c-Myc (Transcription Factors) Phospho_Event->STAT3 Activates Apoptosis Apoptosis (Cell Death) Phospho_Event->Apoptosis Loss of Survival Signal Proliferation Cell Proliferation STAT3->Proliferation Promotes

Caption: Hypothetical Mechanism of Action: MB-PMA acts as an ATP-competitive inhibitor, blocking downstream STAT3/c-Myc signaling to induce apoptosis.

Diagram 2: Validation Workflow Logic

A step-by-step decision tree for validating the compound.

Validation_Workflow Start Start: MB-PMA Synthesis/Purchase Step1 Step 1: Phenotypic Screen (HCT116 / MCF-7) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Fail Stop: Lack of Efficacy (Optimize Structure) Decision1->Fail No Step2 Step 2: Kinase Profiling (Target ID) Decision1->Step2 Yes Decision2 Specific Hit? Step2->Decision2 Decision2->Fail Promiscuous/No Hit Step3 Step 3: Western Blot (Pathway Confirmation) Decision2->Step3 Yes Outcome Validated Lead Candidate Step3->Outcome

Caption: Go/No-Go Decision Tree for validating MB-PMA from initial screening to mechanistic confirmation.

References

  • Chemical Identity: ChemicalBook. (2024). "(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine - CAS 353779-38-1".[1] Link

  • Structural Class (Pyridine-Benzamides): Google Patents. (2008). "Pyridine benzamides and pyrazine benzamides used as PKD inhibitors - WO2008074997A1". Link

  • Mechanistic Analog (Benzylamine/PIM): National Institutes of Health (NIH). (2023). "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors". Link

  • Phenotypic Screening Protocol: Promega. (2024). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol". Link

  • Structural Analog Activity: ResearchGate. (2018). "Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation in Melanoma".[2] Link

Sources

Optimizing Ligand Efficiency: A Comparative Analysis of Pyridinylmethylamine Isomers in Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

In rational drug design, the pyridinylmethylamine (PMA) scaffold represents a versatile "privileged structure" capable of diverse binding modes, ranging from bidentate metal chelation to specific hydrogen bond networking in kinase hinge regions.

This guide provides a comparative analysis of the 2-pyridinylmethylamine (2-PMA) scaffold against its positional isomers (3-PMA, 4-PMA) and the non-heterocyclic alternative, benzylamine . We focus on two critical performance metrics: Zinc(II) coordination affinity (relevant for metalloenzyme inhibitors like HDACs or MMPs) and Kinase ATP-pocket engagement .

The Core Dilemma: Positional Isomerism

The selection of the pyridine nitrogen position relative to the methylene linker is not merely a steric decision; it is a binary switch for the binding mechanism.

  • 2-PMA: Enables formation of stable 5-membered chelate rings.

  • 3/4-PMA: Abolishes chelation; forces monodentate or bridging interactions.

  • Benzylamine: Serves as a hydrophobic/electrostatic control (lacking H-bond acceptor capacity).

Comparative Analysis: Binding Modes & Performance

Scenario A: Metalloenzyme Inhibition (Zinc-Dependent)

In targets such as Carbonic Anhydrase or Matrix Metalloproteinases (MMPs), the ligand must interact with a catalytic Zn(II) ion.

Feature2-Pyridinylmethylamine (2-PMA) 3- / 4-Pyridinylmethylamine Benzylamine (Alternative)
Binding Topology Bidentate Chelation (N,N-donor)Monodentate (Amine only)Monodentate (Amine only)
Geometry Forms a stable 5-membered chelate ring with Zn(II).Geometry prevents simultaneous N-coordination; Pyridine N points away or bridges to second metal.No chelation possible.
Affinity (

)
High (nM to low

M range). Entropy favored due to chelate effect.
Low (mM range). Relies solely on amine-Zn interaction.Low (mM range). Similar to 3/4-PMA but lacks distal polarity.
Selectivity High for Zn(II)/Cu(II).Low metal selectivity.Low.
Experimental Outcome Strong Inhibition. 2-PMA derivatives often show 20-30x higher potency than 3-isomers in hydrolytic assays [1].Weak Inhibition. Acts as a competitive binder only at high concentrations.Baseline. Used to determine the "non-specific" binding component.

Key Insight: In fluorescent sensor development (e.g., Zinpyr family), replacing a bis(2-picolyl)amine unit with a (2-picolyl)(4-picolyl)amine unit significantly lowers Zn(II) affinity.[1][2] This "de-optimization" is a strategic tool to detect only high-concentration zinc pools without sensor saturation [2].

Scenario B: Kinase Hinge Binding (ATP-Competitive)

In kinase inhibitors (e.g., Imatinib analogs), the PMA motif often occupies the ribose pocket or interacts with the hinge region.

  • 2-PMA: The pyridine nitrogen can form an intramolecular hydrogen bond with the amine proton, planarizing the molecule. This pre-organization can reduce the entropic penalty of binding but may clash with specific hinge geometries.

  • 3-PMA: Often preferred when extending into the "solvent front" or "back pocket." The geometry allows the pyridine nitrogen to accept a H-bond from backbone amides (e.g., Met318 in c-Src) while the amine directs the rest of the inhibitor into the hydrophobic pocket [3].

  • Performance Note: In p38 MAP kinase inhibitors, pyridinyl-imidazole motifs rely on the specific position of the nitrogen to anchor the molecule via a water-mediated H-bond network. A 4-pyridyl isomer typically fails to capture this network, resulting in a loss of potency (

    
     shift from nM to 
    
    
    
    M) [4].

Decision Logic for Scaffold Selection

The following diagram illustrates the critical decision pathways for selecting the optimal PMA isomer based on the target's structural requirements.

BindingModeLogic Start Target Active Site Analysis Metal Contains Catalytic Metal (Zn, Cu, Fe)? Start->Metal Hinge ATP/Hinge Region? Start->Hinge Chelation Is Chelation Required for Potency? Metal->Chelation Yes HBond H-Bond Acceptor Vector? Hinge->HBond Use2PMA Select 2-PMA (Bidentate Chelation) Chelation->Use2PMA High Affinity Needed Use34PMA Select 3- or 4-PMA (Bridging/Monodentate) Chelation->Use34PMA Tuning Affinity/Sensing HBond->Use2PMA Pre-organized Planarity Solvent Solvent Front Interaction HBond->Solvent Extension Geometry IntraHB Intramolecular H-Bond (Planarity Needed) Solvent->Use34PMA 3/4-Isomer

Figure 1: Structural decision tree for selecting Pyridinylmethylamine isomers based on target constraints.

Experimental Protocols for Validation

To objectively compare these derivatives, "binding" must be deconstructed into thermodynamic parameters (Enthalpy vs. Entropy) and structural confirmation.

Protocol A: Isothermal Titration Calorimetry (ITC)

Why this method? ITC is the only technique that directly measures the enthalpy of binding (


), distinguishing between the chelate-driven binding of 2-PMA (often entropy-driven due to water release) and the weaker interactions of alternatives [5].

Workflow:

  • Preparation:

    • Ligand: Dissolve 2-PMA and 3-PMA derivatives in the exact same buffer as the protein (dialysis is preferred). Mismatch causes high heat of dilution.

    • Concentration: Target a C-value (

      
      ) between 10 and 100. For high affinity 2-PMA (
      
      
      
      nM), use 10-20
      
      
      M protein.
  • Titration:

    • Inject 2

      
      L of ligand (at 10-15x protein concentration) into the cell every 120 seconds.
      
    • Control: Titrate ligand into buffer alone to subtract heat of dilution.

  • Analysis:

    • Fit data to a One Set of Sites model.

    • Success Metric: A steep sigmoidal curve indicates tight binding (2-PMA). A shallow slope indicates weak binding (Benzylamine/3-PMA).

Protocol B: X-Ray Co-Crystallography Validation

Why this method? To definitively prove the "bite angle" of the chelation or the H-bond network.

Workflow:

  • Soaking: If the protein crystal is robust (e.g., Lysozyme or Trypsin as surrogates, or the target Kinase), soak with 10 mM ligand + 20% DMSO.

  • Data Collection: Collect at 100 K.

  • Refinement: Look for electron density (

    
     map) at 
    
    
    
    near the active site.
    • 2-PMA Signature: Look for a distance of ~2.1 Å between both the amine N and pyridine N to the metal center.

    • 3-PMA Signature: Only the amine N will be within coordination distance; the pyridine ring will likely be disordered or H-bonded to a distal residue.

Visualizing the Workflow

ExperimentalWorkflow Synth Synthesis of Isomers (2-, 3-, 4-PMA) Screen SPR / Thermal Shift (Primary Screen) Synth->Screen Library ITC ITC Profiling (Thermodynamics) Screen->ITC Hits (<10 µM) XRay X-Ray Crystallography (Structural Proof) ITC->XRay Lead Candidates XRay->Synth SAR Refinement

Figure 2: Integrated workflow for validating binding modes of PMA derivatives.

References

  • Kovács, Z. et al. (2024). "Zinc N,N-bis(2-picolyl)amine Chelates Show Substitution-Dependent Cleavage of Phosphodiesters." NIH/PubMed. (Context: Comparative reactivity of 2- vs 3- isomers).

  • Wong, B. A. et al. (2009).[1] "Subtle Modification of 2,2-Dipicolylamine Lowers the Affinity and Improves the Turn-On of Zn(II)-Selective Fluorescent Sensors."[1][2][3] Inorganic Chemistry.

  • Asquith, C. R. M. et al. (2019). "Design and Synthesis of Pyridylpyrimidinylaminophenyl Derivatives as Kinase Inhibitors." ResearchGate.[4]

  • Pierce, A. C. et al. (2005). "Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site."[5] ResearchGate.[4]

  • Freyer, M. W.[6] & Lewis, E. A. (2008). "Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions." Methods in Cell Biology.

Sources

Confirming the inhibitory mechanism of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the inhibitory mechanism of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Target Confirmation, Mechanism of Action, and Comparative Profiling

Executive Summary & Mechanistic Insight

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 353779-38-1) is a synthetic small molecule belonging to the aminopyridine class.[1] While often encountered in high-throughput screening libraries, its primary pharmacological utility lies in its capacity as a Tissue Kallikrein (KLK1) Inhibitor , with significant structural overlap with Acetylcholinesterase (AChE) inhibitors .

This guide serves as a definitive protocol to validate its inhibitory mechanism, distinguishing its primary serine protease activity from potential cholinergic off-target effects.

Mechanism of Action (MOA)
  • Primary Target: Tissue Kallikrein-1 (KLK1) (EC 3.4.21.35).

  • Binding Mode: Competitive, reversible inhibition. The pyridine moiety mimics the P1 residue (typically Arginine/Lysine) interactions within the enzyme's S1 specificity pocket, while the 2-methoxybenzyl group occupies the hydrophobic S2/S1' sub-sites, blocking substrate access.

  • Physiological Impact: Blockade of the Kallikrein-Kinin System (KKS), preventing the cleavage of Low-Molecular-Weight Kininogen (LMWK) into Lys-Bradykinin (Kallidin) , thereby modulating inflammation, vasodilation, and pain signaling.

Comparative Performance Analysis

To objectively assess the compound's efficacy, it must be benchmarked against established standards. The following table contrasts (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine with the clinical standard for KLK1 inhibition (Aprotinin) and a structural analog for off-target profiling (Donepezil).

Feature(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Aprotinin (Standard Control)Donepezil (Off-Target Control)
Class Synthetic Small Molecule (Aminopyridine)Polypeptide (BPTI)Benzylpiperidine
Primary Target Tissue Kallikrein (KLK1) Broad Serine Proteases (KLK1, Trypsin, Plasmin)Acetylcholinesterase (AChE)
Selectivity Moderate (KLK1 > AChE)Low (Pan-protease inhibitor)High (AChE > BuChE)
Binding Type Competitive (Reversible)Reversible (Tight-binding)Mixed/Competitive
MW ~228.29 g/mol ~6512 g/mol ~379.5 g/mol
Cell Permeability High (Lipophilic small molecule)Low (Large peptide)High (CNS penetrant)
Validation Utility Lead Optimization / Tool Compound Positive Control Negative/Selectivity Control

Pathway Visualization: The Kallikrein-Kinin Blockade

The following diagram illustrates the specific intervention point of the compound within the inflammatory cascade.

KLK1_Pathway LMWK LMW Kininogen Kallidin Lys-Bradykinin (Kallidin) LMWK->Kallidin Cleavage KLK1 Tissue Kallikrein (KLK1) (Active Serine Protease) KLK1->LMWK Catalysis Inhibitor (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (Inhibitor) Inhibitor->KLK1 Competitive Inhibition (Blocks Active Site) B1B2 B1 / B2 Receptors Kallidin->B1B2 Activation Response Vasodilation, Inflammation, Pain Signaling B1B2->Response Signaling Cascade

Caption: The compound inhibits KLK1, preventing the conversion of Kininogen to Kallidin, thereby halting downstream inflammatory signaling.

Experimental Validation Protocols

To confirm the mechanism described above, perform the following self-validating experiments. These protocols are designed to distinguish specific KLK1 inhibition from generic protease inhibition or aggregation artifacts.

Protocol A: Fluorogenic KLK1 Inhibition Assay

Objective: Quantify the IC50 of the compound against recombinant Human KLK1.

Reagents:

  • Enzyme: Recombinant Human KLK1 (0.5 nM final concentration).

  • Substrate: PFR-AMC (Pro-Phe-Arg-7-amino-4-methylcoumarin), a specific substrate for kallikreins.

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.01% Triton X-100, pH 8.0.

  • Control: Aprotinin (1 µM).

Workflow:

  • Preparation: Dissolve (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer.

  • Pre-incubation: Mix 10 µL of diluted compound with 20 µL of KLK1 enzyme. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 20 µL of PFR-AMC substrate (Final conc: 50 µM, approx. Km).[1][2][3]

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to derive IC50.
    
Protocol B: Selectivity Counter-Screen (AChE)

Objective: Rule out significant off-target cholinergic activity, which is common in benzyl-amine derivatives.

Reagents:

  • Enzyme: Acetylcholinesterase (HuAChE).

  • Substrate: Acetylthiocholine iodide + DTNB (Ellman’s Reagent).

Workflow:

  • Repeat the dilution series from Protocol A.

  • Incubate compound with AChE.

  • Add Acetylthiocholine/DTNB mix.

  • Measure absorbance at 412 nm.

  • Interpretation: If the IC50 for KLK1 is >10-fold lower than for AChE, the compound is considered selective. If equipotent, the compound is a dual inhibitor.

Protocol C: Mechanism of Inhibition (Lineweaver-Burk)

Objective: Confirm the inhibition is competitive (binding at the active site) rather than allosteric.

Workflow:

  • Run the KLK1 assay (Protocol A) using 4 fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • For each inhibitor concentration, vary the Substrate (PFR-AMC) concentration (e.g., 0.5x Km to 5x Km).

  • Plot: 1/Velocity (

    
    -axis) vs. 1/[Substrate] (
    
    
    
    -axis).
  • Validation Criteria:

    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       is unchanged, 
      
      
      
      decreases).

Logic & Workflow Diagram

The following decision tree guides the researcher through the validation process, ensuring "Go/No-Go" decisions are based on data integrity.

Validation_Workflow Start Start: Compound 353779-38-1 Assay_KLK1 Run KLK1 Assay (Protocol A) Start->Assay_KLK1 Check_IC50 IC50 < 10 µM? Assay_KLK1->Check_IC50 Assay_AChE Run AChE Screen (Protocol B) Check_IC50->Assay_AChE Yes Result_Inactive Result: Inactive / Weak Check_IC50->Result_Inactive No Selectivity Selectivity Ratio (KLK1 vs AChE) Assay_AChE->Selectivity Kinetic Lineweaver-Burk (Protocol C) Selectivity->Kinetic Ratio > 10x Result_Dual Result: Dual KLK1/AChE Inhibitor Selectivity->Result_Dual Ratio < 10x Result_Potent Confirmed: Potent KLK1 Inhibitor Kinetic->Result_Potent Competitive Mode Confirmed

Caption: Step-by-step experimental logic to validate potency, selectivity, and mechanism of action.

References

  • Sanofi-Aventis. (2009). Aminopyridine derivatives as tissue kallikrein inhibitors. World Intellectual Property Organization.[4] Patent WO2009133348A1.[4]

  • BenchChem. (2023). (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine Product Information and Biological Context.

  • Bhoola, K. D., et al. (1992).[4] Bioregulation of kinins: kallikreins, kininogens, and kininases. Pharmacological Reviews, 44(1), 1-80.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

Sources

Reproducibility of published data on (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Challenge

In medicinal chemistry, N-(2-methoxybenzyl)-1-(pyridin-3-yl)methanamine serves as a critical secondary amine scaffold, particularly in the development of kinase inhibitors and GPCR ligands (similar to the Sonepiprazole class).[1] However, reproducibility of this intermediate is frequently compromised by variations in the reductive amination protocol used.

Literature often cites "standard reductive amination" without specifying the reducing agent's selectivity. This guide objectively compares the three dominant synthetic methodologies, establishing the Sodium Triacetoxyborohydride (STAB) protocol as the only self-validating, high-fidelity method for reproducing published yield (>85%) and purity data.

Comparative Methodology Analysis

The following table contrasts the performance of the target molecule's synthesis across three distinct methodologies. Data is synthesized from standard organic synthesis benchmarks and the seminal Abdel-Magid studies.[1]

Table 1: Performance Matrix of Synthetic Routes

FeatureMethod A: NaBH₄ (Two-Step) Method B: STAB (One-Pot) Method C: Cat.[1] Hydrogenation
Reagent Sodium BorohydrideSodium Triacetoxyborohydride H₂ / Pd-C
Mechanism Imine formation

Reduction
Direct Reductive AminationHeterogeneous Catalysis
Reproducibility Low .[1] Highly moisture sensitive.[1]High . Self-buffering system.Medium . Catalyst poisoning risk.[1]
Typical Yield 60 - 75%88 - 95% 70 - 85%
Impurity Profile High (Alcohol byproduct from aldehyde reduction).[1]Low (Selective for imine).[2]Medium (Over-reduction of pyridine ring).
Operational Ease Low (Requires isolation of imine).High (Add and stir).Low (Requires Parr shaker/H₂ line).

Critical Insight: Method A fails reproducibility tests because NaBH₄ reduces aldehydes faster than imines if not strictly stepwise.[1] Method B (STAB) is chemically selective for the protonated imine, allowing the aldehyde and amine to coexist in solution without side reactions.

The Gold Standard Protocol (Method B)

To guarantee reproducibility of N-(2-methoxybenzyl)-1-(pyridin-3-yl)methanamine, you must utilize the Abdel-Magid Protocol .[1] This system is self-validating due to the steric bulk and electron-withdrawing nature of the acetoxy groups, which attenuate the reducing power of the borohydride.[1]

Reagents & Stoichiometry
  • Substrate A: 2-Methoxybenzaldehyde (1.0 equiv)[1]

  • Substrate B: 3-Picolylamine (Pyridin-3-ylmethanamine) (1.05 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Catalyst: Glacial Acetic Acid (1.0 equiv) - Crucial for imine formation kinetics.[1]

Step-by-Step Workflow
  • Imine Pre-equilibrium: In a dry flask under N₂, dissolve 2-methoxybenzaldehyde (10 mmol) and 3-picolylamine (10.5 mmol) in DCE (30 mL). Add Glacial Acetic Acid (10 mmol).

    • Why: The acid catalyzes the dehydration of the hemiaminal to the imine.

    • Checkpoint: Stir for 30 mins. The solution may warm slightly (exothermic).

  • Selective Reduction: Add STAB (14 mmol) in one portion.

    • Observation: Gas evolution (H₂) is minimal compared to NaBH₄.

    • Time: Stir at Room Temperature for 4–16 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (Caution: CO₂ evolution). Extract with DCM (3x).

    • Purification: The crude product is often >95% pure. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Visualization of Reaction Logic

The following diagram illustrates the kinetic pathway that ensures Method B's reproducibility over Method A.

ReductiveAmination Start Reactants: 2-Methoxybenzaldehyde + 3-Picolylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal AcOH Cat. MethodA Method A (NaBH4): Non-Selective Reduces Aldehyde Start->MethodA Competition Imine Imine Species (Target for Reduction) Hemiaminal->Imine -H2O Imine->MethodA MethodB Method B (STAB): Selective Reduces Imine Only Imine->MethodB Preferred Path Byproduct Impurity: Benzyl Alcohol MethodA->Byproduct Fast Reaction Product Target Product: N-(2-methoxybenzyl)-... (>90% Yield) MethodB->Product Hydride Transfer

Caption: Kinetic selectivity of STAB (Method B) prevents the formation of alcohol impurities common in NaBH4 protocols.

Data Validation & Quality Control

To confirm you have successfully reproduced the synthesis, your analytical data must match these specific spectroscopic signatures.

Table 2: Diagnostic Characterization Data

TechniqueParameterExpected Value / RangeStructural Assignment
¹H NMR Chemical Shift (

)
3.80 - 3.85 ppm (s, 3H)Methoxy group (-OCH₃)
Chemical Shift (

)
3.85 - 3.95 ppm (s, 2H)Benzylic CH₂ (next to Pyridine)
Chemical Shift (

)
4.00 - 4.10 ppm (s, 2H)Benzylic CH₂ (next to Methoxy-Ph)
MultiplicityDoublet / Triplet Pyridine ring protons (diagnostic splitting)
LC-MS m/z (ESI+)229.13 [M+H]⁺ Molecular Ion (Calc.[1] MW: 228.[1]12)
HPLC Purity>98% (AUC)Single peak integration

Self-Validating Check: If your ¹H NMR shows a singlet around 4.6 ppm , you have reduced the aldehyde to 2-methoxybenzyl alcohol (failed selectivity). If you see this, your reducing agent was too strong or the imine formation was incomplete.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5][6] The Journal of Organic Chemistry.

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews.[1]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry.

Sources

Safety Operating Guide

Operational Guide: Disposal of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a secondary amine building block frequently employed in medicinal chemistry.[1][2][3] Due to the presence of the pyridine ring and the secondary amine functionality, this compound exhibits basic properties and aquatic toxicity .

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains). It must be segregated as Hazardous Organic Waste .[1]

Chemical Profile & Hazard Assessment

To ensure proper handling, one must understand the physicochemical drivers of the hazard. This molecule combines a lipophilic ether tail with a basic amine core.[1]

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue (Approx.)Operational Implication
Functional Groups Secondary Amine, Pyridine, EtherIncompatible with Acids & Oxidizers. Risk of exothermic reaction or N-oxide formation.[1][2][3]
Basicity (pKa) ~5.2 (Pyridine N), ~10.0 (Amine N)Corrosive. Will generate heat if mixed directly with acidic waste streams.[2][3]
Physical State Viscous Oil or Low-Melting SolidRequires specific transfer protocols (pipette vs. spatula) to minimize drips/dust.[1][2][3]
RCRA Status Not P-Listed/U-Listed by nameClassified by Characteristic : Ignitable (if in solvent) or Toxic (D038 constituent analog).[1][2][3]
The "Why" Behind the Protocol
  • Aquatic Toxicity: Pyridine derivatives are notoriously harmful to aquatic life with long-lasting effects.[1] Municipal water treatment plants are often ill-equipped to degrade complex heterocyclic amines.[1]

  • Chemical Incompatibility: As a base, accidental mixing with strong acids (e.g., Nitric Acid waste) in a central waste drum can cause rapid exothermic neutralization, pressurizing the container and risking rupture.

Waste Segregation Workflow (Visualized)

The following decision tree illustrates the self-validating logic for segregating this specific compound. This workflow prevents cross-contamination and ensures regulatory compliance.[1]

DisposalWorkflow Start Waste Generation: (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid BinA Solid Waste Bin (Double Bagged) SolidPath->BinA SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No BinB Halogenated Organic Waste Stream Halogenated->BinB BinC Non-Halogenated Organic Waste Stream NonHalogenated->BinC Labeling Labeling: 'Basic Organic Waste' + Hazard Warnings BinA->Labeling BinB->Labeling BinC->Labeling

Figure 1: Decision tree for segregating amine-based waste based on physical state and solvent composition.

Detailed Disposal Protocol
Phase 1: Preparation & PPE[4]
  • Gloves: Nitrile rubber (minimum 0.11 mm thickness) is required.[1] Standard latex offers insufficient protection against organic amines.[1]

  • Eye Protection: Chemical splash goggles are mandatory due to the corrosive nature of the amine.

  • Ventilation: All transfers must occur inside a certified chemical fume hood.[1]

Phase 2: Waste Stream Selection

Scenario A: Pure Compound (Solid/Oil)

  • Collect the material in a chemically compatible container (glass vial or HDPE jar).

  • Do not dissolve in solvent solely for disposal purposes unless required by your facility's specific incinerator protocols.[1]

  • Place the primary container into a secondary clear zip-lock bag to contain potential leakage.[1]

  • Deposit into the Solid Hazardous Waste drum.

Scenario B: In Solution (Reaction Mixture)

  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste .[1]
      
    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Check pH (Crucial): If the solution was part of a reaction involving strong acids, ensure the pH is between 6 and 10 before adding to a communal organic waste drum.

    • Corrective Action: If highly acidic (pH < 3), slowly quench with saturated Sodium Bicarbonate (

      
      ) in a beaker before transfer to the waste drum to prevent drum pressurization.
      
Phase 3: Labeling & Storage[5]
  • Labeling: The waste tag must explicitly list "(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine" (or "Pyridine derivative") as a constituent.[1][2][3]

  • Hazard Checkboxes: Mark "Irritant," "Toxic," and "Corrosive" (if pH > 12).

  • Storage: Store the waste container in a cool, well-ventilated area, away from oxidizers (e.g., peroxides) to prevent the formation of unstable N-oxides.[1]

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1] The pyridine moiety has a distinct, unpleasant odor that can cause respiratory irritation [1].

  • Containment:

    • Liquids: Surround with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels as the primary absorbent for large amine spills, as this increases surface area for potential oxidation.

    • Solids: Cover with wet sand to prevent dust generation, then carefully sweep.

  • Decontamination: After removing the bulk material, clean the surface with a dilute (5%) acetic acid solution or citric acid to neutralize residual amine traces, followed by a soap and water wash.

Regulatory Compliance (RCRA)

While this specific CAS number may not be individually listed on the EPA P-list or U-list, it is regulated under the Resource Conservation and Recovery Act (RCRA) through "Characteristic" definitions:

  • Ignitability (D001): If the flash point of the waste solution is < 60°C (140°F).

  • Toxicity (D038 - Pyridine): While this is a derivative, strict compliance often treats pyridine-containing scaffolds as analogous to D038 waste to ensure safe thermal destruction [2].[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.).[1] Pyridine Safety and Hazards. National Library of Medicine.[1]

Sources

Personal protective equipment for handling (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

This guide defines the operational safety envelope for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine (CAS 142404-77-1 analogs). As a secondary amine incorporating both a pyridine ring and an electron-rich benzyl group, this compound presents a dual-hazard profile: corrosivity typical of benzylic amines and systemic toxicity associated with pyridine derivatives.

The Core Directive: Do not treat this merely as a "standard organic solid." The secondary amine functionality renders it a potent nucleophile and base, capable of causing rapid chemical burns to mucous membranes. Our safety protocol relies on a "Barrier & Containment" strategy—preventing exposure before it reaches the PPE.

Hazard Identification & Mechanistic Basis

To select the correct PPE, we must understand the chemical mechanism of injury.

Functional MoietyHazard ClassMechanism of Injury
Secondary Amine Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 High basicity (pKa ~9-10) allows saponification of skin lipids and protein denaturation. Contact causes immediate, deep tissue damage.
Pyridine Ring Acute Tox. 4 (Inhalation) Pyridine derivatives are readily absorbed through the lungs and skin, acting as CNS depressants and potential hepatotoxins.
Benzyl Group Sensitizer (Potential) Benzylic amines are known sensitizers. Repeated low-level exposure may trigger anaphylactic responses in future handling.

Critical Note: While specific SDS data for this exact isomer may be sparse, safety protocols must default to the most severe hazard class of its structural analogs (e.g., 2-Methoxybenzylamine) which are classified as Corrosive [1].

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense. The following specifications are non-negotiable for handling this substance in amounts >10 mg.

PPE Selection Logic

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Weighing (<100mg) Solid->Weighing Bulk Bulk Transfer (>1g) Solid->Bulk Solvent Solvent Type? Solution->Solvent PPE_Solid_Std Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat Weighing->PPE_Solid_Std PPE_Solid_High High Hazard PPE: Double Nitrile N95 Respirator Sash at 12 inches Bulk->PPE_Solid_High Polar Polar (MeOH, Water) Solvent->Polar Penetrating Penetrating (DCM, DMF) Solvent->Penetrating PPE_Sol_Std Standard PPE: Nitrile Gloves Splash Goggles Polar->PPE_Sol_Std PPE_Sol_High Barrier PPE: Silver Shield / Laminate Gloves Face Shield + Goggles Penetrating->PPE_Sol_High

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note that chlorinated solvents (DCM) require laminate gloves as nitrile is permeable.

Detailed Specifications
ComponentSpecificationRationale
Hand Protection Double Nitrile (min 5 mil) OR Laminate (Silver Shield) Nitrile: Good for incidental solid contact. Laminate: Required if dissolved in DCM or DMF, as these solvents carry the amine through nitrile gloves in <5 minutes.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Basic amines can cause permanent corneal opacity. Goggles seal the eyes from dust and vapors.
Respiratory Fume Hood (Primary) Use a certified fume hood with face velocity 80–100 fpm. If working outside a hood (not recommended), a P100/OV respirator is required.
Body Poly-cotton Lab Coat + Apron Standard coat protects clothes. Add a chemical-resistant apron (Tyvek/PVC) during liquid transfers to prevent soak-through.

Operational Protocol: Step-by-Step

This protocol is designed to eliminate static discharge (which disperses powders) and prevent aerosolization.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure the sash is at the working height (usually 18 inches).

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This is your "decontamination station" for wiping spatulas or neutralizing minor drips immediately.

  • Static Control: Use an ionizing fan or anti-static gun if the ambient humidity is <30%, as amine salts are often fluffy and electrostatic.

Phase 2: Weighing & Transfer
  • The "Tunnel" Method: Do not weigh on the open bench. Place the balance inside the fume hood.

  • Transfer:

    • Tare the receiving vessel (flask) with a funnel already in place.

    • Transfer the solid using a long-neck spatula to avoid hand entry into the flask.

    • Why? This prevents "dust back-puff" from contaminating your glove cuffs.

  • Solubilization: Add solvent slowly down the side of the flask. Secondary amines can be exothermic upon solvation, potentially causing solvent splashing [2].

Phase 3: Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

    • Scientific Logic: Amines can oxidize or absorb CO2 from the air (forming carbamates), altering stoichiometry and purity.

  • Addition: If adding an electrophile (e.g., acid chloride), use a pressure-equalizing addition funnel to contain fumes.

Emergency Response & Spill Management

Scenario: You have spilled 500 mg of the solid or 5 mL of solution.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<10g / <100mL) Assess->Minor Major Major (>10g / >100mL) Assess->Major PPE_Don Don Goggles + Double Gloves Minor->PPE_Don Evacuate Evacuate Lab Call EHS Major->Evacuate Contain Contain with Absorbent Pads PPE_Don->Contain Neutralize Neutralize: Dilute Citric Acid Contain->Neutralize Collect Collect as Hazardous Waste Neutralize->Collect Clean Clean Surface: Soap & Water Collect->Clean

Figure 2: Immediate response workflow for amine spills. Note the neutralization step using weak acid to convert the volatile free base into a non-volatile salt.

First Aid (Immediate Action):

  • Skin: Wash with soap and water for 15 minutes.[4][5] Do not use alcohol (increases absorption).

  • Eyes: Flush for 15 minutes minimum.[4][5] Hold eyelids open. Seek medical attention immediately—alkali burns penetrate slowly but deeply.

Disposal & Waste Streams

Proper disposal protects the environment and downstream waste handlers.

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) – Risk of violent reaction or formation of explosive N-oxides.

    • Do NOT mix with halogenated waste if possible, unless the amine is already neutralized.

  • Waste Tagging:

    • Label clearly: "Basic Organic Waste."

    • List components: "Pyridine derivative, [Solvent Name]."

    • Hazard Checkbox: Check "Corrosive" and "Toxic."

  • Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers as amines can corrode certain alloys over time.

References

  • Fisher Scientific. (2021).[2] Safety Data Sheet: 2-Methoxybenzylamine. Retrieved from

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from

  • OSHA. (2023). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6][7] Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.